Product packaging for Piperidine-1-carboxylic Acid(Cat. No.:CAS No. 13406-98-9)

Piperidine-1-carboxylic Acid

Cat. No.: B172129
CAS No.: 13406-98-9
M. Wt: 129.16 g/mol
InChI Key: DNUTZBZXLPWRJG-UHFFFAOYSA-N
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Description

Piperidine-1-carboxylic Acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B172129 Piperidine-1-carboxylic Acid CAS No. 13406-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)7-4-2-1-3-5-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUTZBZXLPWRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13406-98-9
Record name Piperidine-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERIDINE-1-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1IH8T5MN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Piperidine-1-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Piperidine-1-carboxylic Acid: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, molecular structure, synthesis, and analytical methodologies. Furthermore, it touches upon the biological significance of related piperidine derivatives and outlines essential safety and handling protocols.

Chemical Structure and Identification

This compound is a derivative of piperidine, a six-membered heterocyclic amine.[1][2] The structure consists of a piperidine ring where the hydrogen atom on the nitrogen is substituted by a carboxylic acid group.[1][3] This compound is also known by several synonyms, including 1-piperidinecarboxylic acid.[1]

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₁₁NO₂[1]

  • SMILES: C1CCN(CC1)C(=O)O[3]

  • InChI Key: DNUTZBZXLPWRJG-UHFFFAOYSA-N[3]

  • CAS Number: 13406-98-9[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in research and development. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Weight 129.16 g/mol [4]
Appearance White solid (for related derivatives)[5]
pKa (Strongest Acidic) 4.36 (Predicted)[3]
LogP 0.96 (Predicted)[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bond Count 0[3]
Polar Surface Area 40.54 Ų[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the carboxylation of piperidine. The following is a generalized experimental protocol for its synthesis.

Experimental Protocol: Carboxylation of Piperidine

This protocol outlines the synthesis of this compound by the reaction of piperidine with a carboxylating agent like phosgene or its equivalents, followed by hydrolysis.

Materials:

  • Piperidine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triphosgene or Di-tert-butyl dicarbonate (Boc-anhydride)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (HCl) for acidification

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Distilled water

  • Organic solvents for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent.[6]

  • Carboxylation: Cool the solution in an ice bath (0 °C). Slowly add a solution of the carboxylating agent (e.g., Boc-anhydride, 1.1 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. If the intermediate is a Boc-protected acid, proceed to the deprotection step. For other intermediates, proceed with extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate multiple times.[7] Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.[7] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Deprotection (if necessary): If a protecting group like Boc was used, dissolve the crude intermediate in a suitable solvent (e.g., Dichloromethane) and add an acid like Trifluoroacetic Acid (TFA) or HCl in dioxane to remove the protecting group.[6]

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow Piperidine Piperidine + Base in Anhydrous Solvent Carboxylation Add Carboxylating Agent (e.g., Boc-anhydride) at 0°C Piperidine->Carboxylation Stirring Stir at Room Temperature (2-16h) Carboxylation->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Deprotection Deprotection with Acid (if necessary) Dry->Deprotection Purification Purification (Recrystallization/Chromatography) Deprotection->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

The characterization and quantification of this compound and its derivatives are commonly performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of piperidine derivatives. The specific conditions may need to be optimized for this compound.

Instrumentation and Columns:

  • Instrument: Agilent 1260/1290 Infinity II or equivalent HPLC system with a UV-VIS detector.[9]

  • Column: Gemini C18 (5 µm, 250 x 4.6 mm) or a similar reversed-phase column.[9]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]

  • Mobile Phase B: Acetonitrile (MeCN).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Gradient: A typical gradient could be starting from 5% B, increasing to 95% B over 8 minutes, holding at 95% B for 4 minutes, and then re-equilibrating the column.[9]

Detection:

  • Wavelength: Detection can be performed at multiple wavelengths, such as 210 nm, 254 nm, and 280 nm, depending on the chromophore of the derivative being analyzed.[9] Since this compound lacks a strong chromophore, derivatization or alternative detection methods like Charged Aerosol Detection (CAD) might be necessary for sensitive quantification.[10]

G cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample into HPLC System SamplePrep->Injection Separation Separation on Reversed-Phase C18 Column Injection->Separation Detection UV-VIS or CAD Detection Separation->Detection DataAnalysis Data Analysis (Chromatogram Integration) Detection->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: A typical workflow for the HPLC analysis of piperidine compounds.

Biological and Pharmacological Context

While specific data on the biological activity of this compound is limited, the piperidine scaffold is a prevalent structural motif in a vast number of biologically active compounds and pharmaceuticals.[11] Derivatives of piperidine exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14]

A closely related compound, 1-Piperidinepropionic acid (1-PPA), has been shown to have anti-inflammatory effects.[12] It is believed to act by inhibiting the Protease-Activated Receptor 2 (PAR2), which is involved in inflammatory signaling cascades.[12] The activation of PAR2 by proteases leads to the production of pro-inflammatory cytokines. By blocking this receptor, 1-PPA can reduce the inflammatory response.[12]

G cluster_pathway Inhibitory Action of a Piperidine Derivative Protease Protease PAR2 PAR2 Receptor Protease->PAR2 activates Signaling Downstream Signaling Cascade PAR2->Signaling PPA 1-Piperidinepropionic Acid (Piperidine Derivative) PPA->PAR2 inhibits Cytokines Pro-inflammatory Cytokine Production Signaling->Cytokines

Caption: Inhibition of the PAR2 signaling pathway by a piperidine derivative.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its parent compound, piperidine.

  • General Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols.[4] Avoid contact with skin, eyes, and clothing.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

  • In case of Exposure:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Skin Contact: Immediately wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[4][15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[16]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound.[4][15][16][17]

References

An In-depth Technical Guide to the Synthesis and Characterization of Piperidine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidine-1-carboxylic acid, a valuable building block in medicinal chemistry. This document details a robust synthetic protocol, methods for characterization, and presents key data in a clear and accessible format to support research and development activities.

Introduction

This compound, a carbamic acid derived from the secondary amine piperidine, serves as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure incorporates a piperidine ring, a common scaffold in many biologically active molecules, and a carboxylic acid moiety that allows for further functionalization. This guide outlines a straightforward and efficient method for its preparation and provides detailed characterization data to ensure the identity and purity of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of piperidinium piperidine-1-carboxylate by reacting piperidine with carbon dioxide. The subsequent step is the acidification of this salt to yield the free this compound.

Experimental Protocol

Step 1: Synthesis of Piperidinium piperidine-1-carboxylate

  • Materials:

    • Piperidine (freshly distilled)

    • Anhydrous diethyl ether or hexane

    • Dry ice (solid carbon dioxide)

    • Round-bottom flask

    • Stirring bar

    • Buchner funnel and filter paper

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a stirring bar, dissolve freshly distilled piperidine (1.0 equivalent) in anhydrous diethyl ether (or hexane) to make a 1 M solution.

    • Cool the solution in an ice bath with continuous stirring.

    • Carefully add crushed dry ice (a source of CO2) portion-wise to the stirred solution. An excess of dry ice is recommended to ensure complete reaction. A white precipitate will form.

    • Continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.

    • Collect the white precipitate of piperidinium piperidine-1-carboxylate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted piperidine.

    • Dry the white solid under vacuum to obtain the piperidinium salt.

Step 2: Isolation of this compound

  • Materials:

    • Piperidinium piperidine-1-carboxylate (from Step 1)

    • Distilled water

    • Dilute hydrochloric acid (e.g., 1 M HCl)

    • Ethyl acetate or dichloromethane

    • Anhydrous sodium sulfate or magnesium sulfate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the dried piperidinium piperidine-1-carboxylate in a minimum amount of cold distilled water.

    • Cool the aqueous solution in an ice bath.

    • Slowly add dilute hydrochloric acid dropwise with stirring, monitoring the pH with a pH meter or pH paper. Continue adding acid until the pH of the solution is approximately 3-4.

    • Transfer the acidified solution to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid or oil. Further purification can be achieved by recrystallization if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected data from various analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available
Solubility Soluble in water and polar organic solvents
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The protons alpha to the nitrogen will be deshielded.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the three unique carbons of the piperidine ring.

1H NMR (Predicted)
Chemical Shift (ppm) Assignment
~3.4 - 3.6CH₂ (alpha to N)
~1.5 - 1.7CH₂ (beta and gamma to N)
~10 - 12 (broad)COOH
13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~155 - 160C=O
~45 - 50C (alpha to N)
~25 - 30C (beta to N)
~23 - 27C (gamma to N)

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid group, as well as C-H and C-N stretching from the piperidine ring.

IR Absorption (Predicted)
Wavenumber (cm-1) Assignment
3300 - 2500 (broad)O-H stretch (carboxylic acid)
2940, 2860C-H stretch (aliphatic)
1700 - 1670C=O stretch (carboxylic acid)
1450C-H bend
1250C-N stretch

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Mass Spectrometry (Predicted)
m/z Assignment
129[M]⁺ (Molecular ion)
84[M - COOH]⁺

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow Start Piperidine Salt Piperidinium piperidine-1-carboxylate Start->Salt Reaction CO2 Carbon Dioxide (Dry Ice) CO2->Salt Solvent Anhydrous Diethyl Ether Solvent->Salt Acidification Acidification (HCl) Salt->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

Characterization Decision Tree

Characterization_Workflow Start Synthesized Product Technique Characterization Technique? Start->Technique NMR NMR Spectroscopy Technique->NMR NMR IR IR Spectroscopy Technique->IR IR MS Mass Spectrometry Technique->MS MS H_NMR 1H NMR: - Signals at ~3.5 ppm (α-CH2) - Signals at ~1.6 ppm (β,γ-CH2) - Broad signal at ~11 ppm (COOH) NMR->H_NMR C_NMR 13C NMR: - Signal at ~157 ppm (C=O) - Signals at ~25-50 ppm (ring C) NMR->C_NMR IR_Result IR Spectrum: - Broad O-H stretch (3300-2500 cm-1) - C=O stretch (~1685 cm-1) IR->IR_Result MS_Result Mass Spectrum: - Molecular ion peak at m/z 129 - Fragment at m/z 84 MS->MS_Result

Caption: Decision tree for the characterization of this compound.

The Cornerstone of Modern Therapeutics: A Technical Guide to Piperidine-1-Carboxylic Acid and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design.[1] When functionalized with a carboxylic acid, particularly at the nitrogen-1 position, the resulting piperidine-1-carboxylic acid core and its derivatives (amides, esters, etc.) unlock a vast chemical space for developing novel therapeutic agents across a wide range of diseases. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic applications of this critical chemical class, complete with quantitative data, experimental methodologies, and detailed pathway visualizations.

The Strategic Importance of the Piperidine Carboxylic Acid Scaffold

Piperidine derivatives are foundational in modern drug discovery, appearing in over twenty classes of pharmaceuticals.[2][3] The incorporation of a carboxylic acid moiety, or its bioisosteres, serves several key purposes in drug design:

  • Introduction of a Key Interaction Point: The carboxylic acid group can act as a hydrogen bond donor and acceptor, or form ionic interactions (as a carboxylate) with biological targets like enzymes and receptors.

  • Modulation of Physicochemical Properties: It significantly influences solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

  • Synthetic Handle for Derivatization: The carboxylic acid is a versatile functional group that can be readily converted into amides, esters, and other functionalities, allowing for extensive Structure-Activity Relationship (SAR) studies.[5][6]

Therapeutic Applications and Biological Activity

Derivatives of this compound have been successfully developed as potent and selective modulators of various biological targets. These include enzyme inhibitors, receptor antagonists, and agents targeting protein-protein interactions.

Enzyme Inhibition

Piperidine-based structures are highly effective at targeting enzyme active sites.

  • Inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): These enzymes are key regulators of the endocannabinoid system. Piperazine and piperidine carboxamides and carbamates have been developed as potent inhibitors, with some compounds exhibiting nanomolar efficacy.[7] These inhibitors are being investigated for their therapeutic potential in treating pain, anxiety, and other neurological disorders.

  • Inhibitors of Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of arachidonic acid, and its inhibition is a therapeutic strategy for inflammatory disorders.[8] Novel piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized, with compound 7 identified as a lead structure with an IC50 of 1.75 μM.[8]

  • Inhibitors of Mycobacterium tuberculosis MenA: In the fight against tuberculosis, piperidine derivatives have been designed to inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the mycobacterial menaquinone biosynthesis pathway.[5]

Table 1: Activity of Piperidine Derivatives as Enzyme Inhibitors

Compound Target Enzyme Activity Type Value Reference
Compound 7 Soluble Epoxide Hydrolase (sEH) IC50 1.75 µM [8]
Compound 2t Peroxisome Proliferator-Activated Receptor γ (PPARγ) IC50 1.03 µM [9]
Compound 2a Peroxisome Proliferator-Activated Receptor γ (PPARγ) IC50 2.43 µM [9]
Piperine Analog 10 Monoamine Oxidase A (MAO-A) Inhibitory Property Exhibited Inhibition [10]

| Various Analogs | Monoamine Oxidase B (MAO-B) | IC50 | <0.25 µM |[10] |

Receptor Antagonism

The piperidine scaffold is also central to the development of receptor antagonists.

  • TRPV1 Antagonists: The Transient Receptor Potential Vanilloid-1 (TRPV1) is a key target for pain treatment. A series of piperidine carboxamides has been developed as potent TRPV1 antagonists, demonstrating the utility of this scaffold in modulating ion channels.[11][12]

  • Opioid Receptor Antagonists: N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines are a well-established class of pure opioid receptor antagonists, crucial for studying opioid signaling and developing treatments for addiction.

  • 5-HT2A Receptor Ligands: Piperidine derivatives are found in numerous ligands for the 5-HT2A serotonin receptor, a key target for atypical antipsychotics and other CNS drugs.[13]

Other Therapeutic Areas

The versatility of this chemical class extends to numerous other applications.

  • Adhesion Molecule Inhibitors: Certain piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][14]benzothiazine have shown potent oral inhibitory activity against the upregulation of ICAM-1, making them promising candidates for treating inflammatory conditions like collagen-induced arthritis.[15]

  • Antiviral Agents: Proline- and pipecolic acid-based derivatives have been developed as allosteric inhibitors of Dengue and Zika virus NS2B/NS3 protease, a critical enzyme for viral replication.[16]

Mechanisms of Action and Signaling Pathways

Understanding how these derivatives function at a molecular level is crucial for rational drug design.

Endocannabinoid System Modulation

FAAH and MAGL are serine hydrolases that degrade the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibiting these enzymes increases the endogenous levels of these neurotransmitters, leading to therapeutic effects. Piperidine carboxamides act as mechanism-based inhibitors, forming a covalent bond with the catalytic serine residue in the enzyme's active site.

G cluster_0 Endocannabinoid Signaling & Inhibition AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Degradation Therapeutic Therapeutic Effects (Analgesia, Anxiolysis) AEA->Therapeutic Increased Signaling AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme AG->MAGL Degradation AG->Therapeutic Increased Signaling Inactive_FAAH Inactive Complex FAAH->Inactive_FAAH Inactive_MAGL Inactive Complex MAGL->Inactive_MAGL Inhibitor Piperidine Carboxamide Inhibitor Inhibitor->FAAH Inhibition Inhibitor->MAGL Inhibition

Caption: Inhibition of FAAH and MAGL by piperidine derivatives.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often involves robust and scalable chemical reactions. The following sections detail common experimental workflows and protocols.

General Synthetic Workflow

The development of a novel derivative typically follows a multi-step process, from the synthesis of key intermediates to the final analog generation and purification. This allows for the systematic exploration of SAR.

G Start Commercially Available Piperidine Precursor (e.g., Piperidine-4-carboxylic acid) Step1 N-Functionalization or Protection (e.g., Boc) Start->Step1 Step2 Amide or Ester Coupling with diverse building blocks Step1->Step2 Step3 Deprotection (if needed) (e.g., TFA for Boc group) Step2->Step3 Step4 Final Modification or Reductive Amination Step3->Step4 Purify Purification (Flash Chromatography, HPLC) Step4->Purify Analyze Structural Analysis (NMR, HRMS) Purify->Analyze Final Final Library of Piperidine Derivatives Analyze->Final

Caption: General synthetic workflow for piperidine derivatives.

Protocol 1: Amide Coupling for Synthesis of Chromone-Piperidine Amides[6]

This protocol describes a standard procedure for coupling a carboxylic acid with an amine to form an amide bond, a cornerstone reaction in the synthesis of many piperidine derivatives.

  • Reactant Preparation: Dissolve chromone-2-carboxylic acid (1.1 equivalents) in dichloromethane (DCM).

  • Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq) to the solution.

  • Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes to activate the carboxylic acid.

  • Amine Addition: Add the appropriate piperazine or piperidine derivative (1.0 eq) to the mixture.

  • Reaction: Allow the mixture to stir overnight at room temperature.

  • Work-up: Upon completion, partition the reaction mixture between DCM and a 5% NaHCO3 aqueous solution.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography to obtain the final compound.

Protocol 2: Boc Deprotection[6]

The tert-butoxycarbonyl (Boc) group is a common protecting group for the piperidine nitrogen. Its removal is a frequent step in multi-step syntheses.

  • Reactant Preparation: Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA, 1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching: Partition the reaction mixture between DCM and a 5% NaHCO3 solution to neutralize the excess acid.

  • Extraction and Drying: The combined organic layer is dried, filtered, and evaporated to yield the crude deprotected amine, which is often used in the next step without further purification.

Protocol 3: In Vitro Enzyme Inhibition Assay (General)[8]

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme.

  • Reagent Preparation: Prepare buffer solutions, substrate, and the target enzyme (e.g., human sEH) at desired concentrations.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and perform serial dilutions to achieve a range of final assay concentrations.

  • Assay Plate Setup: In a 96-well plate, add the enzyme solution to each well.

  • Inhibitor Addition: Add the diluted test compounds (or DMSO for control wells) to the wells and pre-incubate with the enzyme for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Collection: Measure the rate of product formation over time using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

References

The Multifaceted Biological Activities of Piperidine-1-Carboxylic Acid Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for designing therapeutic agents targeting a wide array of biological targets.[1] The incorporation of a carboxylic acid moiety at the 1-position of the piperidine ring, creating piperidine-1-carboxylic acid and its derivatives, further enhances the potential for developing novel therapeutics with diverse pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of this compound scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Diverse Pharmacological Landscape

This compound derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects. This versatility stems from the ability to modify both the piperidine ring and the carboxylic acid group, allowing for fine-tuning of the molecule's physicochemical properties and target interactions.[3]

Anti-inflammatory Activity

Derivatives of piperidine carboxylic acid have shown significant promise as anti-inflammatory agents. For instance, 1-Piperidinepropionic acid (1-PPA), a close analog of 1-piperidinepentanoic acid, has been shown to quell inflammatory responses in a dose-dependent manner.[4] The proposed mechanism involves the inhibition of Protease-Activated Receptor 2 (PAR2), a key player in the inflammatory cascade.[4] By blocking this receptor, 1-PPA effectively dampens the downstream signaling that leads to the production of inflammatory mediators.[4]

Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][4]benzothiazine have also been identified as potent inhibitors of the upregulation of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1).[5] One such derivative, (anti) [3-(10H-pyrazino[2,3-b][1][4]benzothiazin-8-yl)methyl-3-azabicyclo[3.3.1]non-9-yl]acetic acid (ER-49890), demonstrated potent oral inhibitory activities against neutrophil migration in animal models of inflammation.[5]

Anticancer Activity

The piperidine scaffold is a cornerstone in the development of anticancer agents.[6][7] this compound derivatives have been investigated for their cytotoxic potential against various cancer cell lines.[6][8] The anticancer mechanisms of piperidine derivatives are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the release of reactive oxygen species (ROS).[9] For example, piperine, a well-known natural product containing a piperidine moiety, has been shown to induce apoptosis in cancer cells through the activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein.[9]

A synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, exhibited significant cytotoxic effects on A549 lung cancer cells with an IC50 of 32.43 µM.[8][10]

Antimicrobial Activity

Piperidine derivatives have been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][11] The antimicrobial efficacy is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] For instance, a series of piperidine derivatives were evaluated for their antibacterial activity against several strains, with some compounds exhibiting strong inhibitory effects.[12]

Enzyme Inhibition

The functionalization of this compound allows for the design of potent and selective enzyme inhibitors.[3] These scaffolds have been successfully employed to target various enzymes, including:

  • 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): Piperidine derivatives have been synthesized and evaluated as inhibitors of MenA from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway, making it an attractive target for anti-TB drug development.[13]

  • Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): Piperazine and piperidine carboxamides and carbamates have been identified as potent and selective inhibitors of FAAH and MAGL, enzymes involved in the endocannabinoid system, suggesting their potential for treating various neurological and inflammatory disorders.[14]

  • Soluble Epoxide Hydrolase (sEH): Novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and shown to inhibit human sEH, an enzyme implicated in cardiovascular and inflammatory diseases.[15]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various this compound derivatives and related compounds.

Table 1: Anticancer Activity (IC50 in µM) [6]

Compound ClassDerivativeMCF-7 (Breast)HCT116 (Colon)NCI-H460 (Lung)
Piperidine Compound P115.9422.1218.50
Compound P224.6831.4528.76
Pyrrolidine Compound Py128.3235.1832.67
Compound Py245.1052.8049.21
Acyclic Analogue Compound A1>100>100>100

Note: Data for piperidine and acyclic analogues are from a study on piperidine-substituted chalcones. Data for pyrrolidine derivatives are from a separate study on substituted pyrrolidines. A direct, head-to-head experimental comparison was not available in the reviewed literature.[6]

Table 2: Antimicrobial Activity (MIC in µg/mL) [6]

Compound ClassDerivativeS. aureusE. coliC. albicans
Piperidine ----
Tetrahydropyridine ----

Note: Specific MIC values for the piperidine series were not provided in the summarized text, but the study indicated their assessment against common bacterial and fungal strains using the broth microdilution method.[6]

Table 3: CNS Receptor Binding Affinity (Ki in nM) [6]

Compound ClassDerivativeDopamine D2 Receptor
Piperidine --
Piperazine --

Note: Specific Ki values were not provided in the summarized text, but the study highlighted the determination of binding affinity to the Dopamine D2 receptor through radioligand binding assays.[6]

Key Experimental Protocols

Reproducibility and validation of biological findings are contingent on detailed experimental methodologies. The following are representative protocols for key assays used to characterize the activity of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of a piperidine precursor with a suitable reagent to introduce the carboxylic acid moiety or its precursor. For example, cyanohydrin synthesis is a straightforward method for introducing a carboxyl group into a piperidine molecule.[16]

General Procedure for Amide Coupling: [3][13]

  • To a solution of the piperidine carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM or DMF), add a coupling agent such as TBTU (1.1 equivalents) and a base like DIPEA (2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add the desired amine (1.2 equivalents) and allow the reaction to proceed at room temperature for 12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][10]

Protocol: [6][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (piperidine derivatives) and incubate for 48 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Radioligand Binding Assays for Monoamine Transporters

This in vitro assay is used to determine the binding affinity of a test compound to specific neurotransmitter transporters.[17]

Protocol: [17]

  • Preparation of Brain Tissue Homogenates: Dissect rodent brains to isolate regions rich in the target transporters. Homogenize the tissue in a buffered solution and centrifuge to isolate cell membranes.

  • Competitive Binding Assay: Incubate a constant concentration of a specific radioligand with the membrane preparation in the presence of increasing concentrations of the test compound.

  • Filtration and Washing: After reaching equilibrium, rapidly filter the membranes and wash to separate bound from free radioligand.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki).

Visualizing Molecular Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams, created using the DOT language, depict key concepts related to the biological activity of this compound scaffolds.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) THP1 THP-1 Monocytic Cell LPS->THP1 stimulates PAR2 Protease-Activated Receptor 2 (PAR2) THP1->PAR2 activates Signaling Downstream Signaling Cascade PAR2->Signaling PPA 1-Piperidinepropionic Acid (1-PPA) PPA->PAR2 inhibits Cytokines Pro-inflammatory Cytokines Signaling->Cytokines leads to production of Inflammation Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of 1-Piperidinepropionic acid.

anticancer_apoptosis_pathway Piperidine Piperidine Derivative (e.g., Piperine) Bcl2 Bcl-2 Piperidine->Bcl2 downregulates Bax Bax Piperidine->Bax upregulates Mitochondria Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bax->Mitochondria Caspases Caspase Activation (e.g., Caspase-3/9) CytochromeC->Caspases Apoptosis Apoptosis (Cancer Cell Death) Caspases->Apoptosis

Caption: Apoptosis induction pathway by piperidine derivatives.

mtt_assay_workflow start Start seed Seed Cancer Cells in 96-well plate start->seed treat Treat with Piperidine Carboxylic Acid Derivatives seed->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion

This compound scaffolds represent a privileged class of compounds in drug discovery, offering a versatile platform for the development of novel therapeutics with a wide range of biological activities. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significant potential of these scaffolds in addressing unmet medical needs in areas such as inflammation, cancer, and infectious diseases. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

The Versatile Scقaffold: Piperidine-1-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and its ability to engage in diverse intermolecular interactions. Among the myriad of piperidine derivatives utilized in organic synthesis, piperidine-1-carboxylic acid stands out as a versatile and valuable building block. Its unique bifunctional nature, possessing both a secondary amine incorporated into a stable heterocyclic ring and a carboxylic acid moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in the construction of complex molecules for drug discovery and development.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting the characteristics of its derivatives. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₆H₁₁NO₂PubChem[1]
Molecular Weight 129.16 g/mol PubChem[1]
CAS Number 13406-98-9PubChem[1]
XLogP3 (Predicted) 0.6PubChem[1]
pKa (Strongest Acidic) 4.36 (Predicted)ChemAxon[2]
Polar Surface Area 40.54 Ų (Predicted)ChemAxon[2]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis of this compound

The most direct and atom-economical synthesis of this compound involves the reaction of piperidine with carbon dioxide. This reaction typically proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of CO₂, followed by proton transfer to form the carbamic acid.

Synthesis of this compound piperidine Piperidine product This compound piperidine->product + CO₂ co2 CO₂

Synthesis of this compound from Piperidine and Carbon Dioxide.
Experimental Protocol: Synthesis of this compound

This protocol describes the formation of this compound from piperidine and carbon dioxide, which then reacts with another equivalent of piperidine to form the piperidinium salt.[3]

Materials:

  • Piperidine

  • Cyclohexane

  • Access to ambient air (as a source of CO₂)

Procedure:

  • Dissolve piperidine in cyclohexane in an open container.

  • Allow the solution to stand exposed to the ambient air.

  • Piperidine will slowly evaporate and react with atmospheric carbon dioxide.

  • Single crystals of piperidinium 1-piperidinecarboxylate will form on the walls of the container over time.

  • The free this compound can be generated by acidification of the salt.

Key Reactions and Applications as a Building Block

This compound's utility as a synthetic intermediate stems from the reactivity of its carboxylic acid group. This functionality allows for the formation of amides and esters, providing a robust handle to link the piperidine scaffold to other molecular fragments.

Key_Reactions_Workflow cluster_amide Amide Bond Formation cluster_ester Esterification start This compound coupling_reagents Amine (R-NH₂) + Coupling Agents (e.g., EDC, HATU) start->coupling_reagents ester_reagents Alcohol (R-OH) + Acid Catalyst or Esterification Agent start->ester_reagents amide N-Substituted Piperidine-1-carboxamide coupling_reagents->amide ester Piperidine-1-carboxylate Ester ester_reagents->ester

General reaction pathways for this compound.
Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This compound can be coupled with a wide variety of primary and secondary amines to furnish the corresponding N-substituted piperidine-1-carboxamides. This reaction typically requires the activation of the carboxylic acid, which can be achieved through various coupling agents.

Quantitative Data for Amide Coupling Reactions

Amine SubstrateCoupling ReagentsSolventConditionsYield (%)Reference
Aniline derivativesEDC, HOBt (cat.), DMAP, DIPEAAcetonitrile23 °C, 1-2 h57-93%[4][5]
4-amino-N-(4-methoxybenzyl)benzamideEDC, HOBt (cat.), DMAPAcetonitrile23 °CGood[4]
Boc-piperidine-4-amineEDC, HOBt (cat.), DMAP, DIPEAAcetonitrile23 °C, 1-2 h95%[4]

This protocol describes a general procedure for the coupling of this compound with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[4][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (0.1-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC-HCl (1.0-1.2 eq) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Esterification

Esterification of this compound provides another avenue for derivatization, leading to piperidine-1-carboxylate esters. These esters can serve as intermediates for further transformations or as final products with desired physicochemical properties.

Quantitative Data for Esterification Reactions

Alcohol SubstrateReagentsSolventConditionsYield (%)Reference
MethanolPOCl₃MethanolRoom Temperature, 2 hHigh[7]
Various alcoholsSOCl₂DCMRoom Temperature85-98%[8]
MethanolTMS-diazomethaneAcetonitrile/Methanol0 °C to RT, 3.5 h90%[9]

This protocol outlines a mild and efficient method for the synthesis of methyl piperidine-1-carboxylate.[7]

Materials:

  • This compound

  • Methanol

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride (1.2 eq) dropwise to the cold solution.

  • Stir the resulting solution at room temperature for 2 hours.

  • Pour the reaction mixture over crushed ice and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate.

  • Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the product.

Application in Drug Discovery: The Case of Cariprazine

The piperidine scaffold is a cornerstone in the design of numerous drugs, particularly those targeting the central nervous system. While a direct synthesis of the atypical antipsychotic Cariprazine starting from this compound is not the most commonly reported route, the structural components of Cariprazine highlight the importance of piperidine-based building blocks in its conceptual design. Cariprazine's mechanism of action involves partial agonism at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors.[10][11][12]

Signaling Pathways of Cariprazine's Targets

The therapeutic effects of Cariprazine are mediated through its interaction with key G-protein coupled receptors (GPCRs) in the brain.

Cariprazine_Signaling_Pathway cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT1A Serotonin 5-HT1A Receptor Pathway D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase (inhibited) Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 HT1A 5-HT1A Receptor Gi_HT1A Gi/o Protein HT1A->Gi_HT1A Activates AC_HT1A Adenylyl Cyclase (inhibited) Gi_HT1A->AC_HT1A Inhibits ERK ERK Pathway (activated) Gi_HT1A->ERK Activates cAMP_HT1A ↓ cAMP AC_HT1A->cAMP_HT1A Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R Modulates Cariprazine->HT1A Modulates

Simplified signaling pathways modulated by Cariprazine.

As a partial agonist, Cariprazine modulates the activity of these receptors, acting as an activator in a low neurotransmitter environment and as a blocker in a high neurotransmitter environment, thereby stabilizing the signaling pathways.[8][13] The modulation of the dopamine D₂ receptor pathway is central to its antipsychotic effects, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[14][15] Its action on the serotonin 5-HT₁ₐ receptor also involves the inhibition of adenylyl cyclase but can additionally lead to the activation of other downstream pathways like the ERK pathway, contributing to its effects on mood and cognition.[16][17]

Conclusion

This compound is a foundational building block in organic synthesis, offering a reliable and versatile platform for the introduction of the piperidine scaffold into complex molecules. Its straightforward synthesis and the reactivity of its carboxylic acid handle make it an attractive starting material for the preparation of a diverse range of amides and esters. As demonstrated by the structural components of advanced pharmaceuticals like Cariprazine, the strategic incorporation of such piperidine-based fragments is a powerful approach in modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. The continued exploration of the synthetic potential of this compound and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents for a wide spectrum of diseases.

References

Spectroscopic Profile of Piperidine-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Spectroscopic Data (NMR, IR, MS) of Piperidine-1-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound (also known as N-carboxypiperidine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from the closely related parent compound, piperidine, to offer a robust analytical profile. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in a research and development setting.

Chemical Structure and Properties

This compound possesses a piperidine ring N-substituted with a carboxylic acid group. This structure imparts both basic (piperidine nitrogen) and acidic (carboxylic acid) functionalities.

Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol

Spectroscopic Data

The following sections detail the expected and illustrative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H2, H6 (axial & equatorial)3.4 - 3.6Multiplet4H
H3, H5 (axial & equatorial)1.6 - 1.8Multiplet4H
H4 (axial & equatorial)1.5 - 1.7Multiplet2H
COOH> 10Broad Singlet1H

Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C=O155 - 160
C2, C645 - 50
C3, C525 - 30
C423 - 28

Note: Predicted values are based on computational models and comparison with similar structures.

Table 3: Experimental NMR Data for Piperidine (Illustrative Analogue)

SpectrumNucleusChemical Shift (ppm)Multiplicity
¹H NMR (in CDCl₃)H2, H6~2.79Multiplet
H3, H4, H51.51 - 1.58Multiplet
NH~2.04Singlet
¹³C NMR (in CDCl₃)C2, C6~47.7
C3, C5~27.2
C4~25.2

Source: ChemicalBook, PubChem.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the piperidine ring.

Table 4: Expected and Illustrative IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundIllustrative Wavenumber (cm⁻¹) for Piperidine[4]Vibration Mode
O-H (Carboxylic Acid)2500-3300 (broad)-Stretching
C-H (Aliphatic)2850-29502800-3000Stretching
C=O (Carboxylic Acid)1700-1725-Stretching
N-H-3287Stretching
C-N1180-12501100-1350Stretching
C-O1210-1320-Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 5: Expected Mass Spectrometry Data for this compound

Ionization ModeIonm/z (expected)
Positive ESI[M+H]⁺130.08
Negative ESI[M-H]⁻128.07

Illustrative Fragmentation: The mass spectrum of the parent compound, piperidine, shows a molecular ion peak at m/z 85 and a base peak at m/z 84, corresponding to the loss of a hydrogen atom.[5] Fragmentation of this compound is expected to involve the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of the carboxyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a 30-45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).

  • Sample Analysis: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Piperidine-1- carboxylic acid Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Dilution Prepare Dilute Solution Sample->Dilution IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dilution->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Structure Elucidation & Characterization ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

References

An In-depth Technical Guide to the Solubility and Stability of Piperidine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of piperidine-1-carboxylic acid. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental protocols, and insights into the compound's degradation pathways.

Physicochemical Properties

This compound, a derivative of the heterocyclic amine piperidine, possesses a carboxylic acid functional group attached to the nitrogen atom of the piperidine ring. Its chemical structure influences its solubility and stability profiles.

Molecular Structure:

Caption: Molecular structure of this compound.

Solubility Profile

Table 1: Quantitative Solubility Data of Related Piperidine-Carboxylic Acid Derivatives

CompoundSolventTemperature (°C)Solubility
Piperidine-3-carboxylic acid (Nipecotic Acid)WaterNot Specified50 mg/mL[1]
1-(Chlorocarbonyl)piperidine-d10 (hydrolyzes to this compound-d10)DMSONot Specified10 mM[2]

Qualitative Solubility Assessment:

  • Aqueous Solubility: The solubility in water is expected to be pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion, which may lead to lower aqueous solubility due to strong intermolecular interactions.[3] Adjusting the pH away from the isoelectric point should increase solubility. In acidic conditions, the carboxylate group is protonated, leading to a net positive charge, while in basic conditions, the piperidinium proton is removed, resulting in a net negative charge, both of which are generally more water-soluble.[3]

  • Organic Solvents: It is anticipated to be more soluble in polar organic solvents like methanol and ethanol.[4] It is also expected to be soluble in polar aprotic solvents such as DMSO and DMF.[5] Solubility in non-polar solvents like hexane is likely to be low.[5]

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Potential degradation pathways include hydrolysis, oxidation, thermal decomposition, and photolysis.

Key Stability Considerations:

  • Hydrolytic Stability: The stability of the N-carboxy bond can be pH-dependent. While specific data for this compound is limited, related compounds show susceptibility to acid-catalyzed hydrolysis.

  • Oxidative Stability: The tertiary amine within the piperidine ring is susceptible to oxidation.[6] This can lead to the formation of N-oxides or ring-opening products.[6] Atmospheric oxygen, especially over extended periods, can initiate this process.[6]

  • Thermal Stability: Piperidine derivatives are generally considered to be thermally stable. Studies on related compounds suggest that piperidine is one of the more stable cyclic amines, with significant degradation occurring only at temperatures above 160°C.[7] However, at elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.[6]

  • Photostability: Exposure to light, particularly UV light, can induce degradation, often through radical mechanisms.[6] Studies on the photo-oxidation of piperidine indicate that it can be initiated by hydroxyl radicals in the atmosphere.[8][9]

Table 2: Predicted Degradation Pathways and Potential Products

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Acidic/Basic pHHydrolysis of the N-C bondPiperidine, Carbon Dioxide
Oxidizing Agents (e.g., H₂O₂)Oxidation of the piperidine nitrogenThis compound N-oxide, Ring-opened products
High TemperatureThermal DecarboxylationPiperidine, Carbon Dioxide
Light ExposurePhotodegradation/Photo-oxidationVarious oxidation and ring-opened products

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the solubility and stability of this compound.

Determination of Thermodynamic Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of the compound in various solvents.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a vial with the solvent B Seal vial and agitate at constant temperature (e.g., 24-48 hours) A->B Equilibrate C Filter the suspension to remove undissolved solid B->C Separate D Quantify the concentration of the compound in the filtrate (e.g., by HPLC, UV-Vis) C->D Analyze Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of This compound Hydrolysis Acid/Base Hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH) Start->Hydrolysis Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Start->Photo Analysis Analyze stressed samples and control at time points (e.g., using HPLC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify and characterize degradation products Analysis->Identify

References

Piperidine-1-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for Piperidine-1-carboxylic acid. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the potential hazards and the necessary precautions for laboratory and industrial settings.

Section 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 13406-98-9[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Synonyms 1-Piperidinecarboxylic acid
Identified Uses For Research & Development use only.[1] Not for medicinal, household, or other uses.[1]

Section 2: Hazard Identification

For related compounds like 1-boc-4-piperidine carboxylic acid and various isomers, the following hazards are identified:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Precautionary Statements: P280, P305+P351+P338[2]

Section 3: First-Aid Measures

Immediate medical attention is recommended in all cases of exposure. Always show the safety data sheet to the attending physician.[2]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1][2] Consult a physician if irritation persists.[2]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and consult a physician.[1][2]
Ingestion Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][2] Rinse the mouth with water and call a physician or Poison Control Center immediately.[1]

Section 4: Fire-Fighting Measures

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
Specific Hazards Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]
Advice for Firefighters Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][2] Use water spray to cool unopened containers.[4]

Section 5: Accidental Release Measures

  • Evacuation and Ventilation:

    • Immediately evacuate personnel from the spill area to a safe location.[2]

    • Ensure adequate ventilation to dissipate any dust or vapors.[2]

    • Remove all sources of ignition.[1]

  • Personal Precautions:

    • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles or a face shield, and a respirator.[1][2]

    • Avoid breathing dust, vapors, mist, or gas.[1][2]

    • Avoid direct contact with the spilled material.[1]

  • Containment:

    • Prevent the chemical from entering drains, sewers, or waterways.[1][2]

    • If the spill is large, create a dike around the spill using inert materials like sand or earth.

  • Cleanup and Disposal:

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding the creation of dust.[2]

    • Do not use combustible materials such as sawdust for absorption.

    • Once the material is collected, clean the spill area with soap and water.

    • Dispose of the waste material in accordance with all applicable federal, state, and local regulations.

G spill Accidental Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Personal Protective Equipment (PPE) spill->ppe contain Contain Spill (Prevent entry into drains) evacuate->contain ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup dispose Place in Closed Container for Disposal cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Spill Response Complete decontaminate->end G cluster_ID Identification & Hazards cluster_Response Emergency Response cluster_Handling Safe Use & Properties cluster_Disposal Toxicology & Disposal chem_id 1. Chemical ID haz_id 2. Hazard ID chem_id->haz_id informs first_aid 3. First-Aid haz_id->first_aid dictates fire 4. Fire-Fighting haz_id->fire dictates spill 5. Accidental Release haz_id->spill dictates ppe 7. Exposure Controls/PPE haz_id->ppe determines handling 6. Handling & Storage disp 11. Disposal handling->disp leads to ppe->handling enables properties 8. Physical/Chemical Properties stability 9. Stability & Reactivity properties->stability influences stability->handling informs tox 10. Toxicology tox->first_aid informs tox->ppe informs

References

An In-depth Technical Guide to Piperidine-1-carboxylic Acid: History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as indispensable building blocks in the synthesis of a vast array of pharmaceuticals. This technical guide provides a comprehensive overview of the historical context, physicochemical properties, synthesis protocols, and biological significance of this pivotal scaffold. While a singular moment of discovery for the parent compound is not documented, its history is intrinsically linked to the evolution of piperidine chemistry and the advent of nitrogen-protecting group strategies. This document details key experimental methodologies and presents quantitative data in a structured format. Furthermore, it visualizes the biological role of a prominent derivative, the antiepileptic drug Tiagabine, through its interaction with the GABAergic signaling pathway, and outlines a representative synthetic workflow.

Discovery and History

The history of this compound is not marked by a specific, documented discovery but is rather a reflection of the broader development of piperidine chemistry. The parent piperidine ring was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper. However, the functionalization of the piperidine nitrogen with a carboxylic acid group is more closely tied to the emergence of synthetic organic chemistry and the need for nitrogen-protecting groups in the 20th century.

The introduction of the carboxyl group at the N1 position serves two primary purposes:

  • Modulation of Physicochemical Properties: It alters the basicity of the piperidine nitrogen, influencing the molecule's solubility, lipophilicity, and pharmacokinetic profile.

  • Synthetic Handle and Protecting Group: The carboxyl group can act as a directing group or be transformed into other functionalities. More commonly, derivatives like the tert-butoxycarbonyl (Boc) group are used to temporarily mask the reactivity of the nitrogen, enabling selective reactions elsewhere on the molecule. This strategy became fundamental in peptide synthesis and the construction of complex drug molecules.

The true significance of this class of compounds blossomed with their application in drug discovery. The piperidine moiety is a privileged scaffold, appearing in numerous approved drugs due to its favorable metabolic stability and ability to present substituents in a well-defined three-dimensional orientation. This compound derivatives are crucial intermediates in the synthesis of drugs targeting the central nervous system, among other therapeutic areas.

Physicochemical and Computed Properties

The fundamental properties of this compound are crucial for its application in synthesis and drug design. The data is summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[1]
Molecular Weight 129.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 13406-98-9PubChem[1]
Predicted logP 0.74 - 0.96HMDB[2]
Predicted pKa (Acidic) 4.36HMDB[2]
Polar Surface Area 40.54 ŲHMDB[2]
Hydrogen Bond Donors 1HMDB[2]
Hydrogen Bond Acceptors 2HMDB[2]
Rotatable Bond Count 0HMDB[2]

Experimental Protocols

The synthesis of this compound derivatives is a well-established procedure in organic chemistry. The most common approach involves the N-acylation of a piperidine precursor. Below are representative protocols for the synthesis of the parent compound and a key derivative used in pharmaceutical development.

General Synthesis of N-Protected Piperidine Carboxylic Acids

A common strategy involves the reaction of a piperidine derivative with an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base.

Example Protocol: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • Materials:

    • Piperidine-4-carboxylic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water

    • Hydrochloric acid (HCl)

    • Methylene chloride (or Ethyl Acetate)

  • Procedure:

    • Piperidine-4-carboxylic acid (100 mmol) is dissolved in a rapidly stirred mixture of dioxane (100 mL) and 1M sodium hydroxide (300 mmol).

    • Di-tert-butyl dicarbonate (100 mmol) is added to the solution.

    • The reaction mixture is stirred at room temperature for approximately 18 hours, or until TLC indicates completion of the reaction.

    • The volatile components (dioxane) are removed under reduced pressure (evaporated).

    • The remaining aqueous residue is acidified to a pH of 2-3 using 1M hydrochloric acid.

    • The acidified mixture is extracted with an organic solvent such as methylene chloride or ethyl acetate.

    • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, typically as a white solid.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are pharmacologically active. A prominent example is Tiagabine , an anticonvulsant medication used for the treatment of partial seizures.[3][4][5] Tiagabine is a derivative of nipecotic acid (piperidine-3-carboxylic acid) and functions as a selective GABA reuptake inhibitor.[6]

Mechanism of Action: Tiagabine enhances GABAergic neurotransmission by blocking the GABA transporter 1 (GAT-1).[6][7] GAT-1 is a presynaptic and glial transporter responsible for removing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[8][9] By inhibiting GAT-1, Tiagabine increases the extracellular concentration of GABA, prolonging its availability to bind to postsynaptic GABA receptors (GABA-A and GABA-B).[7][10] This enhanced GABAergic activity leads to increased neuronal inhibition, which helps to suppress the abnormal electrical activity characteristic of seizures.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT-1) Tiagabine Tiagabine Tiagabine->GAT1 Inhibits GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->Inhibition Activates

Caption: Mechanism of action of Tiagabine in the GABAergic synapse.

Experimental and Synthetic Workflows

The synthesis of complex this compound derivatives like Tiagabine involves a multi-step process. A generalized workflow illustrates the key stages from starting materials to the final active pharmaceutical ingredient (API). This often includes the formation of key intermediates, coupling reactions, and final purification steps.

Synthesis_Workflow cluster_synthesis Synthetic Route cluster_purification Purification & Formulation Start Starting Materials (e.g., 2-bromo-3-methylthiophene, Piperidine-3-carboxylic acid ester) Intermediate1 Intermediate Synthesis (e.g., Grignard Reaction, Open-loop Halogenation) Start->Intermediate1 Step 1 Coupling N-Alkylation Reaction (Coupling of piperidine core with lipophilic side chain) Intermediate1->Coupling Step 2 Hydrolysis Ester Hydrolysis (Saponification) Coupling->Hydrolysis Step 3 API Crude Tiagabine API Hydrolysis->API Step 4 Recrystallization Recrystallization (e.g., from Ethanol/Ether) API->Recrystallization Purification Drying Vacuum Drying Recrystallization->Drying FinalAPI Pure Anhydrous Tiagabine HCl Drying->FinalAPI

Caption: Generalized workflow for the synthesis and purification of Tiagabine.

References

A Deep Dive into Piperidine-1-carboxylic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboxylic acid, a fundamental heterocyclic scaffold, plays a crucial role in the design and synthesis of a wide array of pharmacologically active compounds. Understanding its intrinsic molecular properties is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It delves into its optimized molecular geometry, vibrational frequencies, electronic properties, and potential for non-linear optical applications. The methodologies detailed herein, centered around Density Functional Theory (DFT), serve as a robust framework for the in silico characterization of this and related molecules, thereby accelerating drug discovery and development endeavors.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. This compound, as a simple derivative, offers a foundational model for understanding the electronic and structural impact of N-acylation on the piperidine ring. Computational chemistry provides powerful tools to elucidate the molecular structure, spectroscopic signatures, and reactivity of such molecules with high accuracy. This guide summarizes the key theoretical insights into this compound, leveraging established computational methodologies to provide a detailed molecular portrait.

Computational Methodology

The theoretical calculations presented in this guide are based on the widely used Density Functional Theory (DFT) approach, which offers a favorable balance between computational cost and accuracy.

Geometric Optimization and Vibrational Analysis

The molecular geometry of this compound was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters and vibrational frequencies for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

Electronic Structure Analysis

To understand the electronic properties and reactivity of the molecule, several analyses were conducted on the optimized structure:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

  • Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) were calculated to assess the potential of this compound for applications in non-linear optics.

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations. Disclaimer: The following quantitative data is illustrative and representative of values expected from DFT/B3LYP/6-311++G(d,p) calculations for this compound, based on findings for structurally similar compounds. A dedicated experimental and computational study would be required for definitive values.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles)
ParameterBond Length (Å)ParameterBond Angle (°)
C1-N11.375C2-N1-C6112.5
N1-C21.468C1-N1-C2123.7
N1-C61.468C1-N1-C6123.7
C2-C31.535N1-C2-C3110.8
C3-C41.538C2-C3-C4111.2
C4-C51.538C3-C4-C5111.5
C5-C61.535C4-C5-C6111.2
C1-O11.215N1-C6-C5110.8
C1-O21.358N1-C1-O1125.8
O2-H10.972N1-C1-O2110.5
O1-C1-O2123.7
Table 2: Calculated Vibrational Frequencies (FT-IR and FT-Raman)
Vibrational ModeFT-IR Frequency (cm⁻¹) (Scaled)FT-Raman IntensityAssignment
O-H stretch3450LowCarboxylic acid O-H
C-H stretch (asym)2985MediumPiperidine CH₂
C-H stretch (sym)2920HighPiperidine CH₂
C=O stretch1725LowCarboxylic acid C=O
CH₂ scissoring1455MediumPiperidine CH₂
C-N stretch1240MediumN-C(O) stretch
C-O stretch1180HighCarboxylic acid C-O
Table 3: Electronic Properties
PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-0.25 eV
HOMO-LUMO Energy Gap (ΔE)6.60 eV
Dipole Moment (μ)2.50 Debye
Mean Polarizability (α)12.8 x 10⁻²⁴ esu
First Hyperpolarizability (β)1.5 x 10⁻³⁰ esu

Visualization of Key Concepts

Computational Workflow

The following diagram illustrates the general workflow for the theoretical and computational analysis of this compound.

G Computational Analysis Workflow A Molecule Selection (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Structure Analysis B->D E Vibrational Spectra (FT-IR, FT-Raman) C->E F HOMO-LUMO Analysis D->F G MEP Analysis D->G H NBO Analysis D->H I NLO Properties D->I J Data Interpretation & Reporting E->J F->J G->J H->J I->J FMO cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) Chemical Reactivity Kinetic Stability HOMO->EnergyGap Determines LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap Determines NBO Donor Donor NBO (Lewis-type) Acceptor Acceptor NBO (Non-Lewis) Donor->Acceptor Electron Delocalization (Hyperconjugation) Stabilization Intramolecular Stabilization Energy (E²) Donor->Stabilization Acceptor->Stabilization

Methodological & Application

Application Notes and Protocols for Piperidine and its Carboxylic Acid Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the roles of piperidine and its carboxylic acid derivatives in solid-phase peptide synthesis (SPPS). While piperidine is a crucial reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, derivatives of piperidine carboxylic acid serve as valuable building blocks for creating peptides with unique structural and functional properties.

Part 1: Piperidine in Fmoc Solid-Phase Peptide Synthesis

Piperidine is a secondary amine that is widely used as a base for the deprotection of the Fmoc group from the N-terminus of growing peptide chains in SPPS.[1][2][3] This process is a critical step in the iterative cycle of peptide elongation.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds via a β-elimination mechanism. The process can be summarized in the following steps:

  • Proton Abstraction: Piperidine acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring of the Fmoc group.

  • β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.

  • DBF Adduct Formation: The excess piperidine in the reaction mixture traps the electrophilic DBF molecule to form a stable adduct. This prevents the DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.

The dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from a resin-bound peptide using a piperidine solution.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Drain the DMF from the vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for a specified time (see Table 1). A common procedure involves two treatments: a first treatment of 1-5 minutes followed by a second treatment of 5-20 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next amino acid coupling step.

Table 1: Typical Fmoc Deprotection Conditions

ParameterValueReference
Reagent20% (v/v) Piperidine in DMF[2]
Treatment 1 Time1 - 5 minutes[2]
Treatment 2 Time5 - 20 minutes[2]
TemperatureRoom Temperature[2]
Resin Washing5 - 7 washes with DMF

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • 20% (v/v) piperidine in DMF solution (for blank)

  • Collected filtrate from the deprotection step

Procedure:

  • Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.

  • Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.

  • During the deprotection step, collect the filtrate flowing from the reaction vessel.

  • Measure the absorbance of the collected filtrate at 301 nm. The completion of the reaction is indicated by the absorbance returning to baseline after subsequent washes.

Potential Side Reactions

Prolonged exposure to piperidine or incomplete removal can lead to side reactions, including:

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[4][5]

  • Diketopiperazine Formation: At the dipeptide stage, piperidine can catalyze the intramolecular cyclization of the N-terminal amino acid with the second amino acid to form a diketopiperazine, leading to chain termination.[4]

  • Piperidinyl-fulvene Adduct on Peptide: In cases of inefficient washing, the dibenzofulvene-piperidine adduct can potentially react with the peptide.

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final cycle Repeat->Deprotection Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Part 2: Piperidine-Carboxylic Acid Derivatives as Building Blocks

Derivatives of piperidine carboxylic acid, such as 4-amino-1-Boc-piperidine-4-carboxylic acid, are utilized as non-canonical amino acids in peptide synthesis.[6][7][8] The incorporation of these conformationally constrained residues can impart unique structural features to peptides, influencing their bioactivity, stability, and receptor selectivity.

Applications in Drug Discovery

The use of piperidine carboxylic acid derivatives as building blocks in peptide synthesis is a valuable strategy in drug discovery for:

  • Introducing Conformational Constraints: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

  • Improving Metabolic Stability: The non-natural structure can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Modulating Pharmacokinetic Properties: The physicochemical properties of the piperidine moiety can be tuned to optimize solubility, membrane permeability, and other pharmacokinetic parameters.

Protocol 3: Incorporation of a Piperidine-Carboxylic Acid Derivative

This protocol outlines the general procedure for incorporating a protected piperidine-carboxylic acid derivative into a peptide sequence using standard Fmoc-SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • Protected piperidine-carboxylic acid derivative (e.g., 4-Fmoc-amino-1-Boc-piperidine-4-carboxylic acid)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • DMF (peptide synthesis grade)

Procedure:

  • Pre-activation of the Amino Acid:

    • In a separate vessel, dissolve the protected piperidine-carboxylic acid derivative (e.g., 4-Fmoc-amino-1-Boc-piperidine-4-carboxylic acid) (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 5 minutes.

  • Coupling to the Resin:

    • Add the pre-activated amino acid solution to the Fmoc-deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours, or until the coupling reaction is complete as determined by a negative Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Continuation of Synthesis:

    • The resin is now ready for the deprotection of the Fmoc group from the newly added piperidine-based residue and the subsequent coupling of the next amino acid in the sequence.

Table 2: Common Protecting Groups for Piperidine-Carboxylic Acid Derivatives

PositionProtecting GroupAbbreviationCleavage Condition
Piperidine Nitrogen (N1)tert-ButoxycarbonylBocAcidic (e.g., TFA)
BenzyloxycarbonylZ (Cbz)Hydrogenolysis or strong acid
Amino Group9-FluorenylmethyloxycarbonylFmocBasic (e.g., 20% piperidine/DMF)

Logical Relationship for Building Block Incorporation

Building_Block_Logic Start Fmoc-Deprotected Peptide-Resin Couple Couple to Peptide-Resin Start->Couple Activate Activate Protected Piperidine Carboxylic Acid Derivative Activate->Couple Wash Wash Resin Couple->Wash Continue Continue SPPS Cycle Wash->Continue

Caption: Logical steps for incorporating a piperidine-based building block.

References

Application Notes and Protocols for Coupling Reactions Involving Piperidine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key coupling reactions involving piperidine-1-carboxylic acid and its derivatives. This document outlines detailed protocols for common and advanced synthetic transformations, summarizes key quantitative data for easy comparison, and illustrates experimental workflows and reaction mechanisms.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast number of biologically active molecules and FDA-approved drugs, prized for its conformational properties and ability to engage in various intermolecular interactions.[1][2][3] The carboxylic acid moiety serves as a versatile synthetic handle, enabling a wide range of coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). This document details two primary classes of coupling reactions: direct amide bond formation and advanced decarboxylative cross-coupling reactions.

Amide Coupling Reactions

The formation of an amide bond by coupling the carboxylic acid group with a primary or secondary amine is one of the most fundamental and frequently utilized reactions in pharmaceutical development.[4][5] This transformation is critical for linking this compound to other fragments, peptides, or pharmacophores. The reaction typically requires the activation of the carboxylic acid using a coupling reagent to facilitate nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6] Additives such as 1-Hydroxybenzotriazole (HOBt) are often used to improve efficiency and suppress side reactions like racemization.[5][7]

Data Presentation: Comparison of Amide Coupling Conditions

The following table summarizes representative conditions for the amide coupling of N-protected piperidine carboxylic acids with various amines, showcasing the utility of different reagent systems.

Carboxylic Acid DerivativeAmine PartnerCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)Reference(s)
(S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid5,6-dimethoxybenzo[d]thiazol-2-amineTBTUDIPEADMF120 to RTGood[8]
Chromone-2-carboxylic acid4-amino-N-Boc-piperidineEDC·HCl, DMAP-DCMOvernightRT42.8 (2 steps)[9]
Boc-proline (related cyclic acid)N-Boc-piperazineEDC, DMAP, HOBt (cat.)DIPEACH3CN142391[6]
General Carboxylic AcidElectron-deficient AnilineEDC, DMAP, HOBt (cat.)DIPEAAcetonitrile-RT72[5]

Note: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a coupling reagent similar in function to HATU.

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a widely used method due to the formation of a water-soluble urea byproduct from EDC, which simplifies purification.[5][6]

Materials:

  • N-Boc-piperidine-1-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of N-Boc-piperidine-1-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled mixture and stir for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or less nucleophilic amines.[6][10]

Materials:

  • N-Boc-piperidine-1-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry flask, dissolve N-Boc-piperidine-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid (Piperidine-1-COOH) & Coupling Additive (e.g., HOBt) in Anhydrous Solvent base_add Add Base (e.g., DIPEA) reagents->base_add cool Cool to 0 °C base_add->cool activate Add Coupling Reagent (e.g., EDC, HATU) Stir for 15-30 min cool->activate amine_add Add Amine activate->amine_add react Stir at RT (1-24 h) amine_add->react workup Aqueous Workup (Wash with Acid/Base) react->workup purify Dry & Concentrate; Purify via Chromatography workup->purify end end purify->end Final Amide Product

General workflow for amide bond formation.

Decarboxylative Cross-Coupling Reactions

A more advanced application of carboxylic acids in synthesis involves their use as coupling partners in transition metal-catalyzed cross-coupling reactions.[11] In these transformations, the carboxyl group is extruded as CO₂, allowing the piperidine ring to be coupled with various partners. This strategy avoids the pre-functionalization often required for traditional cross-coupling reactions (e.g., conversion to an organohalide or organometallic reagent).[12]

Acyl Sonogashira and decarboxylative Suzuki-type couplings are powerful examples. The Acyl Sonogashira reaction couples an acid chloride (derived from the carboxylic acid) with a terminal alkyne to form an alkynyl ketone.[13] More broadly, direct decarboxylative couplings can join the piperidine scaffold to aryl, vinyl, or alkynyl groups.

Data Presentation: Representative Decarboxylative Coupling Reactions

The following table provides examples of related decarboxylative and acyl cross-coupling reactions, illustrating the conditions required for these advanced transformations.

Reaction TypeCarboxylic Acid DerivativeCoupling PartnerCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)Reference(s)
Acyl SonogashiraHeterocyclic Acid ChlorideTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃NEt₃NRTModerate to Excellent[13]
Decarboxylative AlkynylationAliphatic Carboxylic AcidBromoalkynePd(OAc)₂, XantphosAg₂CO₃, K₂S₂O₈Dioxane100-[14]
Decarboxylative ArylationBenzoic AcidAryl HalidePd(OAc)₂, SPhosK₂CO₃DMA130-[11]
Decarboxylative C(sp²)–C(sp³) CouplingCarboxylic AcidAryl IodideNi Catalyst, FeCl₃ (co-cat.)---23-96[12]
Experimental Protocol

Protocol 3: Acyl Sonogashira Coupling via an Acid Chloride Intermediate

This two-step protocol first converts the carboxylic acid to a more reactive acid chloride, which then undergoes the palladium/copper-catalyzed coupling with an alkyne.[13]

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5-2.0 eq)

  • Catalytic DMF (1-2 drops)

  • Terminal alkyne (1.1 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene or DCM (for acid chloride formation)

Procedure: Step A: Formation of the Acid Chloride

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend or dissolve this compound (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1 drop).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The completion of the reaction is often indicated by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step B: Sonogashira Coupling

  • In a separate flask under an inert atmosphere, dissolve the terminal alkyne (1.1 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in triethylamine (used as both base and solvent).

  • Cool the mixture to 0 °C.

  • Add a solution of the crude acid chloride from Step A in a minimal amount of anhydrous solvent (e.g., THF or toluene) dropwise to the alkyne solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Decarboxylative Coupling Concept

Decarboxylative_Coupling Start This compound (R-COOH) OxAdd Oxidative Addition (or activation of COOH) Start->OxAdd + Oxidant/Base Pd0 Pd(0) Catalyst Pd0->OxAdd Decarb Decarboxylation (- CO₂) OxAdd->Decarb R_Pd_X R-Pd(II)-X Intermediate Decarb->R_Pd_X Transmetal Transmetalation / Partner Coordination R_Pd_X->Transmetal Partner Coupling Partner (R'-X or R'-B(OR)₂) Partner->Transmetal R_Pd_R R-Pd(II)-R' Intermediate Transmetal->R_Pd_R RedElim Reductive Elimination R_Pd_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product

Conceptual catalytic cycle for decarboxylative cross-coupling.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of complex molecules. Standard amide coupling reactions provide a reliable method for extending the molecular framework, while advanced decarboxylative cross-coupling strategies offer novel and efficient pathways to form C-C and C-heteroatom bonds directly from the carboxylic acid moiety. The protocols and data presented herein serve as a practical guide for researchers to leverage the synthetic potential of this important building block in the pursuit of new therapeutic agents.

References

Application Notes: The Strategic Use of Piperidine-1-carboxylic Acid Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, prized for its conformational flexibility and ability to engage in diverse intermolecular interactions.[1][2] Consequently, piperidine derivatives are critical building blocks in medicinal chemistry. Piperidine-1-carboxylic acid and its ester derivatives, particularly tert-butoxycarbonyl (Boc) protected forms, serve as invaluable intermediates in pharmaceutical synthesis.[3][4] The carboxylate group at the nitrogen position acts as a protecting group, enabling chemists to perform selective modifications on other parts of the molecule without unintended reactions at the piperidine nitrogen.[5][6] This strategy is fundamental in constructing complex molecules for various therapeutic areas, including central nervous system (CNS) disorders and pain management.[1][7]

Key Applications in Drug Development

  • Scaffolding for Complex Molecules: N-protected piperidine derivatives provide a stable and versatile scaffold. Functional groups can be introduced at various positions of the piperidine ring, and once the desired modifications are complete, the protecting group on the nitrogen can be removed to allow for further functionalization or to yield the final active pharmaceutical ingredient (API).

  • Peptidomimetics: The piperidine core can mimic the structure of peptide turns, leading to the development of peptidomimetics with enhanced stability and oral bioavailability compared to their natural peptide counterparts.[1]

  • Synthesis of Analgesics: this compound derivatives are key intermediates in the synthesis of potent narcotic analgesics, such as analogues of fentanyl.[7] The controlled, multi-step synthesis of these complex molecules relies heavily on the strategic use of protecting groups.

  • CNS Drug Development: Many drugs targeting the central nervous system incorporate the piperidine structure.[1] The use of protected piperidine intermediates facilitates the synthesis of these complex molecules with high precision and yield.

Experimental Protocols

Protocol 1: Synthesis of a Piperidine Intermediate via Amide Coupling and Deprotection

This protocol details the synthesis of 4-Oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide, a potential soluble epoxide hydrolase (sEH) inhibitor, using a Boc-protected piperidine intermediate.[8]

Step 1: Amide Coupling

  • Dissolve chromone-2-carboxylic acid (1.1 eq) in dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.2 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 10 minutes.

  • Add 4-amino-N-Boc-piperidine (1.0 eq) to the mixture.

  • Continue stirring overnight at room temperature.

  • Upon reaction completion (monitored by TLC), partition the mixture between DCM and a 5% NaHCO3 solution.

  • Dry the combined organic layers, filter, and evaporate the solvent under reduced pressure to yield tert-butyl 4-(4-oxo-4H-chromene-2-amido)piperidine-1-carboxylate.

Step 2: N-Boc Deprotection

  • Dissolve the crude product from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Partition the mixture between DCM and a 5% NaHCO3 solution.

  • Dry the combined organic layer, filter, and evaporate the solvent to yield the final product, 4-Oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide.[8]

Protocol 2: Synthesis of a Fentanyl Analogue Intermediate

This protocol outlines a key step in an optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a crucial intermediate for fentanyl-type analgesics.[7] The process starts from 1-benzylpiperidin-4-one.

Step 1: Strecker-type Condensation

  • Perform a Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrogen cyanide (HCN) to yield the corresponding anilino-nitrile.

Step 2: Selective Hydrolysis

  • Hydrolyze the anilino-nitrile selectively using concentrated sulfuric acid to give the anilino-amide.

Step 3: Esterification

  • Perform a vigorous basic hydrolysis of the anilino-amide, followed by acidification.

  • Treat the resulting carboxylic acid with thionyl chloride (SOCl2) and then methanol (MeOH) to obtain the anilino-ester (1-Benzyl-4-phenylaminopiperidine-4-carboxylic acid methyl ester).

Step 4: N-Acylation

  • Acylate the anilino-ester with propionyl chloride to yield the corresponding anilido-ester.

Step 5: N-Debenzylation

  • Perform a catalytic N-debenzylation of the anilido-ester to yield the final intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[7]

Quantitative Data Summary

The following tables summarize quantitative data from the synthesis of pharmaceutical intermediates using piperidine derivatives.

Table 1: Synthesis of 4-Oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide [8]

StepProductYield
Amide Coupling & Deprotection4‐Oxo‐N‐(piperidin‐4‐yl)‐4H‐chromene‐2‐carboxamide42.8% (overall for 2 steps)

Table 2: Optimized Synthesis of a Fentanyl Intermediate [7]

StepProductYield
Strecker-type CondensationAnilino-nitrile~90%
Hydrolysis & EsterificationAnilino-ester40-45% (over 3 steps)
N-AcylationAnilido-ester70-80%
N-DebenzylationFinal IntermediateNear quantitative

Visualizations

G General Workflow for Piperidine Intermediate Synthesis Start N-Protected Piperidine (e.g., Boc-piperidine) Reaction1 Functionalization (e.g., Acylation, Alkylation) Start->Reaction1 Intermediate Modified N-Protected Piperidine Intermediate Reaction1->Intermediate Reaction2 Deprotection (e.g., Acidolysis with TFA) Intermediate->Reaction2 Final Functionalized Piperidine (Pharmaceutical Intermediate) Reaction2->Final G Protocol 1 Workflow: Synthesis of a sEH Inhibitor Intermediate cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection Reactant1 Chromone-2-carboxylic acid + 4-amino-N-Boc-piperidine Coupling EDC.HCl, DMAP in DCM, rt, overnight Reactant1->Coupling Product1 tert-butyl 4-(4-oxo-4H-chromene-2-amido) piperidine-1-carboxylate Coupling->Product1 Deprotection TFA in DCM rt, 2 hours Product1->Deprotection Product2 4-Oxo-N-(piperidin-4-yl)-4H- chromene-2-carboxamide Deprotection->Product2 G Functionalization Strategies for Piperidine Scaffolds Scaffold Piperidine Scaffold N_Func N-Functionalization (Alkylation, Arylation, Acylation) Scaffold->N_Func Modify Nitrogen C_Func C-Functionalization (at various ring positions) Scaffold->C_Func Modify Carbon Ring N_Product N-Substituted Piperidine Derivatives N_Func->N_Product C_Product C-Substituted Piperidine Derivatives C_Func->C_Product

References

Application Notes and Protocols for N-alkylation of Piperidine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of piperidine-1-carboxylic acid and its derivatives. The N-alkylation of the piperidine scaffold is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse range of compounds with significant therapeutic potential. The protocols outlined below cover several common and effective methods, including direct alkylation with alkyl halides, reductive amination, and the Mitsunobu reaction.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Functionalization of the piperidine nitrogen via N-alkylation is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This compound, with its secondary amine and carboxylic acid functional groups, presents unique synthetic challenges and opportunities. This document aims to provide researchers with a comprehensive guide to navigating these challenges and successfully synthesizing N-alkylated this compound derivatives.

Core N-Alkylation Strategies

Several methodologies can be employed for the N-alkylation of this compound. The choice of method often depends on the nature of the alkylating agent, the presence of other functional groups, and the desired scale of the reaction. The principal strategies include:

  • Direct N-Alkylation with Alkyl Halides: A classic and straightforward approach involving the reaction of the piperidine nitrogen with an electrophilic alkyl halide in the presence of a base.

  • Reductive Amination: A versatile method that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is subsequently reduced to the N-alkylated product.

  • Mitsunobu Reaction: A powerful method for forming C-N bonds, particularly useful for the alkylation of acidic N-H bonds with alcohols.

The presence of the carboxylic acid moiety on the piperidine ring requires careful consideration of reaction conditions to avoid unwanted side reactions. In many cases, protection of the carboxylic acid as an ester is advantageous.

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize quantitative data for different N-alkylation protocols, providing a comparative overview of their efficiency and conditions.

Table 1: Direct N-Alkylation of this compound Esters with Alkyl Halides

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl nipecotateBenzyl bromideK₂CO₃AcetonitrileReflux24~90[1]
Methyl piperidine-4-carboxylateBenzyl bromideTriethylamineMethanolReflux694[2]
Piperidin-4-olBenzyl bromideK₂CO₃ / TBAIAcetonitrileReflux24Good[1]
PiperidineMethyl iodideK₂CO₃DMFRT24-[3]
PiperidineVarious alkyl bromidesDIPEAAcetonitrileRT-<70[4]

Table 2: Reductive Amination of Piperidine Derivatives

Piperidine DerivativeCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
2-Substituted piperidineAldehyde/KetoneNaBH(OAc)₃DCE/THF/MeCNRT1-24Good[5]
PiperidineAcetaldehydeNaBH(OAc)₃1,4-DioxaneRT--[6]
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THFRT177[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate) with Benzyl Bromide

This protocol describes a typical procedure for the direct N-alkylation of a this compound ester using an alkyl halide and a carbonate base.

Materials:

  • Ethyl nipecotate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl nipecotate (1.0 eq.).

  • Dissolve the ethyl nipecotate in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq.).

  • To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl ethyl nipecotate.[1]

Protocol 2: Reductive Amination of a Piperidine Derivative with an Aldehyde using Sodium Triacetoxyborohydride

This protocol provides a general method for the N-alkylation of a piperidine derivative via reductive amination, which is known for its mild conditions and high selectivity.[5][8]

Materials:

  • Piperidine derivative (e.g., ethyl piperidine-4-carboxylate)

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Optional: Acetic acid (for less reactive ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.) and the aldehyde (1.1 eq.).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in one portion. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for N-Alkylation (General Considerations)

The Mitsunobu reaction can be a powerful tool for the N-alkylation of this compound derivatives, particularly when using an alcohol as the alkylating agent.[9][10] This reaction proceeds with inversion of stereochemistry at the alcohol carbon. The nucleophilicity of the piperidine nitrogen is crucial, and the acidity of the N-H bond can be a determining factor. For this compound, the carboxylic acid proton is significantly more acidic than the N-H proton, which would likely interfere with the reaction. Therefore, protection of the carboxylic acid as an ester is generally required.

General Reaction Scheme:

A this compound ester reacts with an alcohol in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).

Key Considerations:

  • Substrate Scope: The reaction is most effective with primary and secondary alcohols.

  • Reagents: DEAD and DIAD are common azodicarboxylates, but others are available that may simplify purification.[9]

  • Byproducts: The reaction generates triphenylphosphine oxide and a dialkyl hydrazodicarboxylate, which often require chromatographic separation.

  • Safety: Azodicarboxylates can be hazardous and should be handled with care.

A specific, detailed protocol for the Mitsunobu N-alkylation of a this compound derivative was not prominently found in the literature reviewed, suggesting that direct alkylation and reductive amination are more commonly employed for this class of compounds. Researchers wishing to explore this route should start with small-scale test reactions and carefully optimize conditions.

Signaling Pathways and Experimental Workflows

General Workflow for N-Alkylation of this compound

The following diagram illustrates a general workflow for the N-alkylation of this compound, including the option of a protection/deprotection strategy.

workflow cluster_alkylation N-Alkylation Methods start This compound protect Protect Carboxylic Acid (e.g., Esterification) start->protect ester Piperidine-1-carboxylic Acid Ester protect->ester direct_alk Direct Alkylation (Alkyl Halide, Base) ester->direct_alk reductive_am Reductive Amination (Aldehyde/Ketone, Reducing Agent) ester->reductive_am mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) ester->mitsunobu deprotect Deprotect Carboxylic Acid (Hydrolysis) final_product N-Alkyl Piperidine-1- carboxylic Acid deprotect->final_product direct_alk->deprotect reductive_am->deprotect mitsunobu->deprotect

Caption: General workflow for N-alkylation of this compound.

Logical Relationship of N-Alkylation Methods

This diagram shows the logical relationship between the starting materials and the three main N-alkylation methods discussed.

logical_relationship start Piperidine-1-carboxylic Acid (or Ester) method1 Direct Alkylation start->method1 method2 Reductive Amination start->method2 method3 Mitsunobu Reaction start->method3 reagent1 Alkyl Halide + Base method1->reagent1 product N-Alkyl Piperidine Derivative method1->product reagent2 Aldehyde/Ketone + Reducing Agent method2->reagent2 method2->product reagent3 Alcohol + PPh3, DEAD/DIAD method3->reagent3 method3->product

Caption: Relationship between starting materials and N-alkylation methods.

Conclusion

The N-alkylation of this compound is a versatile transformation that provides access to a wide array of valuable compounds for drug discovery and development. The choice of synthetic protocol depends on the specific substrate and desired product. Direct alkylation of the corresponding ester is a robust and high-yielding method. Reductive amination offers a mild and selective alternative that avoids over-alkylation. While the Mitsunobu reaction is a powerful tool, its application to this specific substrate class requires careful consideration and optimization. The protocols and data provided in this document serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for Amide Bond Formation with Piperidine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug discovery. Piperidine-1-carboxamides, a key structural motif, are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The piperidine ring can confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, while the carboxamide linkage provides a synthetically versatile handle for molecular elaboration. These application notes provide detailed protocols for the synthesis of piperidine-1-carboxamides, summarize quantitative data for common coupling methods, and illustrate the experimental workflow for this critical transformation.

The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a broad range of biological activities, including acting as inhibitors of various enzymes and as antagonists for receptors. The synthesis of N-substituted piperidine-1-carboxamides allows for the exploration of chemical space around this privileged scaffold, enabling the fine-tuning of a molecule's pharmacological profile.

Principle of Amide Bond Formation

The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is primarily due to the formation of a stable ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid is typically activated to generate a more electrophilic species that is readily attacked by the amine nucleophile. This activation is achieved through the use of various coupling reagents.

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to increase efficiency and suppress side reactions, such as racemization in the case of chiral carboxylic acids.

Data Presentation: A Comparative Overview of Common Coupling Reactions

The selection of an appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity in amide bond formation. The following table summarizes representative quantitative data for the synthesis of piperidine-1-carboxamides using various common coupling reagents.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)
Piperidine-1-carboxylic acidAnilineEDC, HOBt, DMAP (cat.)DIPEACH3CN1823Good to Excellent[1]
This compoundBenzylamineHATUDIPEADMF4RTHigh
This compoundMorpholineTBTUDIPEADMF12RT>90
This compound4-FluoroanilinePyBOPDIPEADCM16RT85
N-Boc-piperidine-4-carboxylic acidAniline DerivativeEDC, DMAP, HOBt (cat.)DIPEACH3CN182380[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented here are representative examples.

Experimental Protocols

Below are detailed methodologies for the synthesis of piperidine-1-carboxamides using two of the most common and effective coupling reagents: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides high yields and short reaction times, even with sterically hindered or poorly nucleophilic amines.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add HATU (1.1-1.2 eq) to the reaction mixture.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired piperidine-1-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used, cost-effective, and reliable method for amide bond formation. The urea byproduct of EDC is water-soluble, facilitating its removal during aqueous workup.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl solution (1 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure piperidine-1-carboxamide.

Mandatory Visualizations

General Experimental Workflow for Amide Bond Formation

The following diagram illustrates the general workflow for the synthesis of piperidine-1-carboxamides.

experimental_workflow start Start reagents 1. Reagent Preparation - Dissolve this compound and Amine in anhydrous solvent start->reagents activation 2. Activation - Add Coupling Reagent (e.g., HATU or EDC/HOBt) and Base (e.g., DIPEA) reagents->activation reaction 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS activation->reaction workup 4. Aqueous Workup - Quench reaction - Dilute with organic solvent - Wash with aq. acid/base and brine reaction->workup Reaction Complete purification 5. Purification - Dry organic layer - Concentrate in vacuo - Flash column chromatography workup->purification product Pure Piperidine-1-carboxamide purification->product

Caption: General workflow for piperidine-1-carboxamide synthesis.

Mechanism of EDC/HOBt Mediated Amide Coupling

The diagram below outlines the mechanism of amide bond formation using EDC and HOBt as the coupling reagents.

EDC_HOBt_Mechanism RCOOH R-COOH This compound O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea EDU N-Ethyl-N'-(3-dimethylaminopropyl)urea HOBt HOBt 1-Hydroxybenzotriazole HOBt_ester->HOBt regenerated Amide R-CONH-R' Piperidine-1-carboxamide HOBt_ester->Amide + Amine Amine R'-NH2 Amine Amide->Urea + EDU (byproduct)

Caption: EDC/HOBt coupling mechanism.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base slightly (e.g., to 1.5 eq). Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. For sterically hindered substrates, switching to a more powerful coupling reagent like HATU or increasing the reaction temperature may be beneficial.

  • Side Reactions: The formation of N-acylurea byproduct can occur with carbodiimide reagents, especially in the absence of HOBt. The use of HOBt or HOAt helps to suppress this side reaction. With HATU, a potential side reaction is the formation of a guanidinium byproduct from the amine; this can be minimized by pre-activating the carboxylic acid with HATU and base for a short period before adding the amine.

  • Purification Challenges: The urea byproduct from EDC is water-soluble and can be removed with an acidic wash during workup. The byproduct from DCC is largely insoluble in common organic solvents and can be removed by filtration. If the product is also basic, careful pH adjustment during the aqueous workup is necessary to ensure it remains in the organic layer.

By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively synthesize a diverse range of piperidine-1-carboxamides for their drug discovery and development programs.

References

Application Notes & Protocols: Quantitative Analysis of Piperidine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine-1-carboxylic acid is a chemical intermediate of interest in pharmaceutical and chemical synthesis. Accurate quantification is crucial for process monitoring, quality control, and research applications. Due to a lack of specific, validated analytical methods in publicly available literature, this document provides detailed protocols adapted from established methods for structurally similar compounds, such as other piperidine derivatives and carboxylic acids.[1] The methodologies presented here are intended to serve as a robust starting point for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for selecting and optimizing an appropriate analytical method.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[2]
Molecular Weight 129.16 g/mol PubChem[2]
Predicted pKa (Strongest Acidic) 4.36ChemAxon (via HMDB)[1]
Predicted logP 0.74 - 0.96ChemAxon, ALOGPS (via HMDB)[1]
UV Absorbance Lacks a strong chromophore for direct UV detection at common wavelengths (>220 nm).Inferred from structure
Volatility Low; requires derivatization for GC analysis.Inferred from structure

The lack of a significant UV-absorbing moiety necessitates a derivatization step to introduce a chromophore for sensitive HPLC-UV analysis. Its low volatility makes derivatization essential for GC-MS. LC-MS/MS is a suitable alternative for direct analysis due to its high sensitivity and selectivity without the need for derivatization.

Method 1: Quantification by Reverse-Phase HPLC with Pre-column Derivatization and UV Detection

This method is adapted from established procedures for derivatizing carboxylic acids to introduce a UV-active tag, allowing for sensitive quantification using standard HPLC-UV equipment.[3] p-Bromophenacyl bromide (BPB) is used here as the derivatizing agent.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • p-Bromophenacyl bromide (BPB)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Potassium Carbonate (anhydrous)

  • Crown ether (e.g., 18-Crown-6)

  • Phosphoric acid or Formic acid (for pH adjustment of mobile phase)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Heating block or water bath

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.

  • Derivatization Reagent (BPB solution): Prepare a solution of p-Bromophenacyl bromide in acetonitrile at a concentration of approximately 2 mg/mL.

  • Catalyst Solution: Prepare a solution of 18-Crown-6 in acetonitrile.

4. Sample Preparation and Derivatization:

  • Accurately weigh the sample expected to contain this compound and dissolve it in a known volume of acetonitrile.

  • To 100 µL of each standard solution and sample solution in a reaction vial, add 200 µL of the BPB solution.

  • Add a catalytic amount of 18-Crown-6 and a small amount of anhydrous potassium carbonate.

  • Seal the vials and heat at 70-80°C for 60 minutes.[3]

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: ~254 nm (or the absorbance maximum of the phenacyl ester derivative)

  • Injection Volume: 20 µL

6. Data Analysis:

  • Create a calibration curve by plotting the peak area of the derivatized standard solutions versus their concentrations.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of this compound in the samples using the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing s0 Weigh Sample & Reference Standard s1 Dissolve in Acetonitrile s0->s1 s2 Prepare Calibration Curve Working Solutions s1->s2 d0 Add p-Bromophenacyl Bromide & Catalyst s2->d0 Standards & Samples d1 Heat at 80°C for 60 min d0->d1 d2 Cool and Filter d1->d2 a0 Inject into HPLC-UV d2->a0 a1 Separation on C18 Column a0->a1 a2 UV Detection at 254 nm a1->a2 p0 Generate Calibration Curve p1 Integrate Sample Peak Area a2->p1 p2 Quantify Concentration p0->p2 p1->p2

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, allowing for the direct quantification of this compound in complex matrices without derivatization. The protocol is based on typical conditions for the analysis of small, polar carboxylic acids.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 0.22 µm syringe filters

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 50:50 Methanol:Water.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in the initial mobile phase composition.

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., water/methanol).

  • Perform protein precipitation if analyzing biological samples (e.g., add 3 volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant).

  • Dilute the sample extract to fall within the calibration curve range.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. LC-MS/MS Conditions:

  • Column: C18 (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution. Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 128.1 ( [M-H]⁻ )

    • Product Ions (Q3): A suitable fragment ion (e.g., m/z 84.1 from loss of CO₂) should be determined by direct infusion of a standard solution. Collision energy must be optimized.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

  • Use linear regression with appropriate weighting to determine the concentration of this compound in the samples.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s0 Weigh Sample & Reference Standard s1 Dissolve in Water/Methanol s0->s1 s2 Protein Precipitation (if needed) s1->s2 s3 Dilute and Filter s2->s3 a0 Inject into LC System s3->a0 a1 Gradient Separation on C18 Column a0->a1 a2 ESI Source (Negative) a1->a2 a3 MRM Detection a2->a3 p1 Integrate MRM Transition a3->p1 p0 Generate Calibration Curve p2 Quantify Concentration p0->p2 p1->p2 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization (Esterification) cluster_analysis GC-MS Analysis cluster_data Data Processing s0 Aliquot Sample & Standards s1 Evaporate to Dryness s0->s1 d0 Add Methanolic HCl s1->d0 d1 Heat at 70°C for 2 hrs d0->d1 d2 Evaporate Reagent d1->d2 d3 Reconstitute in Ethyl Acetate d2->d3 a0 Inject into GC-MS d3->a0 a1 Separation on DB-5ms Column a0->a1 a2 EI Ionization a1->a2 a3 SIM Detection a2->a3 p1 Integrate Ion Peak Area a3->p1 p0 Generate Calibration Curve p2 Quantify Concentration p0->p2 p1->p2

References

Application Notes: Piperidine-1-carboxylic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile and conformationally constrained framework that can be readily functionalized to achieve specific interactions with biological targets. When incorporated into a piperidine-1-carboxylic acid motif, the scaffold offers defined vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This structure is particularly valuable in the design of enzyme inhibitors, where precise orientation of functional groups within an enzyme's active site is critical for achieving high potency and selectivity.

These application notes provide an overview of the utility of the this compound scaffold in developing inhibitors for key enzyme targets, present quantitative data on inhibitor potency, and offer detailed protocols for relevant in vitro assays.

Application I: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading fatty acid amides like anandamide, an endogenous cannabinoid.[3][4] The inhibition of FAAH increases the endogenous levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3] this compound derivatives, particularly carbamates and ureas, have been developed as potent covalent inhibitors of FAAH.[3][5] These inhibitors act by carbamylating the catalytic Ser241 residue in the FAAH active site, forming a stable covalent adduct that inactivates the enzyme.[3][6]

Application II: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[7][9] This mechanism makes DPP-4 inhibitors an established therapeutic class for the management of type 2 diabetes.[8][9] Piperidine-containing compounds have been successfully developed as potent and selective DPP-4 inhibitors, forming key interactions with the S1 and S2 subsites of the enzyme.[10][11]

Application III: Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the brain, helping to improve cognitive function.[7] Piperidine-based structures are integral to several known AChE inhibitors, and the this compound scaffold can be utilized to explore new chemical space for this important target.[12]

General Workflow for Inhibitor Development

The development of enzyme inhibitors from a this compound scaffold typically follows a structured workflow. This process begins with the design and synthesis of a focused library of compounds, followed by systematic screening and optimization.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Outcome Scaffold Piperidine-1-carboxylic Acid Scaffold Modification Chemical Modification (e.g., Amide Coupling) Scaffold->Modification Library Compound Library Modification->Library Screening In Vitro Enzyme Inhibition Assay Library->Screening Primary Screen SAR Structure-Activity Relationship (SAR) Screening->SAR Identify Hits Lead_Opt Lead Optimization (Potency, Selectivity) SAR->Lead_Opt Lead_Compound Lead Compound Lead_Opt->Lead_Compound

Caption: General workflow for piperidine-based enzyme inhibitor development.

Data Presentation: Inhibitor Potency

The following tables summarize the inhibitory activities (IC₅₀ values) of various this compound derivatives against their respective enzyme targets.

Table 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Compound Class Specific Derivative Example IC₅₀ (nM) Target Reference
Piperidine Carbamate Phenyl 4-(indol-1-ylethyl)piperidine-1-carboxylate 17 Human FAAH [4]
Piperazine/Piperidine Urea PF-3845 Potent, specific values not listed but efficacious in vivo Human FAAH [6]

| Piperazine Carbamate | JZL-195 (Dual Inhibitor) | 12 | Human FAAH |[6] |

Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Compound Class Specific Derivative Example IC₅₀ (nM) Target Reference
N-substituted 4-hydrazino piperidine Compound 22e 88 DPP-4 [7]
4-Benzylpiperidine derivative Compound 1 1600 (1.6 µM) DPP-4 [7]

| 4-Amino-1-benzylpiperidine derivative | Compound 4 | 4000 (4.0 µM) | DPP-4 |[7] |

Table 3: Acetylcholinesterase (AChE) Inhibitors

Compound Class Specific Derivative Example IC₅₀ (µM) Target Reference
Benzimidazole-piperidine hybrid Compound 1 19.44 ± 0.60 AChE [12]

| Benzimidazole-piperidine hybrid | Compound 14 | 22.07 ± 0.13 | AChE |[12] |

Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis

DPP-4 inhibitors modulate the incretin pathway. In response to food intake, L-cells in the gut release GLP-1, which stimulates the pancreas to produce insulin. DPP-4 rapidly degrades GLP-1, terminating its action. Piperidine-based inhibitors block DPP-4, prolonging GLP-1 activity and thereby enhancing glucose control.

G Food Food Intake Gut Gut L-Cells Food->Gut stimulates GLP1_Active Active GLP-1 Gut->GLP1_Active releases Pancreas Pancreas (β-cells) GLP1_Active->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_Active->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Inhibitor Piperidine-based DPP-4 Inhibitor Inhibitor->DPP4 inhibits

Caption: Mechanism of action for DPP-4 inhibitors in the incretin pathway.

Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.[7]

Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The cleavage releases free AMC, which is highly fluorescent and can be quantified to determine enzyme activity. A decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • DPP-4 Substrate: H-Gly-Pro-AMC (stock solution in DMSO)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the DPP-4 enzyme and H-Gly-Pro-AMC substrate in DPP-4 Assay Buffer. The final substrate concentration is typically at or below its Km value.

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of the 96-well plate. Include wells for a positive control (no inhibitor, 100% activity) and a negative control/blank (no enzyme, 0% activity).

  • Enzyme Addition: Add the diluted DPP-4 enzyme solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the H-Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol details the spectrophotometric method developed by Ellman for measuring AChE activity and inhibition.[7]

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of the substrate acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured by absorbance at 412 nm and is proportional to AChE activity.[7]

Materials:

  • AChE enzyme (e.g., from electric eel or human recombinant)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Test compounds (piperidine derivatives) dissolved in DMSO or buffer

  • 96-well clear microplate, flat bottom

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Mixture: In the wells of the 96-well plate, add the following in order:

    • Phosphate Buffer

    • Test compound solution (or buffer/DMSO for control)

    • DTNB solution

    • AChE enzyme solution (add to all wells except the blank)

  • Pre-incubation: Mix gently and pre-incubate the plate for 10 minutes at 25°C.[7]

  • Reaction Initiation: Add the ATCI solution to all wells to start the reaction.[7]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm kinetically for 10-15 minutes using the microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G Start Start: Prepare Reagents (Enzyme, Substrate, Buffer, DTNB) Plate Add Buffer, Inhibitor, DTNB, and AChE Enzyme to 96-well Plate Start->Plate Incubate Pre-incubate Plate (10 min @ 25°C) Plate->Incubate React Initiate Reaction: Add ATCI Substrate Incubate->React Measure Measure Absorbance (412 nm) Kinetically for 10-15 min React->Measure Analyze Calculate Reaction Rates & Percent Inhibition Measure->Analyze IC50 Determine IC50 Value from Dose-Response Curve Analyze->IC50 End End IC50->End

Caption: Experimental workflow for the AChE inhibition assay (Ellman's Method).

References

Application Notes and Protocols for the Chiral Synthesis of Substituted Piperidine-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. Consequently, robust and efficient methods for their chiral synthesis are of paramount importance. These application notes provide detailed protocols and data for three key strategies for the enantioselective and diastereoselective synthesis of substituted piperidines, which are precursors to piperidine-1-carboxylic acids:

  • Catalytic Asymmetric Synthesis: Rhodium-catalyzed asymmetric reductive Heck reaction for the synthesis of 3-substituted piperidines.

  • Kinetic Resolution: Enantioselective deprotonation of N-Boc-2-arylpiperidines using a chiral base.

  • Chiral Auxiliary-Mediated Synthesis: Diastereoselective synthesis of 2-substituted piperidines using a carbohydrate-derived auxiliary.

The subsequent conversion of the resulting chiral piperidines to piperidine-1-carboxylic acids (or their esters, such as Boc-protected derivatives) is a straightforward N-functionalization step, protocols for which are also included.

Method 1: Catalytic Asymmetric Synthesis of 3-Aryl-piperidine-1-carboxylic Acid Derivatives via Rh-catalyzed Reductive Heck Reaction

This method provides access to enantioenriched 3-substituted piperidines through a three-step process starting from pyridine. The key step is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate.[1][2][3]

Logical Workflow

Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine  Partial Reduction & Protection   Tetrahydropyridine Enantioenriched 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine  Rh-catalyzed Asymmetric  Reductive Heck Reaction   Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine  Hydrogenation & Deprotection   FinalProduct 3-Aryl-piperidine-1-carboxylic Acid Derivative Piperidine->FinalProduct  N-Carboxylation (e.g., Boc Protection)  

Caption: Workflow for Rh-catalyzed asymmetric synthesis.

Data Presentation

Table 1: Substrate Scope of the Rh-catalyzed Asymmetric Reductive Heck Reaction.[4]

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine derivative8196
24-Tolylboronic acid3-(4-Tolyl)-tetrahydropyridine derivative8597
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine derivative7895
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-tetrahydropyridine derivative8298
53-Thienylboronic acid3-(3-Thienyl)-tetrahydropyridine derivative7594
Experimental Protocols

Protocol 1.1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate. [3]

  • To a solution of pyridine in an appropriate solvent, add phenyl chloroformate at 0 °C.

  • Slowly add a reducing agent, such as sodium borohydride, while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with 1N NaOH and 1N HCl, then dry over sodium sulfate.

  • Purify the crude product by silica gel chromatography to obtain phenyl pyridine-1(2H)-carboxylate.

Protocol 1.2: Rh-catalyzed Asymmetric Reductive Heck Reaction. [3][4]

  • In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a vial.

  • Add toluene, 2-methyltetrahydrofuran (THP), and water in a 1:1:1 ratio, followed by aqueous cesium hydroxide (50 wt%).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv).

  • Stir the mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and pass through a plug of silica gel.

  • Purify the product by flash chromatography.

Protocol 1.3: Reduction and N-Carboxylation (Boc Protection). [4]

  • Subject the enantioenriched 3-aryl-tetrahydropyridine to hydrogenation with 10% Pd/C in methanol under a hydrogen atmosphere.

  • After full reduction, filter the catalyst and concentrate the solution.

  • To the resulting 3-arylpiperidine, add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine in a solvent like dichloromethane.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and purify by chromatography to yield the N-Boc-3-arylpiperidine (a piperidine-1-carboxylic acid tert-butyl ester).

Method 2: Kinetic Resolution of 2-Aryl-N-Boc-piperidines

This method allows for the separation of a racemic mixture of 2-aryl-N-Boc-piperidines by selective deprotonation of one enantiomer using a chiral base, followed by quenching with an electrophile. This provides both the unreacted, enantioenriched starting material and a new, enantioenriched 2,2-disubstituted piperidine.[5][6][7]

Experimental Workflow

RacemicPiperidine Racemic N-Boc-2-arylpiperidine Deprotonation Asymmetric Deprotonation (n-BuLi, (+)-sparteine) RacemicPiperidine->Deprotonation Quench Electrophilic Quench (e.g., MeOCOCl) Deprotonation->Quench RecoveredSM Enantioenriched (S)-N-Boc-2-arylpiperidine Quench->RecoveredSM  Unreacted Enantiomer   Product Enantioenriched (R)-N-Boc-2-aryl-2-alkoxycarbonylpiperidine Quench->Product  Reacted Enantiomer  

Caption: Workflow for kinetic resolution of 2-arylpiperidines.

Data Presentation

Table 2: Kinetic Resolution of various 2-Aryl-N-Boc-piperidines.[5]

Entry2-Aryl GroupRecovered SM Yield (%)Recovered SM er2,2-Disubstituted Product Yield (%)2,2-Disubstituted Product erSelectivity Factor (s)
1Phenyl4197:35873:27~16
24-Tolyl4396:45575:25~15
34-Fluorophenyl4098:25970:30~20
44-Chlorophenyl4297:35672:28~17
54-Trifluoromethylphenyl3995:56078:22~12
Experimental Protocols

Protocol 2.1: Synthesis of Racemic N-Boc-2-arylpiperidines. [7]

  • Synthesize the corresponding 2-aryl-4-piperidone via a suitable method (e.g., reduction of a 2-aryl-pyridinium salt followed by oxidation).

  • Protect the nitrogen of the piperidone with a Boc group using Boc₂O and a base.

  • Reduce the ketone functionality to a hydroxyl group using a reducing agent like sodium borohydride.

  • Dehydrate the resulting alcohol to form a tetrahydropyridine intermediate.

  • Hydrogenate the double bond using a catalyst such as Pd/C to obtain the racemic N-Boc-2-arylpiperidine.

Protocol 2.2: Kinetic Resolution by Asymmetric Deprotonation. [5][7]

  • To a solution of the racemic N-Boc-2-arylpiperidine in THF at -78 °C, add (+)-sparteine (0.8 equiv).

  • Slowly add n-butyllithium (0.8 equiv) and stir the solution at -78 °C for 1 hour.

  • Quench the reaction with an electrophile, for example, methyl chloroformate (1.0 equiv).

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the products with an organic solvent, dry the organic layer, and concentrate.

  • Purify the recovered starting material and the 2,2-disubstituted product by flash chromatography.

Protocol 2.3: Deprotection to form the Piperidine. [7]

  • To obtain the free piperidine, the enantioenriched N-Boc-piperidine can be deprotected using standard conditions, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

Method 3: Diastereoselective Synthesis of 2-Substituted Piperidines using a Chiral Auxiliary

This approach utilizes a chiral auxiliary, such as an arabinopyranosylamine derived from D-arabinose, to control the stereochemical outcome of a domino Mannich-Michael reaction, leading to the formation of highly diastereomerically enriched piperidinone precursors.[8][9]

Experimental Workflow

Aldehyde Aldehyde Aldimine Chiral Aldimine Aldehyde->Aldimine Auxiliary Chiral Auxiliary (Arabinopyranosylamine) Auxiliary->Aldimine Piperidinone Diastereomerically Enriched N-Arabinosyl Piperidinone Aldimine->Piperidinone  Domino Mannich-Michael   Diene Danishefsky's Diene Diene->Piperidinone ReducedPiperidinone 2,6-cis-Substituted Piperidinone Piperidinone->ReducedPiperidinone  Conjugate Addition   FinalPiperidine Enantioenriched 2,6-disubstituted Piperidine ReducedPiperidinone->FinalPiperidine  Auxiliary Cleavage & Reduction   FinalProduct This compound Derivative FinalPiperidine->FinalProduct  N-Carboxylation  

Caption: Workflow for chiral auxiliary-mediated synthesis.

Data Presentation

Table 3: Diastereoselective Synthesis of N-Arabinosyl Dehydropiperidinones. [9]

EntryAldehyde (RCHO)Diastereomeric Ratio (dr)Yield (%)
1Propanal>98:285
2Isobutyraldehyde>98:282
3Benzaldehyde>98:288
44-Chlorobenzaldehyde>98:286
52-Furaldehyde>95:579
Experimental Protocols

Protocol 3.1: Formation of the Chiral Aldimine.

  • Dissolve the chiral auxiliary, 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, in a suitable solvent such as dichloromethane.

  • Add the desired aldehyde and a catalytic amount of a mild acid (e.g., camphorsulfonic acid).

  • Stir the reaction at room temperature until imine formation is complete, often with removal of water.

  • The crude aldimine is typically used in the next step without further purification.

Protocol 3.2: Domino Mannich-Michael Reaction. [9]

  • To a solution of the chiral aldimine in dichloromethane at -78 °C, add a Lewis acid catalyst (e.g., zinc iodide).

  • Slowly add Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene).

  • Stir the reaction at low temperature for several hours.

  • Quench the reaction with an aqueous solution and extract the product.

  • Purify the resulting N-arabinosyl dehydropiperidinone by column chromatography.

Protocol 3.3: Conjugate Addition and Auxiliary Removal. [9]

  • For the synthesis of 2,6-cis-disubstituted piperidines, perform a conjugate addition on the dehydropiperidinone using a Gilman cuprate reagent (e.g., LiCuMe₂).

  • The chiral auxiliary can be cleaved under acidic conditions (e.g., HCl in methanol) to give the piperidinone.

  • The piperidinone can be reduced to the corresponding piperidine using a reducing agent like lithium aluminum hydride.

Protocol 3.4: N-Carboxylation.

  • The resulting chiral piperidine can be converted to its this compound derivative by reacting it with a suitable chloroformate (e.g., benzyl chloroformate for Cbz protection) or anhydride (e.g., Boc₂O for Boc protection) in the presence of a base.

References

Application Notes and Protocols for High-Throughput Screening of Piperidine-1-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Piperidine-1-carboxylic acid derivatives, in particular, offer a versatile platform for generating diverse chemical libraries for high-throughput screening (HTS) campaigns. The carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the exploration of a broad chemical space to identify novel modulators of various biological targets.[2] These libraries have shown promise in targeting a range of proteins, including G-protein coupled receptors (GPCRs), enzymes, and components of critical signaling pathways.[3][4][5] This document provides detailed application notes and protocols for the HTS of this compound libraries against key biological targets.

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data from HTS campaigns and structure-activity relationship (SAR) studies of piperidine derivatives. This data is intended to serve as a reference for hit validation and lead optimization.

Table 1: Enzyme Inhibition Data for Piperidine Derivatives Against Mycobacterium tuberculosis MenA

Compound IDWestern Site ModificationMenA IC₅₀ (µM)M. tuberculosis GIC₅₀ (µM)
1 (Lead) 4-(methyl(propyl)amino)benzaldehyde5.53.5
2 4-(diethylamino)benzaldehyde138
11 4-(dipropylamino)benzaldehyde2210
41 N-(4-formylphenyl)acetamide>200>200
51 N-(4-formylphenyl)pivalamide>200>200

IC₅₀: The concentration of a drug that gives half-maximal inhibition. GIC₅₀: The concentration of a compound that inhibits 50% of mycobacterial growth.

Table 2: Representative Biological Activities of Functionalized Piperidine Derivatives [2]

ScaffoldTargetAssay TypeActivity (IC₅₀/EC₅₀)
N-Aryl PiperidineOpioid ReceptorRadioligand Binding5 nM
4-Substituted PiperidineMuscarinic M2 ReceptorCalcium Mobilization150 nM
N-Benzyl PiperidineDopamine TransporterRadioligand Binding32 nM

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay for GPCR Antagonists

This protocol describes a competitive immunoassay to screen for antagonists of Gs or Gi-coupled GPCRs.

1. Principle: This assay measures the accumulation of cyclic AMP (cAMP) in cells following GPCR activation. A cAMP-d2 acceptor and an anti-cAMP-cryptate donor are used. In the absence of cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. cAMP produced by the cell competes with the cAMP-d2 tracer for binding to the anti-cAMP antibody, leading to a decrease in the FRET signal.

2. Materials:

  • HEK293 cells stably expressing the target GPCR

  • This compound library (10 mM in DMSO)

  • Forskolin (for Gs-coupled receptors) or Somatostatin (for Gi-coupled receptors)

  • cAMP d2 kit (Cisbio)

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • 384-well white, low-volume microplates

  • Automated liquid handling system

  • HTRF-compatible plate reader

3. Procedure:

  • Cell Plating:

    • Culture HEK293-GPCR cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 200,000 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare a working dilution of the this compound library compounds in assay buffer.

    • Using an automated liquid handler, transfer 2.5 µL of the diluted compounds or control (antagonist reference) to the corresponding wells.

    • Incubate at room temperature for 15 minutes.

  • Agonist Stimulation:

    • Prepare an agonist solution (e.g., Forskolin for Gs, or a specific agonist for the target receptor) in assay buffer at a concentration that elicits an EC₈₀ response.

    • Add 2.5 µL of the agonist solution to all wells except the negative control wells.

    • Incubate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol.

    • Add 5 µL of cAMP-d2 solution to each well.

    • Add 5 µL of anti-cAMP-cryptate solution to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Signal Reading:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each compound.

Protocol 2: Cell-Based Luciferase Reporter Assay for TGF-β Pathway Inhibitors

This protocol is designed to identify inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

1. Principle: This assay utilizes a cell line (e.g., A549 human lung adenocarcinoma cells) stably transfected with a luciferase reporter gene under the control of a SMAD-responsive promoter element. Activation of the TGF-β pathway by its ligand, TGF-β1, leads to the phosphorylation and nuclear translocation of SMAD proteins, which in turn drive the expression of the luciferase reporter. Inhibitors of this pathway will prevent luciferase expression.

2. Materials:

  • A549 cells stably expressing a SMAD-luciferase reporter

  • This compound library (10 mM in DMSO)

  • Recombinant human TGF-β1

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, clear-bottom microplates

  • Luminometer plate reader

3. Procedure:

  • Cell Plating:

    • Culture A549-SMAD-luciferase cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 100,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Compound Addition:

    • Prepare a working dilution of the this compound library compounds in culture medium.

    • Transfer 5 µL of the diluted compounds to the corresponding wells.

    • Incubate at 37°C for 1 hour.

  • Ligand Stimulation:

    • Prepare a solution of TGF-β1 in culture medium at a concentration that elicits an EC₈₀ response.

    • Add 5 µL of the TGF-β1 solution to all wells except the negative control wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 5 minutes to ensure complete cell lysis.

    • Read the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound relative to the positive (TGF-β1 only) and negative (vehicle only) controls.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_followup Hit Follow-up Compound_Library Piperidine-1-carboxylic Acid Library Dispensing Automated Liquid Handling Compound_Library->Dispensing Assay_Plate 384-Well Assay Plate Assay_Plate->Dispensing Cell_Culture Target Cell Line (e.g., HEK293-GPCR, A549-Reporter) Cell_Culture->Assay_Plate Incubation Incubation Dispensing->Incubation Stimulation Agonist/Ligand Addition Incubation->Stimulation Detection Signal Detection (HTRF/Luminescence) Stimulation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition Normalization Data Normalization & QC (Z'-factor) Data_Acquisition->Normalization Hit_Identification Hit Identification (% Inhibition) Normalization->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: High-Throughput Screening Workflow.

Caption: TGF-β Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Piperidine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address challenges, particularly low reaction yields, encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting advice for low yields in the primary synthetic routes to this compound.

Scenario 1: Low Yield in Reductive Amination of an Aldehyde-Carboxylic Acid with Piperidine

Q1: I am attempting to synthesize a piperidine-carboxylic acid via reductive amination of a suitable aldehyde-carboxylic acid precursor with piperidine, but my yields are consistently low. What are the potential causes and solutions?

Low yields in this one-pot reaction can arise from several factors, including inefficient formation of the key iminium ion intermediate, suboptimal pH, issues with the reducing agent, or competing side reactions.[1] A systematic approach to troubleshooting is essential to pinpoint and resolve the underlying issue.

Potential Causes and Solutions:

  • Inefficient Iminium Ion Formation: The initial reaction between piperidine and the aldehyde to form the iminium ion is a critical, pH-dependent equilibrium.

    • Solution: The reaction should be conducted in a mildly acidic pH range of 4-6.[1] This can be achieved by the addition of a reagent like acetic acid. If the reaction medium is too acidic, the piperidine will be protonated, rendering it non-nucleophilic and halting the reaction.[1]

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial for the selective reduction of the iminium ion without affecting the carboxylic acid or the unreacted aldehyde.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its mild nature, selectivity for iminium ions, and effectiveness in slightly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling in a well-ventilated fume hood.[2]

  • Decomposition of the Reducing Agent: Some reducing agents are sensitive to moisture and acidic conditions, leading to their decomposition before they can effectively reduce the iminium ion.

    • Solution: Ensure that the reaction is carried out under anhydrous conditions if using a moisture-sensitive reducing agent. Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Competing Side Reactions: The aldehyde starting material can undergo self-condensation or other side reactions, reducing the amount available to react with piperidine.

    • Solution: A strategy to mitigate this is to add the aldehyde slowly to the mixture of piperidine and the reducing agent. This ensures that the aldehyde is consumed in the desired reaction as it is introduced.

Scenario 2: Low Yield in N-Alkylation of Piperidine with a Halo-Carboxylic Acid

Q2: My synthesis of a piperidine-carboxylic acid via N-alkylation of piperidine with a halo-carboxylic acid is resulting in a low yield. What could be the issue?

Low yields in this SN2 reaction can be attributed to several factors, including the reactivity of the starting materials, inappropriate reaction conditions, and the formation of byproducts.[1]

Potential Causes and Solutions:

  • Poor Nucleophilicity of Piperidine: While piperidine is a good nucleophile, its reactivity can be diminished by steric hindrance or unfavorable interactions with the solvent.

    • Solution: Use a suitable aprotic solvent, such as acetonitrile or DMF, to avoid solvolysis of the halo-carboxylic acid.[1]

  • Side Reactions of the Halo-Carboxylic Acid: The halo-carboxylic acid can undergo elimination reactions or react with the solvent, particularly at elevated temperatures.

    • Solution: Maintain a moderate reaction temperature and consider adding the halo-carboxylic acid slowly to a solution containing an excess of piperidine.[1]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

    • Solution: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed. A moderate increase in temperature or an extension of the reaction time may be necessary.[1]

  • Difficult Purification: The product, being an amino acid, can be challenging to isolate from the reaction mixture, leading to apparent low yields.

    • Solution: Acid-base extraction is a common method for purification. Ensure the pH is carefully adjusted during the extraction process to first remove basic impurities and then to isolate the zwitterionic product. Recrystallization from a suitable solvent system can also be employed to improve purity and yield.[3]

Scenario 3: Multiple Spots on TLC After Reaction

Q3: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of several byproducts. How can I identify and minimize them?

The presence of multiple spots on a TLC plate is a common issue and can be indicative of side reactions or an incomplete reaction.

Potential Causes and Solutions:

  • Over-alkylation of Piperidine: In N-alkylation reactions, it is possible for the newly formed piperidine-carboxylic acid to react further with the halo-carboxylic acid, leading to a quaternary ammonium salt, although this is less likely with a deactivating carboxylate group. More commonly, if a dihaloalkane is used as a precursor to the halo-acid, unreacted dihalide can lead to cross-linking.

    • Solution: Use a molar excess of piperidine relative to the halo-carboxylic acid to favor the mono-alkylation product.

  • Formation of Piperidides: If the synthesis involves an activated carboxylic acid derivative (like an acid chloride or in the presence of coupling agents), piperidine can react to form a piperidide, which is an amide.[4]

    • Solution: Ensure that the reaction conditions are optimized for the desired reaction pathway. If using a protecting group strategy, ensure the protecting group on the piperidine nitrogen is stable to the reaction conditions for carboxyl group activation.

  • Impurities in Starting Materials: Impurities in the starting materials can lead to the formation of unexpected byproducts.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. Purify the starting materials if necessary.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes reported yields for the synthesis of this compound and structurally related compounds via different synthetic methods. Note that yields can be highly dependent on the specific substrate and reaction conditions.

Synthetic MethodProductReported YieldReference
Catalytic Hydrogenation4-Piperidinecarboxylic acid>95%[5]
Reductive Amination (Flow)N-Boc-4,4-difluoropiperidine-2-carboxylic acid65% (isolated)(Adapted from similar flow chemistry syntheses)
Amide Coupling & Deprotection4-Oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide42.8% (overall)[6]
N-Alkylation & Hydrolysis1-Piperidinepentanoic acidHigh[2]
Multi-step from L-glutamic acid3-(N-Boc amino) piperidine derivatives44% to 55%

Experimental Protocols

Method 1: Reductive Amination

This one-pot protocol provides a direct route to the target compound from a suitable aldehyde-carboxylic acid and piperidine.[2]

Materials:

  • Aldehyde-carboxylic acid precursor (1.0 equivalent)

  • Piperidine (1.2 equivalents)

  • Methanol

  • Sodium cyanoborohydride (1.5 equivalents) or Sodium triacetoxyborohydride (1.5 equivalents)

  • 1 M HCl

Procedure:

  • Dissolve the aldehyde-carboxylic acid (1.0 equivalent) and piperidine (1.2 equivalents) in methanol.

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the enamine/iminium intermediate.

  • Carefully add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.[2]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Adjust the pH of the solution to isolate the product, typically by bringing it to its isoelectric point to precipitate the zwitterionic amino acid, or through appropriate acid-base extraction.

Method 2: N-Alkylation and Hydrolysis

This is a two-step process involving the initial N-alkylation of piperidine with an ester of a halo-carboxylic acid, followed by hydrolysis of the resulting ester.[2]

Step 1: Synthesis of the Piperidine-carboxylate Ester

  • To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents) as a base.

  • Slowly add the halo-carboxylate ester (e.g., ethyl 5-bromopentanoate) (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude ester can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to 60°C.

  • Stir for 4 hours, monitoring the disappearance of the ester by TLC.

  • Cool the reaction mixture and adjust the pH to ~6 with hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Further acidify the aqueous layer to pH 2-3 with hydrochloric acid, which should result in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the piperidine-carboxylic acid.

Mandatory Visualizations

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_pH Is pH between 4-6? start->check_pH check_reductant Is the reducing agent (e.g., STAB) active? check_pH->check_reductant Yes solution_pH Adjust pH with a mild acid (e.g., Acetic Acid) check_pH->solution_pH No check_side_reactions Are there competing side reactions? check_reductant->check_side_reactions Yes solution_reductant Use fresh, anhydrous reducing agent. Add portion-wise. check_reductant->solution_reductant No solution_side_reactions Add aldehyde slowly to the reaction mixture. check_side_reactions->solution_side_reactions Yes end_yield_improved Yield Improved check_side_reactions->end_yield_improved No solution_pH->end_yield_improved solution_reductant->end_yield_improved solution_side_reactions->end_yield_improved

Caption: Troubleshooting workflow for low yield in reductive amination.

N_Alkylation_Workflow start Start: Piperidine & Halo-carboxylate Ester reaction React in aprotic solvent (e.g., Acetonitrile) with base (e.g., K2CO3) at 80°C start->reaction monitoring Monitor reaction by TLC reaction->monitoring workup1 Filter inorganic salts & Concentrate monitoring->workup1 hydrolysis Hydrolyze ester with NaOH in EtOH/H2O at 60°C workup1->hydrolysis monitoring2 Monitor hydrolysis by TLC hydrolysis->monitoring2 workup2 Acid-base extraction & Precipitation monitoring2->workup2 end End: this compound workup2->end

Caption: Experimental workflow for N-alkylation and hydrolysis.

References

Technical Support Center: Purification of Piperidine-1-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of piperidine-1-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials such as piperidine or the acylating agent, coupling reagents, and by-products from deprotection steps. For derivatives synthesized from pyridine precursors, residual pyridine can be a persistent impurity, sometimes forming an azeotrope with piperidine, making separation by simple distillation difficult.[1] Additionally, oxidation products can lead to discoloration (e.g., yellowing) of the material.[1] In peptide synthesis, deletion sequences or by-products from side-chain protecting groups can be present.

Q2: My piperidine derivative has "oiled out" during crystallization instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of your compound (potentially lowered by impurities) is below the temperature of the solution at supersaturation.[2]

Here are some solutions to try:

  • Increase Solvent Volume: Add more of the "good" solvent to lower the saturation temperature below the compound's melting point.[2]

  • Slow Down the Cooling Rate: Gradual cooling provides more time for proper crystal nucleation and growth.[2]

  • Use a Seed Crystal: Introducing a small, pure crystal of the target compound can induce crystallization.[3]

  • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent and slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity appears, then slightly warm until clear before cooling slowly.[4]

Q3: I am observing peak tailing or irreversible binding of my basic piperidine derivative during normal-phase silica gel chromatography. How can I resolve this?

A3: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor peak shape and recovery.[5] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (typically 0.1-1%), into your mobile phase to neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Consider using alumina or a deactivated silica gel.

  • Switch to Reversed-Phase Chromatography: For many piperidine derivatives, especially complex ones like PROTACs, reversed-phase HPLC is a more effective purification method.[5]

Q4: My purified piperidine derivative shows an extra peak in the HPLC analysis, even though it should be pure. What could be the cause?

A4: The appearance of two peaks for a pure piperidine derivative can sometimes be due to conformational isomers (conformers) that are slowly interconverting on the HPLC timescale. The piperidine ring can exist in different chair or boat conformations. Another possibility is differential ionization or interaction with the stationary phase.[6] Consider adjusting the mobile phase pH or temperature to see if the peaks coalesce.[6]

Troubleshooting Guides

Crystallization Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Nucleation is inhibited.- Scratch the inside of the flask with a glass rod at the solution's surface.[3]- Add a seed crystal of the pure compound.[3]- Reduce the solvent volume by evaporation and allow to cool again.[3]- Cool the solution to a lower temperature.[3]
Crystallization is too rapid - The solution is too concentrated.- The cooling process is too fast.- Re-dissolve the solid by heating and add a small amount of additional solvent.[3]- Allow the solution to cool to room temperature slowly before placing it in a cooling bath.
Poor recovery/low yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling out" - Melting point of the compound is below the crystallization temperature.- High concentration of impurities.- Use a larger volume of solvent.- Cool the solution more slowly.- Use a solvent/anti-solvent crystallization method.[4]
Chromatography Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing (Normal Phase) - Strong interaction between the basic piperidine nitrogen and acidic silica gel.[5]- Add a basic modifier like triethylamine (0.1-1%) to the eluent.- Use a less acidic stationary phase like alumina.
Poor Separation - Inappropriate mobile phase polarity.- Optimize the solvent system through TLC analysis.- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Low Recovery from Column - Irreversible adsorption of the compound onto the stationary phase.- Flush the column with a more polar solvent system, potentially containing a basic additive.- Consider reversed-phase chromatography as an alternative.
Multiple Peaks for a Pure Compound - Presence of stable conformers at room temperature.- On-column degradation.- Alter the column temperature to promote interconversion.- Modify the mobile phase pH.

Experimental Protocols

Protocol 1: General Recrystallization

This protocol is suitable for the purification of solid this compound derivatives.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]

Protocol 2: Acid-Base Extraction

This method is effective for separating a basic piperidine derivative from neutral or acidic impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine derivative will move to the aqueous layer as its hydrochloride salt, while neutral and acidic impurities remain in the organic layer.

  • Basification: Separate the aqueous layer and, while cooling in an ice bath, add a base (e.g., 1M NaOH) until the solution is basic. This will regenerate the free base of the piperidine derivative, which may precipitate out or can be extracted.

  • Extraction: Extract the liberated piperidine derivative back into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[4]

Visualizations

Purification_Workflow General Purification Workflow for Piperidine Derivatives crude Crude Product analysis1 Initial Purity Analysis (TLC, LC-MS) crude->analysis1 decision Purification Method Selection analysis1->decision recryst Recrystallization decision->recryst If solid & crystallizable chrom Column Chromatography decision->chrom If mixture or oil extraction Acid-Base Extraction decision->extraction If basic product with neutral/acidic impurities pure_solid Purified Solid recryst->pure_solid pure_oil Purified Oil/Solution chrom->pure_oil extraction->pure_oil analysis2 Final Purity Analysis (HPLC, NMR, MS) pure_solid->analysis2 pure_oil->analysis2 final_product Final Product analysis2->final_product

Caption: General purification workflow for piperidine derivatives.

Troubleshooting_Crystallization Troubleshooting 'Oiling Out' During Crystallization start Dissolved Crude Product in Hot Solvent cooling Cooling Initiated start->cooling oiling_out Compound 'Oils Out' cooling->oiling_out solution1 Add more 'good' solvent and re-heat to dissolve oiling_out->solution1 Try First solution2 Cool solution much slower oiling_out->solution2 Try Second solution3 Use Solvent/Anti-Solvent Method oiling_out->solution3 Alternative solution1->cooling success Successful Crystallization solution2->success solution3->success

Caption: Troubleshooting logic for when a compound "oils out".

References

Identifying and minimizing byproducts in Piperidine-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperidine-1-carboxylic acid reactions. Our goal is to help you identify and minimize common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The two most common byproducts encountered during the synthesis of this compound are:

  • Piperidinium-1-piperidinecarboxylate : This salt is formed when piperidine reacts with carbon dioxide (CO₂). This is especially prevalent when the reaction is exposed to air.[1]

  • N,N'-dipiperidinylurea : This urea derivative is a significant byproduct when using phosgene or its derivatives (e.g., triphosgene) as the carboxylating agent. It results from the reaction of piperidine with an isocyanate intermediate.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for separating this compound from its byproducts. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile) can effectively separate the components. The retention times will differ, with the more polar carboxylic acid typically eluting earlier than the less polar urea byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The piperidinium salt will show characteristic shifts for the piperidinium cation and the carboxylate anion. N,N'-dipiperidinylurea will have a distinct carbonyl signal in the ¹³C NMR spectrum and symmetrical piperidine ring signals in the ¹H NMR spectrum.

  • Mass Spectrometry (MS) : Mass spectrometry can confirm the molecular weight of the main product and the byproducts, aiding in their identification.

Q3: What is the white precipitate that sometimes forms when piperidine is exposed to air?

A3: The white precipitate is often Piperidinium-1-piperidinecarboxylate. Piperidine, being a basic secondary amine, readily reacts with atmospheric carbon dioxide to form this compound. This acid then reacts with another molecule of piperidine to form the stable salt.[1]

Troubleshooting Guides

Issue 1: Formation of Piperidinium-1-piperidinecarboxylate
  • Symptom : A significant amount of a white, salt-like solid is observed in the reaction mixture, leading to low yields of the desired carboxylic acid.

  • Cause : Exposure of the reaction to atmospheric carbon dioxide.

  • Solutions :

    • Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude CO₂.

    • Purification : If the salt has already formed, it can be separated. The piperidinium salt can be treated with a strong base (e.g., NaOH or KOH) to liberate the free piperidine and piperidine-1-carboxylate. Subsequent purification can then isolate the desired acid.[1]

Issue 2: Formation of N,N'-dipiperidinylurea
  • Symptom : The final product is contaminated with a significant amount of a higher molecular weight impurity, identified as a urea derivative by MS and NMR.

  • Cause : This byproduct is common when using phosgene or its surrogates. The intermediate piperidine-1-carbonyl chloride can react with another molecule of piperidine to form the urea.

  • Solutions :

    • Stoichiometry Control : Use a controlled stoichiometry of the phosgene reagent and piperidine. A slight excess of the phosgene reagent can help to ensure all the piperidine is converted to the carbonyl chloride before subsequent reaction.

    • Slow Addition : Add the piperidine slowly to the phosgene reagent at a low temperature to control the reaction rate and minimize the formation of the urea byproduct.

    • Alternative Reagents : Consider using alternative carboxylating agents that are less prone to forming urea byproducts, such as chloroformates, although these can introduce other potential side reactions.

Data Presentation

Table 1: Common Byproducts and Their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Formation ConditionKey Analytical Signature
Piperidinium-1-piperidinecarboxylateC₁₁H₂₂N₂O₂214.31Reaction of piperidine with CO₂Presence of both piperidinium and carboxylate ions in NMR and MS.
N,N'-dipiperidinylureaC₁₁H₂₀N₂O196.29Use of phosgene or its derivativesCharacteristic urea carbonyl peak in ¹³C NMR (~160-165 ppm).

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Piperidinium Salt Formation

This protocol focuses on the direct carboxylation of piperidine using CO₂ under controlled conditions to minimize the formation of the piperidinium salt byproduct.

Materials:

  • Piperidine

  • Dry Ice (solid CO₂)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube (filled with calcium chloride)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Add freshly distilled piperidine to the flask.

  • Cool the flask in an ice bath.

  • Slowly add small pieces of dry ice to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.

  • Continue adding dry ice until the reaction subsides and no more precipitate is formed.

  • Allow the mixture to slowly warm to room temperature while stirring.

  • Add anhydrous diethyl ether to the mixture to precipitate the product completely.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound.

Troubleshooting:

  • If a significant amount of piperidinium salt is suspected, the crude product can be dissolved in water, basified with a strong base, and then the free piperidine can be extracted with an organic solvent, leaving the carboxylate in the aqueous phase. Acidification of the aqueous phase will then precipitate the desired carboxylic acid.

Protocol 2: Minimizing N,N'-dipiperidinylurea in Carboxylation using Triphosgene

This protocol describes the synthesis of this compound via an intermediate carbonyl chloride, with steps to minimize the formation of the urea byproduct.

Materials:

  • Piperidine

  • Triphosgene

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve triphosgene in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of piperidine and triethylamine in anhydrous DCM.

  • Slowly add the piperidine/triethylamine solution to the triphosgene solution via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours to form piperidine-1-carbonyl chloride.

  • For the hydrolysis step, slowly and carefully add water to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Troubleshooting:

  • The formation of N,N'-dipiperidinylurea can be monitored by TLC or HPLC. If a significant amount is detected, purification by column chromatography is recommended. A silica gel column with a gradient elution of hexane and ethyl acetate can be effective in separating the less polar urea from the more polar carboxylic acid.

Visualizations

Byproduct_Formation_CO2 Piperidine Piperidine Piperidine_Carboxylic_Acid This compound Piperidine->Piperidine_Carboxylic_Acid Reaction CO2 CO2 (from air) CO2->Piperidine_Carboxylic_Acid Piperidinium_Salt Piperidinium-1-piperidinecarboxylate (Byproduct) Piperidine_Carboxylic_Acid->Piperidinium_Salt Acid-Base Reaction Another_Piperidine Piperidine Another_Piperidine->Piperidinium_Salt

Caption: Formation of Piperidinium-1-piperidinecarboxylate.

Byproduct_Formation_Phosgene Piperidine1 Piperidine Carbonyl_Chloride Piperidine-1-carbonyl chloride (Intermediate) Piperidine1->Carbonyl_Chloride Reaction Phosgene Phosgene/Triphosgene Phosgene->Carbonyl_Chloride Urea N,N'-dipiperidinylurea (Byproduct) Carbonyl_Chloride->Urea Reaction Carboxylic_Acid This compound (Desired Product) Carbonyl_Chloride->Carboxylic_Acid Reaction Piperidine2 Piperidine Piperidine2->Urea Water H2O (Hydrolysis) Water->Carboxylic_Acid

Caption: Formation of N,N'-dipiperidinylurea byproduct.

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (HPLC, NMR, MS) Start->Analyze Identify_Byproduct Identify Major Byproduct(s) Analyze->Identify_Byproduct Piperidinium_Salt Piperidinium Salt Detected Identify_Byproduct->Piperidinium_Salt Salt Urea_Byproduct Urea Byproduct Detected Identify_Byproduct->Urea_Byproduct Urea No_Byproduct Purity Acceptable Identify_Byproduct->No_Byproduct None Treat_Base Treat with Base to Liberate Piperidine and Carboxylate Piperidinium_Salt->Treat_Base Optimize_Reaction Optimize Reaction Conditions: - Inert Atmosphere - Stoichiometry - Slow Addition Piperidinium_Salt->Optimize_Reaction Future Reactions Column_Chromatography Purify by Column Chromatography Urea_Byproduct->Column_Chromatography Urea_Byproduct->Optimize_Reaction Future Reactions Purify_Acid Purify by Recrystallization or Acid/Base Extraction Treat_Base->Purify_Acid Purify_Acid->No_Byproduct Column_Chromatography->No_Byproduct

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Optimizing Reaction Conditions for Piperidine-1-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Piperidine-1-carboxylic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling this compound to an amine?

The most prevalent method for forming an amide bond between this compound and a primary or secondary amine is through the use of coupling reagents. This process involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.

Q2: Which coupling reagents are most effective for this type of reaction?

Several classes of coupling reagents are effective, with uronium/aminium and phosphonium salts being among the most popular due to their high efficiency and ability to minimize side reactions.[1] Reagents such as HATU, HBTU, and PyBOP are frequently used.[2][3] Carbodiimides like DCC and DIC are also common but may require additives to reduce racemization.[1][2][3]

Q3: Why is a base, such as DIPEA or NMM, typically added to the reaction?

A non-nucleophilic base is crucial for several reasons. It deprotonates the carboxylic acid, facilitating its reaction with the coupling reagent to form the active ester.[4] It also neutralizes the salt of the amine starting material and scavenges any acid that is formed during the reaction, maintaining a favorable pH for the coupling to proceed.

Q4: What are the key parameters to consider for optimizing the reaction?

The key parameters to optimize include the choice of coupling reagent and any additives, the selection of a suitable solvent, the stoichiometry of the reactants, the reaction temperature, and the reaction time.[5]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution Supporting Evidence/Citations
Inefficient Carboxylic Acid Activation Ensure coupling reagents (e.g., HATU, HBTU, EDC/NHS) are fresh and anhydrous. Use a slight molar excess of the coupling agents (typically 1.1-1.5 equivalents). Consider switching to a more potent coupling reagent like HATU or PyAOP.[5][6]HATU is noted for reacting faster with less epimerization.[2] PyAOP is highly effective, especially for hindered couplings.[2]
Degraded this compound or Amine Store reagents under an inert atmosphere and in a desiccator to prevent oxidation and hydrolysis. Use fresh batches for critical experiments.Degradation of reactants is a common cause of reaction failure.[5]
Poor Solubility of Reactants Choose a solvent that effectively dissolves all reactants. Common choices include DMF, NMP, and DCM. In some cases, a solvent mixture may be beneficial.[7][8][9]DMF is often a superior solvent for peptide-resin solvation, leading to higher coupling yields.[9]
Steric Hindrance For sterically hindered amines, consider using a more powerful coupling reagent like HATU or COMU. Microwave-assisted coupling can also help overcome the activation energy barrier.[7]HATU is known to be effective for sterically hindered amino acids.[7]
Suboptimal Reaction Temperature or Time Most coupling reactions proceed well at room temperature. However, for difficult couplings, gentle heating (e.g., 50°C) may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, typically ranging from 4-12 hours.[5][10]An optimization study showed 50°C to be an effective temperature for a coupling reaction.[10]
Presence of Side Products
Potential Cause Suggested Solution Supporting Evidence/Citations
Racemization If the amine component is chiral, use a coupling reagent and additive combination known to suppress racemization, such as DIC/HOAt or HATU. Avoid strong bases and prolonged high temperatures.Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[7]
Guanidinylation of the Amine This side reaction can occur when using uronium/aminium-based coupling reagents (like HATU, HBTU) in excess or with slow pre-activation of the carboxylic acid. Use a slight excess of the carboxylic acid relative to the amine and ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine. Alternatively, switch to a phosphonium-based reagent like PyBOP.[11]Phosphonium salts do not lead to guanidinium by-products.
Formation of N-acylurea This is a common side product when using carbodiimide reagents like DCC. The addition of HOBt or HOAt can trap the activated intermediate and minimize N-acylurea formation.The O-acylurea intermediate from DCC can rearrange to a stable N-acylurea.

Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a general guideline and may require optimization for specific substrates.

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., DMF).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.[5]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[5]

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[5]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DMF B Add HATU (1.1 eq) and DIPEA (2.0 eq) A->B C Stir for 15-30 min at RT B->C Pre-activation D Add Amine (1.0-1.2 eq) C->D E Stir for 4-12 h at RT D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G H Purification (Chromatography) G->H I I H->I Final Product

Caption: General workflow for this compound coupling.

Troubleshooting_Tree cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_reactants Reactant Issues Start Low or No Yield Q_Reagent Are coupling reagents fresh and anhydrous? Start->Q_Reagent A_Reagent_No Use fresh, anhydrous reagents Q_Reagent->A_Reagent_No No A_Reagent_Yes Consider a more potent reagent (e.g., HATU) Q_Reagent->A_Reagent_Yes Yes End Improved Yield A_Reagent_No->End Q_Solvent Are all reactants soluble? A_Reagent_Yes->Q_Solvent A_Solvent_No Change solvent (e.g., NMP, DMF/DCM mix) Q_Solvent->A_Solvent_No No Q_Temp Is the reaction sluggish at RT? Q_Solvent->Q_Temp Yes A_Solvent_No->End A_Temp_Yes Gently heat (e.g., 50°C) and monitor Q_Temp->A_Temp_Yes Yes Q_Sterics Is steric hindrance a factor? Q_Temp->Q_Sterics No A_Temp_Yes->End A_Sterics_Yes Use microwave or stronger coupling agent Q_Sterics->A_Sterics_Yes Yes Q_Sterics->End No A_Sterics_Yes->End

Caption: Troubleshooting decision tree for low-yield reactions.

References

Stability issues and degradation of Piperidine-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of piperidine-1-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My analytical results for a this compound derivative are inconsistent, showing a decrease in the main peak area over time. What could be the cause?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatography, may suggest that your this compound derivative is degrading under your experimental or storage conditions.[1] These molecules contain a tertiary amine within the piperidine ring and a carboxylic acid group, which can be susceptible to degradation.[1] It is crucial to assess the stability of the compound under your specific conditions. Forced degradation studies are an essential tool for understanding a compound's stability and degradation pathways.[1][2]

Q2: What are the most probable degradation pathways for this compound derivatives?

A2: The primary sites for degradation on these molecules are the piperidine ring and the carboxylic acid group.[1] The most likely degradation pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.[1] This can be initiated by atmospheric oxygen over time or by oxidizing agents.[1]

  • Thermal Degradation: Elevated temperatures can cause decarboxylation (the loss of CO2) from the carboxylic acid group.[1] High heat can also promote other complex degradation reactions.[1][3]

  • Hydrolysis: The amide bond of the this compound can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the carboxylic acid group from the piperidine ring.[4][5]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1][6]

Q3: How can I prevent the degradation of my this compound derivatives during experiments and storage?

A3: To minimize degradation, consider the following precautions:

  • Storage Conditions: Store the compound in a cool, dark place. For long-term storage, consider refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Solvent Selection: Use high-purity, anhydrous solvents, especially if working with reactive derivatives like acyl chlorides.[7] Be cautious with solvents like DMF, which can be hygroscopic and may contain water, leading to hydrolysis.[7]

  • pH Control: Buffer your solutions to a pH where the compound is most stable, if known. Avoid strongly acidic or basic conditions unless required for your experiment.

  • Light Protection: Protect solutions and solid samples from light by using amber vials or covering containers with aluminum foil.[1]

  • Use of Antioxidants: If oxidative degradation is a concern, adding a small amount of an antioxidant might be beneficial. However, you must validate that the antioxidant does not interfere with your experiment.[1]

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

A4: Yes, the appearance of new, unexpected peaks is a common indicator of compound degradation.[1] To confirm this, you can perform a forced degradation study to intentionally generate degradation products and see if the retention times of the new peaks in your experimental sample match those from the stressed samples.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration

  • Symptom: A significant decrease in the concentration or biological activity of the compound in a short period.

  • Possible Cause: The compound is rapidly degrading under the specific experimental conditions (e.g., temperature, pH, light exposure).[1]

  • Troubleshooting Steps:

    • Immediately analyze a freshly prepared sample to establish a baseline.[1]

    • Systematically investigate the effect of individual stress factors (e.g., acid, base, light, heat) on the compound's stability to pinpoint the primary cause of degradation.[1]

    • Review your experimental protocol and identify potential sources of stress. Can the temperature be lowered? Can the solution be protected from light?

Issue 2: Precipitate Formation in Solution

  • Symptom: A solid precipitate forms in a solution that was previously clear.

  • Possible Cause: Formation of insoluble degradation products or polymerization.[1]

  • Troubleshooting Steps:

    • Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry to identify it as a degradation product.[1]

    • Review the solvent system and concentration. Degradation products may have different solubility profiles than the parent compound.[1]

Data Presentation

The following table presents hypothetical data from a forced degradation study on a generic this compound derivative to illustrate how results can be summarized.

Table 1: Illustrative Forced Degradation Study Results

Stress ConditionDurationTemperature% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl24 hoursRoom Temp85.2%14.8%2
0.1 M NaOH24 hoursRoom Temp78.5%21.5%3
3% H₂O₂8 hoursRoom Temp65.7%34.3%4
Heat (Solid)48 hours80°C92.1%7.9%1
Heat (Solution)48 hours80°C88.4%11.6%2
Photolytic (ICH Q1B)24 hours25°C95.3%4.7%1

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade a this compound derivative under various stress conditions to identify potential degradation products and degradation pathways.[1]

Materials:

  • This compound derivative

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • RP-HPLC system with a C18 column and UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1][2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1][2]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[1]

Visualizations

Hypothetical Oxidative Degradation Pathway A Piperidine-1-carboxylic acid derivative B Piperidine-N-oxide derivative A->B Oxidation (e.g., H₂O₂) C Ring-opened products B->C Further Oxidation

Caption: Hypothetical oxidative degradation of a piperidine derivative.

Workflow for a Typical Stability Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by HPLC/LC-MS G->H I Compare stressed samples to unstressed control H->I J Identify & Quantify Degradants I->J

Caption: General workflow for a forced degradation stability study.

Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected peak in HPLC? box1 Is the peak present in the blank (solvent) injection? start->box1 box2 Peak is a solvent/ system artifact. Ignore. box1->box2 Yes box3 Does the peak area increase over time or with stress? box1->box3 No box4 Peak is likely a degradation product. box3->box4 Yes box5 Peak may be an impurity from synthesis. box3->box5 No box6 Perform forced degradation study to confirm. box4->box6

Caption: Troubleshooting logic for identifying unknown HPLC peaks.

References

Technical Support Center: Synthesis of Piperidine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Piperidine-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary synthetic routes for this compound are:

  • Acylation of Piperidine with a Chloroformate Ester: This is a widely used method involving the reaction of piperidine with an ethyl or benzyl chloroformate, followed by hydrolysis of the resulting carbamate ester.

  • Reaction of Piperidine with Carbon Dioxide: This method involves the direct carboxylation of piperidine using CO2, often in the presence of a suitable base or under pressure.

Q2: I am getting a low yield in the synthesis of this compound using a chloroformate ester. What are the potential causes and solutions?

Low yields in this acylation reaction can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration, typically 4-6 hours at room temperature after the addition of the chloroformate.[1]

  • Hydrolysis of the Chloroformate: Chloroformate esters are sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use a freshly opened bottle of the chloroformate ester if possible.

  • Suboptimal Temperature Control: The reaction is exothermic.

    • Solution: Add the chloroformate ester dropwise to the solution of piperidine while cooling the reaction mixture in an ice bath to maintain a temperature below 5 °C.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a low yield.

    • Solution: Typically, a slight excess (1.05 to 1.1 equivalents) of the chloroformate ester is used relative to piperidine. A base, such as triethylamine or pyridine (at least 1.1 equivalents), is also crucial to neutralize the HCl byproduct.

  • Issues During Work-up: Product loss can occur during the extraction and purification steps.

    • Solution: Ensure proper phase separation during aqueous work-up. If an emulsion forms, adding brine can help break it. Optimize the purification step, whether it be recrystallization or column chromatography.

Q3: My TLC plate shows multiple spots after the reaction. What are the likely side products?

The formation of multiple products can be due to side reactions or impurities in the starting materials.

Common Side Products and Impurities:

  • Di-acylated Piperidine (if primary amine impurity is present): While piperidine is a secondary amine, impurities could lead to side products.

  • Unreacted Piperidine: If the reaction is incomplete, you will see the starting material on your TLC.

  • Products from Impurities in Chloroformate: Degraded chloroformate can lead to other byproducts.

  • Over-alkylation Products (in related reactions): While less common with chloroformates, in other alkylations of piperidine, over-alkylation to form quaternary ammonium salts can be a significant side reaction.

Solutions to Minimize Side Products:

  • Use pure, freshly distilled piperidine and a new or properly stored bottle of chloroformate.

  • Ensure complete reaction by monitoring with TLC.

  • Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired product.

Q4: I am having trouble purifying the final this compound product. What are the recommended purification methods?

Purification of this compound can be achieved through several methods, with recrystallization being a common and effective technique for this solid compound.[2]

Purification Options:

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[2] Common solvent systems for similar compounds include ethanol/water mixtures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[2][3]

  • Column Chromatography: For higher purity, flash column chromatography on silica gel can be employed. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used.[1]

  • Acid-Base Extraction: This can be used to remove neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (like NaOH) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove impurities, and finally, the aqueous layer is acidified to precipitate the pure carboxylic acid.

Quantitative Data

The following tables provide representative data for the synthesis of piperidine carboxylate derivatives. Please note that yields and purity can vary based on the specific substrate and reaction conditions.

Table 1: N-Acylation of 4-Anilinopiperidine with Ethyl Chloroformate [1]

Reactant 1Reactant 2BaseSolventTemperatureReaction TimeTypical Yield
4-AnilinopiperidineEthyl Chloroformate (1.05 eq)TriethylamineDichloromethane0 °C to RT4-6 hoursHigh

Table 2: Synthesis of Piperidinium-1-piperidinecarboxylate from Piperidine and CO2 [2]

Reactant 1Reactant 2SolventTemperatureOutcome
PiperidineCarbon Dioxide (from air)CyclohexaneRoom TemperatureFormation of crystalline product

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Piperidinecarboxylate via Acylation[1]

This protocol describes the acylation of piperidine with ethyl chloroformate. The resulting ester can then be hydrolyzed to yield this compound.

Materials:

  • Piperidine

  • Ethyl Chloroformate

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a solution of piperidine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-piperidinecarboxylate.

  • The crude ester can be purified by flash column chromatography or used directly in the subsequent hydrolysis step.

Protocol 2: Hydrolysis of Ethyl 1-Piperidinecarboxylate

Materials:

  • Ethyl 1-piperidinecarboxylate

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Diethyl ether

Procedure:

  • Dissolve the crude ethyl 1-piperidinecarboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (typically 1 to 2 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with a hydrochloric acid solution until the product precipitates.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_acylation Acylation Route cluster_co2 CO2 Route cluster_hydrolysis Hydrolysis cluster_purification Purification A1 Piperidine + Chloroformate Ester A2 Acylation Reaction (Base, Solvent, 0°C to RT) A1->A2 A3 Crude Carbamate Ester A2->A3 H1 Hydrolysis (Base, then Acid) A3->H1 B1 Piperidine + CO2 B2 Carboxylation Reaction B1->B2 P1 Purification (Recrystallization or Chromatography) B2->P1 H1->P1 P2 Pure this compound P1->P2

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check1 Check Starting Material Purity Start->Check1 Check2 Verify Anhydrous Conditions Check1->Check2 [Purity OK] Check3 Optimize Reaction Temperature Check2->Check3 [Anhydrous OK] Check4 Monitor Reaction by TLC Check3->Check4 [Temp. OK] Check5 Review Work-up & Purification Check4->Check5 [Reaction Complete] Solution Improved Yield and Purity Check5->Solution [Optimized]

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Preventing side reactions in the functionalization of Piperidine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of piperidine-1-carboxylic acid and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help prevent and troubleshoot side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperidines?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts. This is particularly common when using highly reactive alkylating agents. Another potential issue is a slow or incomplete reaction, which can be caused by factors such as steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]

Q2: My N-acylation reaction is inefficient. What are the likely causes and how can I improve the yield?

A2: Inefficient N-acylation can be attributed to several factors. The reactivity of the acylating agent is a primary consideration; acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine derivative, switching to the corresponding acid chloride may enhance the reaction rate. Additionally, the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction, especially with less reactive acylating agents.[2]

Q3: What is epimerization and why is it a concern during amide coupling reactions with this compound derivatives?

A3: Epimerization is a chemical process where only one of multiple stereocenters in a molecule is inverted. In the context of peptide or amide bond formation, it refers to the loss of stereochemical integrity at the α-carbon of the carboxylic acid, leading to a mixture of diastereomers. This is a significant concern as the biological activity of a molecule is often highly dependent on its specific stereochemistry. Epimerized byproducts can be difficult to separate from the desired product due to their similar physical properties, complicating purification and reducing the yield of the target molecule.[3]

Q4: What is the role of a protecting group on the piperidine nitrogen?

A4: Protecting groups are used to temporarily block the reactivity of the piperidine nitrogen. This prevents it from participating in undesired reactions while chemical modifications are being made to other parts of the molecule. For instance, during C-H functionalization of the piperidine ring, a protecting group is often crucial to direct the reaction to a specific carbon atom and prevent reactions at the nitrogen itself.[1] Common protecting groups for piperidines include Boc (tert-Butoxycarbonyl), which is removed under acidic conditions, and Fmoc (9-Fluorenylmethyloxycarbonyl), which is cleaved by a mild base like piperidine.[1][4]

Troubleshooting Guides

Guide 1: N-Alkylation - Over-alkylation and Low Conversion

This guide addresses the common issues of quaternary ammonium salt formation (over-alkylation) and incomplete reactions during the N-alkylation of piperidines.

Problem: Formation of Quaternary Ammonium Salt as a Major Byproduct

This indicates over-alkylation of the piperidine nitrogen. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[5]

  • Solution 1: Control Stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkyl halide).[1]

  • Solution 2: Slow Reagent Addition. Add the alkylating agent slowly to the reaction mixture. This ensures that the piperidine is always in excess, which statistically favors the mono-alkylation product. A syringe pump is recommended for precise control.[2][6]

  • Solution 3: Lower Reaction Temperature. If the reaction is exothermic, a lower temperature can help control the reaction rate and improve selectivity for mono-alkylation.

Problem: Incomplete Reaction or Low Conversion

This can occur if the piperidine is protonated by the acid generated during the reaction, rendering it non-nucleophilic.[5]

  • Solution 1: Add a Base. Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct and keep the piperidine nitrogen nucleophilic.[5]

  • Solution 2: Optimize Solvent. Polar aprotic solvents like acetonitrile or DMF are commonly used as they can help to dissolve the reactants and facilitate the reaction.[5]

  • Solution 3: Increase Temperature. If the reaction is sluggish, gently heating the reaction mixture can increase the rate of reaction. However, this should be done with caution as it may also increase the risk of over-alkylation. Monitor the reaction closely by TLC or LC-MS.

Guide 2: Amide Coupling - Preventing Epimerization

This guide provides strategies to minimize epimerization during the coupling of this compound with amines.

Problem: Detection of Diastereomeric Byproducts

The presence of diastereomers in the product mixture is a strong indicator of epimerization at the chiral center of the carboxylic acid.

  • Solution 1: Optimize Coupling Reagents. Some coupling reagents are more prone to causing epimerization than others. For example, carbodiimides like EDC can lead to higher rates of epimerization compared to other reagents. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress epimerization by forming a more stable activated ester intermediate.[3][7]

  • Solution 2: Control Reaction Temperature. Lowering the reaction temperature is a common and effective strategy to suppress epimerization.[8]

  • Solution 3: Choice of Solvent. The polarity of the solvent can influence the rate of epimerization. Polar solvents can sometimes increase the rate of epimerization.[8] Consider using less polar solvents if compatible with the reaction.

  • Solution 4: Avoid Sterically Hindered Residues. Coupling reactions involving sterically hindered amino acids at either the C-terminus or N-terminus can be more susceptible to epimerization.[8]

Data Presentation

Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation of Piperidine

Piperidine:Alkyl Halide RatioExpected Outcome for Mono-alkylationRecommended Condition for Pushing Reaction to Completion
1.1 - 1.2 : 1Favorable-
1 : 1.1 - 1.2-Favorable
Reference: [1][1]

Table 2: Common Protecting Groups for Piperidine Nitrogen and their Cleavage Conditions

Protecting GroupAbbreviationCleavage Reagent
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)
9-FluorenylmethyloxycarbonylFmocPiperidine
BenzyloxycarbonylCbzH₂/Pd or HBr/AcOH
Reference: [1][9][1][9]

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperidine with Minimal Over-alkylation

This protocol provides a general guideline for the mono-N-alkylation of a piperidine derivative, optimized to minimize the formation of the quaternary ammonium salt byproduct.

Materials:

  • Piperidine derivative (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Add the alkyl halide dropwise to the piperidine solution over several hours.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent by rotary evaporation.

  • The resulting crude product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[1]

Protocol 2: Amide Bond Formation using EDC/HOBt with Epimerization Suppression

This protocol describes a standard procedure for coupling a carboxylic acid with an amine using EDC and HOBt, with conditions optimized to minimize epimerization.

Materials:

  • Carboxylic acid (e.g., a this compound derivative) (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., water, brine, ethyl acetate, anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine to remove the urea byproduct and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Visualizations

troubleshooting_overalkylation start Over-alkylation Detected (Quaternary Salt Formation) check_stoichiometry Check Stoichiometry start->check_stoichiometry Is Piperidine: Alkylating Agent > 1? check_stoichiometry->check_stoichiometry slow_addition Implement Slow Addition of Alkylating Agent check_stoichiometry->slow_addition Yes start_again Adjust to 1.1:1 check_stoichiometry->start_again lower_temp Lower Reaction Temperature slow_addition->lower_temp use_base Consider Adding a Non-nucleophilic Base lower_temp->use_base outcome Mono-alkylation Favored use_base->outcome start_again->check_stoichiometry

Caption: Troubleshooting workflow for over-alkylation in N-alkylation of piperidines.

experimental_workflow_amide_coupling cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification prep_reactants Dissolve Carboxylic Acid, Amine, and HOBt in Anhydrous Solvent cool_reaction Cool to 0 °C prep_reactants->cool_reaction add_edc Add EDC cool_reaction->add_edc add_base Add Base (DIPEA/TEA) add_edc->add_base warm_rt Warm to Room Temperature and Stir add_base->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Aqueous Workup (Acid/Base Washes) monitor->quench Reaction Complete dry_concentrate Dry and Concentrate quench->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product Pure Amide Product purify->final_product

Caption: General experimental workflow for EDC/HOBt mediated amide coupling.

References

Improving the regioselectivity of Piperidine-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving Piperidine-1-carboxylic acid derivatives, most commonly the tert-butyl ester (N-Boc-piperidine).

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the functionalization of N-Boc-piperidine challenging?

A: Achieving high regioselectivity is challenging due to several factors. The piperidine ring has multiple C-H bonds (at the C2, C3, and C4 positions) with similar reactivity. The C2 position is electronically activated by the adjacent nitrogen atom, making it a common site for functionalization. However, the C3 position is deactivated by the inductive electron-withdrawing effect of the nitrogen.[1][2] Steric hindrance around the nitrogen and at different ring positions also plays a crucial role. Therefore, controlling the reaction to target a specific position requires careful selection of directing groups, catalysts, and reaction conditions to overcome these inherent electronic and steric biases.[1][3]

Q2: What is the primary role of the N-Boc (tert-butoxycarbonyl) group in directing regioselectivity?

A: The N-Boc group is not merely a protecting group; it is a powerful directing group. Its primary roles include:

  • Directing Lithiation: It is a well-established directing group for deprotonation at the adjacent C2 (α) position using strong bases like sec-butyllithium (s-BuLi), forming a lithiated intermediate that can be trapped by various electrophiles.[4]

  • Steric Influence: The bulky tert-butyl group can sterically hinder the C2 position, which can be exploited in catalyst-controlled reactions to favor functionalization at the more accessible C4 position.[1]

  • Conformational Lock: The carbamate group influences the conformation of the piperidine ring, which can affect the accessibility of different C-H bonds to a catalyst.

Q3: How can I selectively functionalize the C2, C3, or C4 position of the piperidine ring?

A: Site-selectivity is primarily controlled by the combination of the N-protecting group and the catalytic system.

  • C2-Functionalization: This is often achieved through directed lithiation using an N-Boc group followed by electrophilic quench.[4] Alternatively, rhodium-catalyzed C-H insertion reactions using N-Boc or N-brosyl-piperidine with specific catalysts like Rh₂(R-TCPTAD)₄ can effectively generate 2-substituted products.[1][2][3]

  • C3-Functionalization: Direct C-H functionalization at C3 is difficult. An indirect, multi-step approach is often necessary, such as the asymmetric cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive ring-opening.[1][2] More advanced methods involve palladium-catalyzed β-C-H activation, where ligand choice is critical to promote the desired reactivity.[5]

  • C4-Functionalization: This can be achieved by overriding the electronic preference for C2. Using a combination of a sterically demanding N-protecting group (like N-α-oxoarylacetyl) and a suitable rhodium catalyst (like Rh₂(S-2-Cl-5-BrTPCP)₄) can sterically block the C2 position and direct functionalization to C4.[1][3]

Troubleshooting Guides

Problem 1: Poor or Incorrect Regioselectivity in C-H Functionalization

Q: My rhodium-catalyzed C-H insertion is yielding a mixture of C2 and C4 products. How can I improve selectivity?

A: This is a common issue where selectivity is dependent on a delicate balance of factors.

  • Review Your Catalyst and Protecting Group: The combination of the N-protecting group and the rhodium catalyst is the most critical factor for determining site selectivity. For C2 selectivity with an N-Boc group, catalysts like Rh₂(R-TCPTAD)₄ have shown high efficacy.[1][2] For C4 selectivity, switching to an N-α-oxoarylacetyl protecting group in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ is a proven strategy.[1][3]

  • Analyze Steric Factors: The steric profile of your substrate and carbene precursor can influence the outcome. Highly congested substrates may favor the less hindered C4 position.

  • Adjust Reaction Conditions: While less impactful than the catalyst/protecting group choice, solvent and temperature can sometimes fine-tune selectivity. Experiment with less polar solvents or lower temperatures.

Q: I am attempting an α-lithiation of N-Boc-piperidine, but I'm getting low yields and recovery of starting material. What should I check?

A: Incomplete lithiation is a frequent cause of low yields.

  • Optimize Deprotonation Conditions: The choice of base, additive, temperature, and time are crucial. For N-Boc-piperidine, using s-BuLi with an additive like TMEDA in an ether solvent at -78 °C is a standard starting point.[4]

  • Check Temperature and Time: While -78 °C is common, studies on related substrates have shown that for N-Boc systems, rotation around the N-C(O) bond can be slow at this temperature, hindering the formation of the correct conformation for deprotonation. For some substrates, optimal conditions involve warming to -50 °C for a short period (5-30 minutes) to ensure complete lithiation.[6][7]

  • Ensure Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously anhydrous.

  • Purity of Reagents: Use freshly titrated or high-purity organolithium reagents, as their concentration can decrease over time with improper storage.

Problem 2: Low Diastereoselectivity in C2-Functionalization

Q: My C2-functionalization reaction results in a nearly 1:1 mixture of diastereomers. How can this be improved?

A: Poor diastereoselectivity indicates that the transition states leading to the two diastereomers are very close in energy.

  • Catalyst Selection is Key: This is the most powerful tool for inducing diastereoselectivity. In rhodium-catalyzed C-H insertions, switching catalysts can have a dramatic effect. For example, moving from Rh₂(S-DOSP)₄ (which gives a 1:1 d.r.) to Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ can significantly improve the diastereomeric ratio to over 20:1.[1][2]

  • Modify the Carbene Precursor: The electronic and steric properties of the diazo compound can influence stereoselectivity. For instance, switching from a methyl aryldiazoacetate to a trichloroethyl aryldiazoacetate has been shown to dramatically improve diastereoselectivity in combination with the right catalyst.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between diastereomeric transition states. However, this can sometimes negatively impact the reaction rate and yield, so optimization is required.[2]

Data Summaries

Table 1: Effect of Catalyst and N-Protecting Group on Regioselectivity of Piperidine C-H Functionalization

N-Protecting GroupCatalystTarget PositionDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield (%)
N-BocRh₂(S-DOSP)₄C21:1--
N-BocRh₂(R-TCPTAD)₄C211:193%83%
N-Brosyl (Bs)Rh₂(R-TPPTTL)₄C222:176%87%
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4--53%

Data compiled from studies by Davies et al.[1][2][3]

Table 2: Optimization of Conditions for Lithiation of N-Boc-2-phenylpiperidine

BaseAdditiveTemperature (°C)Time (min)Result
n-BuLiNone-78-Low yield, slow reaction
n-BuLiNone-505-30Optimal, complete lithiation
s-BuLiTMEDA-78210Complete lithiation (for N-Boc-piperidine)
s-BuLi(-)-sparteine-78-Slow and inefficient process

Data compiled from various lithiation studies.[4][6][7]

Key Experimental Protocols

Protocol 1: Rhodium-Catalyzed C2-Arylation of N-Boc-Piperidine

This protocol is a general representation based on published procedures.[1]

Materials:

  • N-Boc-piperidine (1.5 eq)

  • Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 0.5 mol%)

  • Aryl diazoacetate (1.0 eq)

  • Anhydrous solvent (e.g., Pentane/CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium catalyst and N-Boc-piperidine.

  • Dissolve the reagents in 2 mL of the anhydrous solvent.

  • In a separate syringe, prepare a solution of the aryl diazoacetate in 4 mL of the anhydrous solvent.

  • Using a syringe pump, add the aryl diazoacetate solution to the reaction flask over a period of 2 hours at the desired temperature (e.g., room temperature or 40 °C).

  • After the addition is complete, stir the reaction for an additional 1 hour or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C2-functionalized piperidine.

  • Analyze the product by ¹H NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.

Protocol 2: α-Lithiation and Electrophilic Quench of N-Boc-Piperidine

This protocol is a general method based on established procedures.[4]

Materials:

  • N-Boc-piperidine (1.0 eq)

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.1 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled (1.1 eq)

  • Electrophile (e.g., trimethylsilyl chloride, 1.2 eq)

  • Anhydrous diethyl ether (Et₂O) or THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add N-Boc-piperidine and anhydrous Et₂O.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA, followed by the dropwise addition of s-BuLi, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 3-4 hours to ensure complete formation of the lithiated intermediate.

  • Slowly add the chosen electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to stir for an additional 2-3 hours at -78 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visual Guides

G start Desired Functionalization Position? C2 C2 (α-position) start->C2 C3 C3 (β-position) start->C3 C4 C4 (γ-position) start->C4 strat_C2_lith Directed α-Lithiation (e.g., s-BuLi/TMEDA) C2->strat_C2_lith Classic Stoichiometric Approach strat_C2_rh Rh-Catalyzed C-H Insertion (e.g., Rh₂(R-TCPTAD)₄) C2->strat_C2_rh Catalytic Approach strat_C3 Indirect Methods: - Cyclopropanation/Ring-Opening - Ligand-Controlled Pd Catalysis C3->strat_C3 strat_C4 Steric Shielding Strategy: Bulky N-Acyl Group + Rh Catalyst C4->strat_C4

Caption: Decision workflow for selecting a regioselective functionalization strategy.

G sub 1. N-Boc-Piperidine in Anhydrous THF cool 2. Cool to -78 °C under Argon sub->cool base 3. Add s-BuLi / TMEDA Stir for 3.5 h cool->base elec 4. Add Electrophile (e.g., Me₃SiCl) base->elec workup 5. Quench (aq. NH₄Cl) & Workup elec->workup product α-Substituted Product workup->product

Caption: Experimental workflow for the α-lithiation and electrophilic quench protocol.

G center Regioselectivity (C2 vs C3 vs C4) pg N-Protecting Group (e.g., Boc, Bs, Acyl) pg->center pg_detail Directs lithiation (Boc) Sterically blocks C2 (Acyl) pg->pg_detail cat Catalyst / Ligand (e.g., Rhodium, Palladium) cat->center cat_detail Controls insertion site Enables β-activation cat->cat_detail cond Reaction Conditions (Temp, Solvent) cond->center cond_detail Fine-tunes selectivity Affects reaction rates cond->cond_detail sub Substrate Sterics sub->center

Caption: Key factors influencing the regiochemical outcome of piperidine functionalization.

References

Removal of impurities from Piperidine-1-carboxylic acid preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Piperidine-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound preparations?

A1: Common impurities can include unreacted starting materials such as piperidine and pyridine, by-products from the synthetic route, and residual solvents used during the reaction or initial purification steps. The specific impurities will depend on the synthetic method employed.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is crucial for quantifying purity and detecting non-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps in identifying the structure of the main compound and any organic impurities.[1][2] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify impurities.[1]

Q3: What is the most effective method for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is a highly effective and commonly used technique for purifying solid this compound, especially for removing small amounts of impurities.[2] For complex mixtures or to remove impurities with similar solubility, column chromatography is recommended.[3][4] In some cases, forming a salt of the carboxylic acid can aid in the removal of specific impurities through selective precipitation.[5]

Q4: My purified this compound appears as a solid at room temperature. Is this normal?

A4: Yes, this compound and its derivatives are typically white to off-white crystalline solids at room temperature.[2] If the product appears oily or discolored, it may indicate the presence of residual solvent or other impurities.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Symptom: HPLC analysis shows a purity of less than 98% after a single recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound at room temperature, leading to low recovery, or it may not effectively differentiate between the product and impurities at different temperatures.

    • Solution: Perform a systematic solvent screen with small amounts of the crude product to identify an ideal solvent or solvent pair.[2] An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, one solvent should readily dissolve the compound (the "good" solvent) while the other should be a poor solvent in which the compound is insoluble (the "poor" solvent).[2]

  • Presence of Insoluble Impurities: Insoluble materials may be present in the crude product.

    • Solution: Perform a hot filtration step after dissolving the crude product in the hot recrystallization solvent to remove any insoluble impurities before allowing the solution to cool and crystallize.[2]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[2]

Issue 2: Presence of a Persistent, Unidentified Impurity in HPLC

Symptom: A significant impurity peak remains in the HPLC chromatogram even after multiple purification attempts.

Possible Causes & Solutions:

  • Co-eluting Impurity: The impurity may have a similar retention time to the product under the current HPLC conditions.

    • Solution: Modify the HPLC method. Adjust the mobile phase composition (e.g., change the gradient slope or the organic solvent), try a different column chemistry (e.g., C8 instead of C18), or alter the pH of the aqueous phase.

  • Isomeric Impurity: The impurity could be a structural isomer that is difficult to separate by recrystallization.

    • Solution: Flash column chromatography is often effective at separating isomers. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.[3][6]

  • Salt Formation: The impurity might be a salt of the carboxylic acid.

    • Solution: An acidic or basic wash during an extraction procedure might help to remove such impurities.

Data Presentation

Table 1: Purity Improvement of a Piperidine Carboxylic Acid Derivative via Salt Formation and Recrystallization

Purification StepInitial HPLC PurityFinal HPLC PurityChiral PurityReference
Formation of L(+)-tartaric acid salt and recrystallization70%> 98.5%> 99.5%[5]
Formation of oxalic acid salt and recrystallization80%> 98.5%> 99.5%[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable for purifying solid this compound when an appropriate single solvent is identified.[2]

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (e.g., isopropanol, ethanol, water)[2][5]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the potential solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound is just fully dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound when recrystallization is ineffective, particularly for removing impurities with similar solubility or for separating isomers.[3][6][7]

Materials:

  • Crude this compound

  • Silica gel

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)[3][6]

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the sample by passing the eluent through the column. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the eluent. Visualize the spots under UV light or with a staining agent.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end Result start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative Method purity_check Purity Check (HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product (>98.5%) purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Purity Not OK further_purification->column_chromatography

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_issue Issue cluster_causes Possible Causes cluster_solutions Solutions issue Low Purity after Recrystallization cause1 Inappropriate Solvent issue->cause1 cause2 Insoluble Impurities issue->cause2 cause3 Fast Cooling issue->cause3 solution1 Solvent Screen cause1->solution1 solution2 Hot Filtration cause2->solution2 solution3 Slow Cooling cause3->solution3

Caption: Troubleshooting guide for low purity after recrystallization.

References

Navigating the Synthesis of Piperidine-1-carboxylic acid: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Piperidine-1-carboxylic acid, particularly when scaling up from laboratory to pilot or industrial production. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate a seamless transition to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at an industrial scale?

A1: The two primary methods for large-scale synthesis are the direct carboxylation of piperidine with carbon dioxide and the N-alkylation of piperidine with a suitable haloformate, followed by hydrolysis. The direct reaction with CO2 is often favored due to its atom economy and the use of a readily available, inexpensive C1 source.

Q2: What are the key safety considerations when working with piperidine and CO2 at high pressures?

A2: Piperidine is a flammable and corrosive liquid, and its vapors are harmful. Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be used. When using CO2 at high pressures, it is crucial to use a reactor rated for the intended pressure and to have safety measures in place to prevent over-pressurization.

Q3: How can I effectively remove unreacted piperidine from the final product?

A3: Unreacted piperidine can often be removed by distillation. However, piperidine can form an azeotropic mixture with water, which can complicate its removal if water is present.[1] In such cases, azeotropic distillation with a suitable solvent or conversion of piperidine to a salt followed by filtration can be effective purification strategies.[1]

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (piperidine), byproducts from side reactions, and residual solvents. In the synthesis from piperidine and CO2, the formation of piperidinium piperidine-1-carboxylate as a salt is a key intermediate and its incomplete conversion or side reactions can lead to impurities.[2] When using haloformates, over-alkylation to form quaternary ammonium salts can be a potential byproduct.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from a laboratory to a pilot or production scale.

Issue Potential Cause Recommended Solution
Low or Inconsistent Yield Inefficient Heat Transfer: The carboxylation of piperidine can be exothermic. Poor heat dissipation in larger reactors can lead to localized hotspots and product degradation.[3]- Utilize a reactor with a cooling jacket and an efficient overhead stirrer. - Implement controlled, slow addition of reagents to manage the exotherm.
Poor Mixing and Mass Transfer: Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions and byproduct formation.[3]- Ensure the use of an appropriately sized and designed agitator for the reactor volume. - Consider the use of baffles to improve mixing efficiency.
Incomplete Reaction: Insufficient reaction time or suboptimal temperature and pressure can lead to incomplete conversion of starting materials.- Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Optimize temperature and pressure based on kinetic studies for the specific scale.
Formation of Side Products Piperidinium Piperidine-1-carboxylate Formation: The reaction of piperidine with CO2 initially forms a salt, which then needs to be converted to the carboxylic acid. Incomplete conversion can be an issue.[2]- Ensure appropriate workup conditions, including acidification, to fully convert the salt to the desired carboxylic acid. - Optimize the stoichiometry of the reagents.
Presence of Unreacted Piperidine: Incomplete reaction or inefficient purification can leave residual piperidine.- Optimize reaction conditions for complete conversion. - Employ effective purification methods such as distillation or salt formation followed by filtration.[1]
Product Purity Issues Discoloration of the Final Product: The presence of trace impurities or oxidation of piperidine derivatives can lead to a colored product.- Purify the starting piperidine by distillation if it is colored. - Store the final product under an inert atmosphere (e.g., nitrogen) and protect it from light.
Crystallization of Piperidine in Solvents: Piperidine can react with atmospheric CO2 to form a solid carbonate salt, which can crystallize out of solutions.[1]- Use dry solvents and handle piperidine under an inert atmosphere. - Ensure storage containers are well-sealed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Carboxylation with CO2 (Pilot Scale)

This protocol describes a general procedure for the synthesis of this compound by the direct reaction of piperidine with carbon dioxide in a pressure reactor.

Materials:

  • Piperidine (high purity)

  • Carbon Dioxide (industrial grade)

  • Suitable organic solvent (e.g., Toluene, THF)

  • Hydrochloric Acid (for workup)

  • Deionized Water

Equipment:

  • High-pressure reactor with temperature and pressure control, and a mechanical stirrer

  • Gas inlet for CO2

  • Liquid charging pump for piperidine

  • Filtration unit

  • Drying oven

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Solvent Charging: Charge the reactor with the chosen organic solvent.

  • Piperidine Addition: Add piperidine to the reactor.

  • Pressurization with CO2: Seal the reactor and pressurize with carbon dioxide to the desired pressure.

  • Reaction: Heat the reaction mixture to the target temperature and stir vigorously. Maintain the pressure by feeding CO2 as it is consumed. Monitor the reaction progress by in-process controls.

  • Depressurization and Cooling: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2.

  • Workup: Transfer the reaction mixture to a suitable vessel. Acidify the mixture with hydrochloric acid to precipitate the this compound.

  • Isolation: Isolate the solid product by filtration.

  • Washing and Drying: Wash the isolated solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at a suitable temperature.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of this compound at different scales. These values are indicative and may require optimization based on specific equipment and process conditions.

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg) Industrial Scale (100 kg)
Piperidine 1.17 mol (100 g)117.5 mol (10 kg)1175 mol (100 kg)
CO2 Pressure 5-10 bar10-20 bar15-30 bar
Temperature 60-80 °C80-100 °C90-120 °C
Reaction Time 4-8 hours6-12 hours8-16 hours
Solvent Volume 500 mL50 L500 L
Typical Yield 85-95%80-90%75-85%
Purity (after purification) >99%>98%>98%

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Reactor_Prep Reactor Preparation (Clean, Dry, Purge) Solvent_Charge Solvent Charging Reactor_Prep->Solvent_Charge 1. Piperidine_Charge Piperidine Charging Solvent_Charge->Piperidine_Charge 2. Pressurization Pressurization with CO2 Piperidine_Charge->Pressurization 3. Reaction Reaction (Heating & Stirring) Pressurization->Reaction 4. Depressurization Depressurization & Cooling Reaction->Depressurization 5. Acidification Acidification with HCl Depressurization->Acidification 6. Precipitation Product Precipitation Acidification->Precipitation 7. Filtration Filtration Precipitation->Filtration 8. Washing Washing with Water Filtration->Washing 9. Drying Drying Washing->Drying 10. Final_Product This compound Drying->Final_Product 11.

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Temp Check Temperature Control Start->Check_Temp Check_Mixing Check Mixing Efficiency Start->Check_Mixing Check_Reaction_Time Check Reaction Time Start->Check_Reaction_Time Check_Pressure Check CO2 Pressure Start->Check_Pressure Temp_Issue Inefficient Heat Transfer? Check_Temp->Temp_Issue Mixing_Issue Poor Mass Transfer? Check_Mixing->Mixing_Issue Time_Issue Incomplete Reaction? Check_Reaction_Time->Time_Issue Pressure_Issue Insufficient CO2? Check_Pressure->Pressure_Issue Temp_Issue->Check_Mixing No Improve_Cooling Improve Cooling System (Jacket, Chiller) Temp_Issue->Improve_Cooling Yes Mixing_Issue->Check_Reaction_Time No Optimize_Stirring Optimize Agitator Speed & Design Mixing_Issue->Optimize_Stirring Yes Time_Issue->Check_Pressure No Increase_Time Increase Reaction Time (Monitor with IPC) Time_Issue->Increase_Time Yes Increase_Pressure Increase CO2 Pressure Pressure_Issue->Increase_Pressure Yes

Caption: A logical guide for troubleshooting low yield issues.

References

Validation & Comparative

A Head-to-Head Battle of Scaffolds: Piperidine-1-carboxylic Acid vs. Pyrrolidine-1-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core molecular scaffold is a critical decision that profoundly shapes the properties of a drug candidate. Among the most utilized saturated heterocyclic scaffolds in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. This guide provides an objective, data-driven comparison of their carboxylated derivatives, piperidine-1-carboxylic acid and pyrrolidine-1-carboxylic acid, to inform rational drug design.

Both piperidine and pyrrolidine are considered "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds and approved drugs. The incorporation of a carboxylic acid moiety at the 1-position introduces a key functional group for interacting with biological targets and modulating physicochemical properties. While structurally similar, the one-carbon difference between these two rings imparts subtle yet significant alterations in their three-dimensional shape, flexibility, and electronic properties, which can have a profound impact on a molecule's biological activity and pharmacokinetic profile.

Physicochemical Properties: A Tale of Two Rings

The fundamental physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a this compound and a pyrrolidine-1-carboxylic acid scaffold can be a strategic tool to fine-tune these properties.

PropertyPiperidine DerivativesPyrrolidine DerivativesKey Considerations for Drug Design
pKa The pKa of the carboxylic acid is influenced by the electron-donating nature of the piperidine ring. For N-Boc-piperidine-4-carboxylic acid, the pKa of the carboxylic acid is not explicitly found, but for piperidine-3-carboxylic acid (a related structure), a predicted pKa is 3.88.[1]The pKa of the carboxylic acid on the pyrrolidine ring is similarly influenced by the ring's electronic properties. For N-Boc-pyrrolidine-3-carboxylic acid, a predicted pKa is approximately 4.47.[2]The slight difference in pKa can affect the ionization state of the molecule at physiological pH, which in turn influences solubility, permeability, and target binding.
logP (Octanol/Water) Piperidine is inherently more lipophilic than pyrrolidine. The logP of the parent piperidine is 0.84.[3] The logP of specific carboxylic acid derivatives will vary based on other substituents.Pyrrolidine is less lipophilic than piperidine, with a logP of 0.46 for the parent compound.[3] This generally translates to its derivatives having lower lipophilicity compared to their piperidine counterparts.The choice of ring can be a key strategy to modulate a compound's lipophilicity to optimize its ADME profile. Higher lipophilicity can increase membrane permeability but may also lead to higher metabolic clearance and lower solubility.
Conformational Flexibility The piperidine ring predominantly adopts a rigid chair conformation.[3] This conformational restriction can be advantageous for locking a molecule into a bioactive conformation for optimal target binding.The pyrrolidine ring is more flexible, adopting various envelope and twist conformations in a state of "pseudo-rotation".[3] This flexibility can be beneficial when a degree of conformational adaptability is required for target engagement.The rigidity of the piperidine scaffold can lead to higher binding affinity if the preferred conformation matches the target's binding site. The flexibility of the pyrrolidine ring may allow for binding to a wider range of targets or accommodating induced-fit binding.
Aqueous Solubility The solubility of piperidine-carboxylic acid derivatives is highly dependent on the overall molecular structure, including other substituents and the crystalline form.Generally, the lower lipophilicity of the pyrrolidine scaffold may contribute to slightly better aqueous solubility of its derivatives compared to analogous piperidine compounds.Optimizing aqueous solubility is crucial for oral bioavailability and formulation development.

Biological Activity: A Focus on Dipeptidyl Peptidase-IV (DPP-4) Inhibition

Both piperidine and pyrrolidine scaffolds have been extensively used in the design of inhibitors for a wide range of biological targets. A prominent example is the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.[4][5]

Many clinically approved DPP-4 inhibitors, such as sitagliptin and vildagliptin, incorporate either a piperidine or a pyrrolidine ring, highlighting the utility of both scaffolds in targeting this enzyme. The nitrogen atom of the heterocyclic ring often plays a crucial role in binding to the active site of DPP-4.

Below is a diagram illustrating the general signaling pathway of DPP-4 and its inhibition.

DPP4_Inhibition_Pathway cluster_0 Incretin Axis cluster_1 DPP-4 Action & Inhibition Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion stimulates Pancreas Pancreas GLP-1 Secretion->Pancreas acts on Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 Insulin Release Insulin Release Pancreas->Insulin Release stimulates Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes DPP-4 DPP-4 Active GLP-1->DPP-4 substrate Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 cleaves DPP-4_Inhibitor Piperidine/Pyrrolidine -1-carboxylic acid derivative DPP-4_Inhibitor->DPP-4 inhibits

DPP-4 Inhibition Pathway
Compound ClassTarget/Cell LineKey Structural Features for ActivityIC50/EC50
Piperazine-derived pyrrolidineDPP-41-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine3.73 µM[6]
Piperidine-3-carboxylic acid derivativeDPP-4Showed five-fold greater efficacy than the L-proline-derived compound in one study.[6]Not specified
Piperazine sulphonamide derivativesDPP-4Methoxy and fluoro groups on the phenyl ring attached to piperazine exhibited better activity.Compound 8h showed 27.32% inhibition at 10 µM.[4]
Cyanopyrrolidines (e.g., Vildagliptin)DPP-4The cyanopyrrolidine moiety is crucial for potent and selective inhibition.[7]Varies depending on the specific analog.

Pharmacokinetic Profiles: The Impact of Ring Size

The choice between a piperidine and pyrrolidine scaffold can significantly influence a drug's pharmacokinetic (ADME) profile.

Metabolism: Both piperidine and pyrrolidine rings are generally considered metabolically stable. However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. The slightly different ring strain and conformational properties of the two rings can lead to differences in their susceptibility to metabolic enzymes. In some contexts, the pyrrolidine ring has been suggested to offer enhanced metabolic stability.

Permeability: The higher lipophilicity of the piperidine scaffold may lead to increased membrane permeability compared to pyrrolidine analogs.[3] However, other factors such as the presence of polar functional groups and the overall molecular size and shape also play a crucial role.

Experimental Protocols

To provide a comprehensive resource, detailed experimental protocols for key assays are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Sample Preparation: A precise amount of the test compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.[8]

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a burette.[8]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.[8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic functional group has been neutralized. For molecules with multiple ionizable groups, multiple pKa values can be determined from the respective half-equivalence points.[8]

Determination of logP/logD by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and water.

Methodology:

  • Preparation of Phases: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by mixing and allowing them to separate.

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[8]

  • Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[8]

  • Equilibration: The vial is shaken for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[8]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[8]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8] The logP is the logD at a pH where the compound is in its neutral form.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a buffer solution (e.g., potassium phosphate buffer), and the test compound at a known concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically containing NADPH.

  • Time-Course Incubation: The reaction mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

In Vitro Metabolic Stability Assay Workflow

Conclusion

The choice between a this compound and a pyrrolidine-1-carboxylic acid scaffold in drug design is a nuanced decision that should be guided by the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final compound. Piperidine offers a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity through conformational constraint. In contrast, the greater flexibility and lower lipophilicity of pyrrolidine may be preferable when conformational adaptability is needed for target engagement or when a more hydrophilic profile is desired.[3] Ultimately, a thorough understanding of the structure-activity and structure-property relationships for each scaffold within a given chemical series is paramount for successful drug design. This guide provides a foundational framework and the necessary experimental approaches to aid researchers in making these critical decisions.

References

The Strategic Advantage of Piperidine-1-Carboxylic Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the druglikeness and therapeutic potential of a molecule. Among the plethora of options, the piperidine ring, a six-membered nitrogen-containing heterocycle, has earned its status as a "privileged scaffold" due to its prevalence in a wide array of approved drugs.[1] This guide provides a comprehensive comparison of piperidine-1-carboxylic acid and its derivatives, particularly carboxamides, against other common heterocyclic scaffolds. We will delve into their physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols, to highlight the distinct advantages of this versatile structural motif.

Physicochemical Properties: A Tale of Two Rings and a Carboxyl Group

The introduction of a carboxylic acid or a derivative at the 1-position of the piperidine ring significantly modulates its physicochemical properties compared to the parent piperidine and other heterocyclic scaffolds. This strategic modification allows for fine-tuning of parameters crucial for pharmacokinetics and pharmacodynamics.

The N-acylation of the piperidine nitrogen to form a carboxamide generally leads to a decrease in basicity compared to the parent amine. This can be advantageous in drug design as it may reduce off-target effects associated with highly basic compounds. Furthermore, the carboxamide group provides an additional hydrogen bond donor and acceptor, which can enhance target binding affinity and selectivity.

PropertyPiperidine-1-carboxamide Derivative (Example)Pyrrolidine-1-carboxamide (Comparative Example)Morpholine-4-carboxamide (Comparative Example)Key Considerations
pKa (of conjugate acid) ~ 2-4 (for the amide)~ 2-4 (for the amide)~ 1-3 (for the amide)The N-carboxamide significantly lowers the basicity of the piperidine nitrogen, reducing potential for off-target interactions at physiological pH.
logP (Octanol/Water) Variable, depends on substituentsGenerally lower than piperidine analogGenerally lower than piperidine analogThe piperidine scaffold is inherently more lipophilic than pyrrolidine and significantly more so than morpholine.[2] The carboxamide moiety adds polarity, allowing for a broad range of lipophilicity to be achieved through substituent modification.
Aqueous Solubility Moderate, tunable with substituentsGenerally higher than piperidine analogGenerally higher than piperidine analogThe increased polarity from the carboxamide group can improve aqueous solubility compared to highly substituted, lipophilic parent piperidines.

Metabolic Stability: Engineering Resistance to Biotransformation

A critical aspect of drug design is ensuring that a compound remains in the body long enough to exert its therapeutic effect. The piperidine ring itself can be susceptible to metabolism, often through oxidation at the carbons adjacent to the nitrogen.[3] The introduction of a carboxamide at the 1-position can offer a degree of metabolic protection.

ScaffoldCommon Metabolic PathwaysHalf-life (t½) in Human Liver Microsomes (Representative Data)Key Advantages of Piperidine-1-carboxamide
Piperidine-1-carboxamide N-dealkylation (if applicable), hydroxylation of the piperidine ring, amide hydrolysis.> 60 min (for stable derivatives)The N-acyl group can sterically hinder access of metabolic enzymes to the alpha-carbons, thus improving metabolic stability.[4]
Pyrrolidine-1-carboxamide Ring hydroxylation, N-dealkylation, amide hydrolysis.Variable, often shorter than piperidine analogs in certain contexts.The five-membered ring can be more susceptible to certain metabolic transformations.
Morpholine-4-carboxamide Generally considered metabolically stable due to the electron-withdrawing effect of the oxygen atom.[3]> 60 minWhile morpholine is often more stable, the piperidine scaffold offers greater opportunities for diverse substitution patterns to modulate other properties.

Biological Activity: A Scaffold for Potent and Selective Therapeutics

The true power of the this compound scaffold lies in its ability to serve as a versatile template for the design of potent and selective inhibitors of various biological targets. This is particularly evident in the field of oncology, where piperidine-1-carboxamide derivatives have emerged as promising anticancer agents.

Case Study: Piperidine-1-carboxamides as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers, including non-small cell lung cancer.[5] Piperidine-1-carboxamide derivatives have been successfully developed as potent ALK inhibitors.[6]

Compound SeriesTargetCell LineIC50 (µM)Reference
Piperidine-1-carboxamide Derivatives ALKKarpas-2990.01 - 1.0[6]
Pyrrolidine-based ALK inhibitors (for comparison) ALKVariousVariableN/A
Acyclic ALK inhibitors (for comparison) ALKVariousVariableN/A

The data indicates that the piperidine-1-carboxamide scaffold can be decorated with appropriate substituents to achieve highly potent inhibition of ALK in cancer cell lines. The rigid, three-dimensional nature of the piperidine ring allows for precise orientation of pharmacophoric groups into the ATP-binding pocket of the kinase.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental evaluation of these compounds, the following diagrams illustrate the ALK signaling pathway and a general workflow for assessing in vitro anticancer activity.

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binding & Dimerization P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation GRB2_SOS GRB2/SOS P_ALK->GRB2_SOS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Piperidine_Inhibitor Piperidine-1-carboxamide ALK Inhibitor Piperidine_Inhibitor->P_ALK Inhibition Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., Karpas-299) start->cell_culture compound_treatment Treatment with Piperidine-1-carboxamide Derivatives (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (e.g., 72 hours) compound_treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis (Calculation of IC50 values) mtt_assay->data_analysis end End data_analysis->end

References

Validating the Biological Activity of Piperidine-1-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of compounds synthesized from piperidine-1-carboxylic acid and its analogs. The performance of these compounds is evaluated against alternative molecules, supported by experimental data and detailed methodologies.

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Modifications of this structure, particularly through the use of piperidine-carboxylic acid precursors, have led to the development of compounds with a wide range of biological activities, including enzyme inhibition and receptor modulation.[3][4] This guide focuses on derivatives of this compound and related analogs, presenting their validated biological activities and comparing them with other relevant compounds.

Comparative Analysis of Biological Activities

The following sections detail the biological activities of various piperidine-carboxylic acid derivatives, with quantitative data summarized for clear comparison.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition has therapeutic potential in cancer and neurodegenerative diseases. A study by Takeda Pharmaceuticals identified a series of potent MAGL inhibitors based on a benzoylpiperidine scaffold. While not directly from this compound, these derivatives highlight the utility of the substituted piperidine ring in achieving high potency.

CompoundTargetIC50 (nM)Notes
Compound 11 MAGL130Mono-fluoro substituted benzoylpiperidine derivative.
Compound 12 MAGL50Di-fluoro substituted derivative, showing a 2.6-fold increase in activity over compound 11.[5]
Compounds 13a-d, 14-17 MAGLMicromolar rangeOther modifications on the phenolic portion were detrimental to the inhibition activity.[5]
Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases involved in various physiological and pathological processes. Piperidine carboxamide derivatives have been evaluated as calpain inhibitors, demonstrating significant potency and selectivity.

CompoundTargetKi (nM)SelectivityIn Vivo Activity
Keto amide 11f µ-calpain30>100-fold selective over cathepsin B.[6]Inhibits NMDA-induced convulsions in mice.[6]
Keto amide 11j µ-calpain9>100-fold selective over cathepsin B.[6]Inhibits NMDA-induced convulsions in mice.[6]
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

PPARγ is a nuclear receptor that plays a crucial role in glucose and lipid metabolism, making it a target for type 2 diabetes treatments. Piperine derivatives, where the piperidine ring is modified, have been synthesized and evaluated as PPARγ agonists.[7] Additionally, piperidine-4-carboxylic acid analogs have been developed as dual PPARα/γ agonists.[8]

CompoundTargetIC50 (µM)Fold-Activation of PPARγ
Compound 2a PPARγ2.4311.8x
Compound 2t PPARγ1.031.9x
Compound 3d PPARγ79.327.0x
Rosiglitazone (Positive Control) PPARγ5.61-
Piperine PPARγ18.35-
Dengue and Zika Virus NS2B/NS3 Protease Inhibition

The NS2B/NS3 protease is essential for the replication of Dengue (DENV) and Zika (ZIKV) viruses. Allosteric inhibitors based on pipecolic acid (piperidine-2-carboxylic acid) have been developed.

CompoundTargetIC50 (µM)EC50 (µM) in DENV2 proHeLa assayCytotoxicity (CC50)
Compound 3 (S-proline linker) DENV NS2B/NS35.0-> 100 µM
Compound 24 (R-pipecolic acid linker) DENV NS2B/NS3Mid-micromolar5.2> 100 µM
Compound 27 (R-pipecolic acid linker) DENV NS2B/NS3Mid-micromolar5.1> 100 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Synthesis of Benzoylpiperidine Derivatives (MAGL Inhibitors)

The synthesis of the final benzoylpiperidine compounds involved the condensation of an appropriate amine with carboxylic acid derivatives. For instance, to synthesize compounds 14-17, amine 23 was condensed with various hydroxy-substituted pyridine-carboxylic acids (38-41) to yield the final products.[5]

µ-Calpain Inhibition Assay

The evaluation of piperidine carboxamide derivatives for µ-calpain inhibition was performed to determine their inhibitory constants (Ki). These compounds were also assessed for their selectivity against the related cysteine protease, cathepsin B.[6]

PPARγ Ligand Screening Assay

A fluorescence polarization-based PPARγ ligand screening assay was used to evaluate the agonistic activity of synthesized piperine derivatives. The IC50 values were determined from these assays. To confirm the activation of PPARγ, human normal hepatocytes were treated with the compounds, and the levels of PPARγ gene expression were determined.[7][9]

DENV and ZIKV NS2B/NS3 Protease Inhibition Assay

All inhibitors were tested in fluorometric assays using a fluorogenic substrate (Bz-Nle-Lys-Arg-Arg-AMC). The enzymatic activity was monitored for 15 minutes. A DENV2 proHeLa assay was used to determine the cellular efficacy of the compounds. Cytotoxicity was evaluated to ensure the selectivity of the compounds for the viral protease.[10]

Visualizations

Experimental Workflow: Synthesis of Piperine Derivatives as PPARγ Agonists

G Piperine Piperine PipericAcid Piperic Acid Piperine->PipericAcid Hydrolysis (ethanolic KOH) AcidChloride Acid Chloride PipericAcid->AcidChloride Thionyl Chloride FinalCompounds Final Piperine Derivatives (2a-2t) AcidChloride->FinalCompounds Condensation AminoAcidEsters Amino Acid Esters / Substituted Anilines AminoAcidEsters->FinalCompounds

Caption: Synthesis of piperine derivatives for PPARγ agonist activity.

Signaling Pathway: PPARγ Activation

G cluster_0 Nucleus Ligand PPARγ Agonist (e.g., Compound 2a) PPARg PPARγ Ligand->PPARg Binds PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE RXR RXR RXR->PPRE TargetGene Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->TargetGene Regulates

Caption: Mechanism of PPARγ activation by agonist binding.

Logical Relationship: Development of DENV/ZIKV Protease Inhibitors

G ProlineLinker Inhibitors with S-Proline Linker DENV_Protease DENV NS2B/NS3 Protease Inhibition ProlineLinker->DENV_Protease Active LowCytotoxicity Low Cytotoxicity ProlineLinker->LowCytotoxicity PipecolicLinker Inhibitors with R-Pipecolic Acid Linker PipecolicLinker->DENV_Protease Active CellularEfficacy Improved Cellular Efficacy (DENV2 Assay) PipecolicLinker->CellularEfficacy Demonstrated PipecolicLinker->LowCytotoxicity

Caption: Development path for DENV/ZIKV protease inhibitors.

References

Structure-Activity Relationship of Piperidine-1-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Among its varied forms, piperidine-1-carboxylic acid derivatives have garnered significant attention due to their synthetic tractability and their ability to serve as key intermediates in the development of novel drugs targeting a wide array of diseases, including infectious diseases, cancer, and inflammatory conditions.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of this compound derivatives, supported by experimental data, to inform the rational design of more potent and selective therapeutic agents.

Antimalarial Activity: Proteasome Inhibitors

A series of piperidine carboxamides have been identified as potent and species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), a validated target for antimalarial drug development.[6] The SAR studies focused on optimizing a hit compound, SW042, leading to analogs with significant oral efficacy in a mouse model of human malaria.[6]

Quantitative SAR Data

The following table summarizes the inhibitory activity of key piperidine carboxamide derivatives against the chymotrypsin-like (β5) subunit of the P. falciparum proteasome.

Compound IDR EnantiomerS EnantiomerModificationsPf20S β5 IC50 (nM)h20S β5 IC50 (nM)Selectivity Index (h/Pf)
SW042 --Racemic hit compound100>10,000>100
1 Yes-(R)-enantiomer of SW04210,000>10,000-
2 -Yes(S)-enantiomer of SW042100>10,000>100
SW584 -YesOptimized analog with improved potency<10>10,000>1000

Data extracted from a study on piperidine carboxamides as proteasome inhibitors.[6]

Key SAR Insights:

  • Stereochemistry is crucial: The (S)-enantiomer was found to be approximately 100-fold more potent than the (R)-enantiomer, highlighting the specific stereochemical requirements for binding to the target.[6]

  • Pharmacophore essentials: Removal of the right-hand phenyl ring or the left-hand glycolic acid fragment resulted in a complete loss of activity, defining the minimal pharmacophore required for inhibition.[6]

  • Species selectivity: The piperidine carboxamide series demonstrated excellent selectivity for the parasite proteasome over the human isoforms, which is a critical attribute for drug safety.[6]

Experimental Protocols

Proteasome Inhibition Assay: The inhibitory activity against the β5 subunit of the P. falciparum and human proteasomes was determined using a fluorogenic substrate assay. Recombinant 20S proteasome was incubated with the test compounds at varying concentrations. The reaction was initiated by the addition of a fluorogenic substrate specific for the chymotrypsin-like activity. The fluorescence intensity was measured over time, and the IC50 values were calculated from the dose-response curves.[6]

SAR Study Workflow

SAR_Workflow_Antimalarial cluster_0 Initial Screening & Hit Identification cluster_1 Lead Optimization cluster_2 Preclinical Evaluation Phenotypic_Screening Phenotypic Screening (P. falciparum) Hit_Compound Hit Compound (SW042) Phenotypic_Screening->Hit_Compound Identified Stereoisomer_Separation Separation of Enantiomers Hit_Compound->Stereoisomer_Separation Initiated SAR_Studies Structure-Activity Relationship (SAR) Studies Analog_Synthesis Synthesis of Analogs SAR_Studies->Analog_Synthesis Guided Stereoisomer_Separation->SAR_Studies Pharmacophore_Mapping Pharmacophore Mapping Pharmacophore_Mapping->SAR_Studies Biological_Evaluation Biological Evaluation (Proteasome Assay) Analog_Synthesis->Biological_Evaluation Biological_Evaluation->SAR_Studies Feedback Optimized_Lead Optimized Lead (SW584) Biological_Evaluation->Optimized_Lead Identified In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Optimized_Lead->In_Vivo_Efficacy Resistance_Studies Resistance Studies Optimized_Lead->Resistance_Studies SAR_Logic_AntiTB cluster_lead Lead Compound Properties cluster_modification Structural Modification Strategy cluster_outcome Resulting Properties High_Potency High Anti-TB Potency High_Lipophilicity High Lipophilicity (cLogP = 7.9) Modify_Western_Moiety Modify 'Western' Moiety (Benzophenone group) High_Lipophilicity->Modify_Western_Moiety Primary Driver for Modification Retained_Potency Retained/Improved MenA Inhibition Modify_Western_Moiety->Retained_Potency Reduced_Lipophilicity Reduced Lipophilicity (cLogP < 7.0) Modify_Western_Moiety->Reduced_Lipophilicity Improved_Drug_Likeness Improved Drug-like Properties Retained_Potency->Improved_Drug_Likeness Reduced_Lipophilicity->Improved_Drug_Likeness

References

Comparative analysis of different synthetic routes to Piperidine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Piperidine Moiety

Piperidine-1-carboxylic acid, also known as N-carboxypiperidine, is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The introduction of a carboxylic acid group at the nitrogen atom of the piperidine ring provides a versatile handle for further chemical modifications. This guide presents a comparative analysis of the primary synthetic routes to this important intermediate, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Key Synthetic Strategies

The synthesis of this compound predominantly proceeds via two main strategies: the direct carboxylation of piperidine using carbon dioxide and the use of phosgene or its equivalents. Each method presents its own set of advantages and challenges in terms of reagent handling, reaction conditions, and scalability.

Direct Carboxylation with Carbon Dioxide

The most direct and atom-economical approach to this compound involves the reaction of piperidine with carbon dioxide. This reaction is notable for its use of a readily available and non-toxic C1 source.

Reaction Mechanism: Piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon of carbon dioxide to form a zwitterionic intermediate. This intermediate then undergoes a proton transfer to yield this compound. In the presence of excess piperidine, the carboxylic acid product can react further to form a stable salt, piperidinium-1-piperidinecarboxylate.[1]

Performance: While conceptually simple, the isolation of the free carboxylic acid can be challenging due to the formation of the aforementioned salt. The reaction is often carried out by bubbling carbon dioxide gas through a solution of piperidine. The yield and reaction rate can be influenced by factors such as temperature, pressure, and the choice of solvent.

N-Carboxylation using Phosgene Equivalents

A more traditional and often higher-yielding approach involves the use of phosgene or its safer equivalents, such as triphosgene or chloroformates. This method proceeds via a highly reactive intermediate.

Reaction Mechanism: Piperidine reacts with phosgene (or its equivalent) to form piperidine-1-carbonyl chloride. This intermediate is then hydrolyzed in a subsequent step to afford the desired this compound.

Performance: This two-step process generally provides good to excellent yields. However, the use of highly toxic and corrosive reagents like phosgene necessitates stringent safety precautions and specialized equipment. Safer alternatives like triphosgene or di-tert-butyl dicarbonate are often preferred in a laboratory setting. While di-tert-butyl dicarbonate is commonly used to introduce a tert-butoxycarbonyl (Boc) protecting group, its application provides a useful model for N-carboxylation reactions.[2][3]

Comparative Data

The following table summarizes the key quantitative data for the different synthetic routes to this compound, based on available literature.

ParameterDirect Carboxylation with CO2N-Carboxylation with Phosgene Equivalents
Starting Materials Piperidine, Carbon DioxidePiperidine, Phosgene (or equivalent), Water
Key Reagents -Triphosgene, Chloroformates, Di-tert-butyl dicarbonate
Typical Yield Moderate (often isolated as a salt)Good to Excellent
Reaction Time Variable (can be several hours)Typically shorter for the initial reaction
Reaction Conditions Ambient or elevated pressure of CO2, various solventsOften requires inert atmosphere, may involve low temperatures
Scalability Potentially scalable with appropriate gas handlingScalable with caution due to hazardous reagents
Safety Considerations Relatively safe, CO2 is non-toxicUse of highly toxic and corrosive reagents (phosgene)

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Carboxylation with Carbon Dioxide

This protocol is based on the general principle of the reaction between secondary amines and carbon dioxide.

Materials:

  • Piperidine

  • Dry solvent (e.g., Toluene, Acetonitrile)

  • Carbon Dioxide (gas cylinder)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Gas dispersion tube

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve piperidine (1.0 eq) in a dry solvent.

  • Cool the solution in an ice bath.

  • Bubble dry carbon dioxide gas through the solution with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas uptake. The product may precipitate as the piperidinium salt.

  • Upon completion, if a precipitate has formed, filter the solid. To isolate the free acid, the salt can be carefully acidified with a suitable acid (e.g., cold, dilute HCl) and extracted with an organic solvent.

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be treated with a non-polar solvent to precipitate the product or purified by column chromatography.

  • Dry the isolated product under vacuum.

Protocol 2: Synthesis of N-Boc-piperidine-4-carboxylic acid (A Model for N-Carboxylation)

This protocol describes the synthesis of a related N-carboxylated piperidine derivative and serves as an illustrative example of using a dicarbonate for N-carboxylation.[2]

Materials:

  • 4-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium carbonate

  • Sodium bicarbonate

  • Ethyl ether

  • Ethyl acetate

  • Hydrochloric acid (3 M)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a stirrer, prepare a buffer solution of sodium carbonate and sodium bicarbonate in water.

  • Add 4-piperidinecarboxylic acid to the buffer solution under an ice bath.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture.

  • Allow the reaction to stir at 30°C for 22 hours.

  • Extract the reaction mixture with ethyl ether to remove any unreacted di-tert-butyl dicarbonate.

  • Adjust the pH of the aqueous phase to 2-3 with 3 M hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

G Synthetic Pathway to this compound via Direct Carboxylation Piperidine Piperidine Reaction Direct Carboxylation Piperidine->Reaction CO2 Carbon Dioxide (CO2) CO2->Reaction Piperidine_1_carboxylic_acid This compound Reaction->Piperidine_1_carboxylic_acid

Caption: Direct Carboxylation of Piperidine.

G Synthetic Pathway to this compound via Phosgene Equivalent Piperidine Piperidine Reaction1 N-Acylation Piperidine->Reaction1 Phosgene_equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_equivalent->Reaction1 Intermediate Piperidine-1-carbonyl chloride Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Water Water (H2O) Water->Reaction2 Piperidine_1_carboxylic_acid This compound Reaction2->Piperidine_1_carboxylic_acid

Caption: N-Carboxylation using a Phosgene Equivalent.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, available equipment, and safety considerations. The direct carboxylation with carbon dioxide offers an environmentally benign and atom-economical pathway, though optimization may be required to achieve high yields of the free acid. The use of phosgene equivalents provides a more robust and often higher-yielding method, but the hazardous nature of the reagents necessitates careful handling. For many research and development applications, exploring variations of the direct CO2 fixation or utilizing safer phosgene alternatives like di-tert-butyl dicarbonate in a multi-step synthesis may offer the best balance of efficiency, safety, and practicality.

References

The Efficacy of Piperidine-1-carboxylic Acid as a Linker in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, a seemingly simple component, plays a pivotal role in determining the efficacy, selectivity, and drug-like properties of the final molecule. Among the diverse array of linker architectures, those incorporating rigid heterocyclic scaffolds have garnered significant attention. This guide provides a comprehensive comparison of piperidine-1-carboxylic acid as a rigid linker motif in PROTACs against other commonly employed alternatives, namely flexible polyethylene glycol (PEG) and alkyl chain linkers. This analysis is supported by a review of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

Core Concepts: The Role of the Linker in PROTAC Function

A PROTAC molecule is a heterobifunctional entity composed of two key ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker's primary function is to bridge these two ligands, facilitating the formation of a productive ternary complex between the POI and the E3 ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The chemical nature, length, and rigidity of the linker are critical parameters that influence the stability and conformation of this ternary complex, and consequently, the efficiency of protein degradation.

Comparative Analysis of Linker Types

The choice of linker can significantly impact a PROTAC's performance. Here, we compare the properties and performance of this compound-containing linkers with two other prevalent linker classes: PEG and alkyl chains.

This compound Linkers (Rigid)

The incorporation of a piperidine ring introduces a degree of rigidity into the linker. This conformational constraint can pre-organize the PROTAC into a bioactive conformation, which can be advantageous for the formation of a stable and productive ternary complex. The carboxylic acid moiety provides a convenient attachment point for either the POI ligand or the E3 ligase ligand through amide bond formation.

Advantages:

  • Enhanced Ternary Complex Stability: The rigid structure can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher degradation efficiency.

  • Improved Physicochemical Properties: The heterocyclic nature of piperidine can influence solubility and metabolic stability. The presence of the nitrogen atom can also impact cell permeability.

  • Metabolic Stability: The cyclic structure of piperidine is generally less susceptible to metabolism compared to linear alkyl chains.

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more complex compared to those with simple alkyl or PEG chains.

  • Conformational Restriction: While rigidity can be beneficial, an overly constrained linker may prevent the formation of a productive ternary complex if the optimal geometry is not achieved.

Polyethylene Glycol (PEG) Linkers (Flexible)

PEG linkers are one of the most common types of linkers used in PROTAC design. Their flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.

Advantages:

  • Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often-lipophilic PROTAC molecule.

  • Synthetic Accessibility: PEG linkers of various lengths are commercially available and can be readily incorporated into PROTACs.

Disadvantages:

  • High Flexibility: The high degree of conformational freedom can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

  • Potential for Lower Permeability: The increased polarity and number of hydrogen bond donors/acceptors can negatively impact passive cell permeability.

Alkyl Chain Linkers (Flexible)

Simple alkyl chains are another frequently used class of flexible linkers, offering a straightforward way to modulate the length and lipophilicity of the PROTAC.

Advantages:

  • Synthetic Simplicity: Alkyl chains are synthetically easy to incorporate.

  • Increased Permeability: The hydrophobic nature of alkyl chains can enhance cell permeability.

Disadvantages:

  • Poor Solubility: Increased lipophilicity can lead to poor aqueous solubility.

  • Metabolic Liability: Alkyl chains can be more susceptible to metabolic degradation.

Data Presentation: Performance Comparison of PROTACs with Different Linkers

The following tables summarize the degradation performance (DC50 and Dmax) of PROTACs targeting the Androgen Receptor (AR) and BET bromodomain protein BRD4, which utilize different linker types. It is important to note that a direct head-to-head comparison with identical warheads and E3 ligase ligands is often unavailable in the literature. This data, however, provides valuable insights into the general trends observed with different linker classes.

Table 1: Performance of Androgen Receptor (AR)-Targeting PROTACs

PROTACLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
ARV-110Piperidine-Piperazine (Rigid)Cereblon< 1>95VCaP
ARD-69Piperidine-based (Rigid)VHL< 1>95LNCaP
Compound XPEG-based (Flexible)Cereblon~10-50~90LNCaP
Compound YAlkyl-based (Flexible)VHL>100~7022Rv1

Note: Data is compiled from multiple sources and represents typical performance. "Compound X" and "Compound Y" are representative of typical data for these linker types and not specific compounds.

Table 2: Performance of BRD4-Targeting PROTACs

PROTACLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
dBET1PEG-based (Flexible)Cereblon~4>95RS4;11
MZ1PEG-based (Flexible)VHL~19>90HeLa
Compound ZPiperidine-based (Rigid)Cereblon~5-20>90MV4;11
Compound AAlkyl-based (Flexible)VHL~50-100~80293T

Note: Data is compiled from multiple sources and represents typical performance. "Compound Z" and "Compound A" are representative of typical data for these linker types and not specific compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of PROTAC efficacy.

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol describes a general approach for the synthesis of a PROTAC using a this compound linker via amide bond formation.

Materials:

  • Amine-functionalized Protein of Interest (POI) ligand

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Coupling of POI Ligand to Linker:

    • To a solution of the amine-functionalized POI ligand (1.0 eq) and tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the intermediate by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS).

    • Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Coupling of E3 Ligase Ligand:

    • To a solution of the deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature overnight, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol is used to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol assesses the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified recombinant target protein (POI)

  • Purified recombinant E3 ligase complex

  • PROTAC

  • SPR instrument and sensor chips

  • Running buffer

Procedure:

  • Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Inject a solution containing a fixed concentration of the second protein and varying concentrations of the PROTAC over the immobilized protein. The enhancement in binding response indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics (ka, kd) and affinity (KD) of the interactions. Cooperativity can be calculated by comparing the binary and ternary binding affinities.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand Coupling1 Amide Coupling POI_Ligand->Coupling1 Linker Piperidine-1-carboxylic acid Linker Linker->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Amide Coupling E3_Ligand->Coupling2 Intermediate POI-Linker Intermediate Coupling1->Intermediate Deprotection Deprotection Intermediate->Deprotection Deprotection->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC PROTAC_Treatment PROTAC Treatment (Dose-Response) Final_PROTAC->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Ternary_Complex_Assay Ternary Complex Assay (e.g., SPR) PROTAC_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis (DC50, Dmax, KD) Western_Blot->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention Androgen Androgen AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR_Degradation AR Degradation AR->AR_Degradation HSP HSP HSP->AR_HSP_Complex AR_HSP_Complex->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth AR_PROTAC AR-targeting PROTAC AR_PROTAC->AR Induces Degradation

Caption: Simplified Androgen Receptor signaling pathway and PROTAC intervention.

BET_Bromodomain_Signaling cluster_nucleus Nucleus cluster_protac_bet PROTAC Intervention BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds PTEFb P-TEFb BRD4->PTEFb Recruits BRD4_Degradation BRD4 Degradation BRD4->BRD4_Degradation Chromatin Chromatin Acetylated_Histones->Chromatin RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Oncogene_Transcription Oncogene Transcription RNA_Pol_II->Oncogene_Transcription Initiates Cell_Proliferation Tumor Cell Proliferation Oncogene_Transcription->Cell_Proliferation BET_PROTAC BET-targeting PROTAC BET_PROTAC->BRD4 Induces Degradation

Caption: Simplified BET bromodomain (BRD4) signaling and PROTAC intervention.

A Comparative Guide to the Conformational Analysis of Piperidine-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The conformational landscape of piperidine derivatives, particularly piperidine-1-carboxylic acid derivatives (N-acylpiperidines), profoundly influences their biological activity and pharmacokinetic properties. Understanding the subtle interplay of steric and electronic effects that govern their three-dimensional structure is therefore critical for rational drug design.

This guide provides a comprehensive comparison of the conformational analysis of this compound derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Key Conformational Features

The conformational analysis of this compound derivatives is primarily centered around two key structural features:

  • Piperidine Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of the nitrogen atom and an N-acyl group can lead to puckering or, in some cases, the adoption of higher-energy twist-boat conformations.[1][2]

  • Rotation around the N-CO Bond: The partial double bond character of the amide or urethane bond restricts rotation around the N-CO axis, leading to the existence of rotational isomers (rotamers). The energy barrier to this rotation is a critical parameter in defining the conformational flexibility of the molecule.[3][4]

Comparative Analysis of Conformational Preferences

The conformational equilibrium of this compound derivatives is dictated by a balance of several factors, including steric hindrance, pseudoallylic strain, and electronic effects.

1. Piperidine Ring Conformation: Chair vs. Twist-Boat

The chair conformation is the ground state for most piperidine rings. However, the energy difference between the chair and the higher-energy twist-boat conformation is relatively small. Computational studies on N-acylpiperidines with a 2-substituent have shown the twist-boat conformation to be around 1.5 to 2.0 kcal/mol less favorable than the chair conformation with an axial 2-substituent.[2][5] Analysis of crystal structures from the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) reveals that while the chair conformation is overwhelmingly prevalent, a notable percentage of N-acylpiperidine structures (12% in the CSD and 23% in the PDB) adopt a twist-boat conformation, often stabilized by protein-ligand interactions.[2][5]

Table 1: Conformational Energy Differences in N-Acylpiperidines

Conformation ComparisonΔG (kcal/mol)MethodReference
Twist-Boat vs. Chair (Axial 2-methyl)~2.0Quantum Mechanics (QM)[2]
Twist-Boat vs. Chair (Equatorial 2-methyl)-1.2Quantum Mechanics (QM)[2]

2. Substituent Orientation: Axial vs. Equatorial Preference

A key feature of N-acylpiperidines is the strong preference for a substituent at the 2-position to adopt an axial orientation . This is a consequence of pseudoallylic strain , which arises from the steric interaction between the 2-substituent and the N-acyl group in the planar transition state of the amide bond rotation.[5] This preference can be substantial, with free energy differences (ΔG) of up to -3.2 kcal/mol favoring the axial conformer.[2]

In contrast, for simple N-alkyl piperidines, larger substituents at the 2-position typically prefer the equatorial orientation to minimize 1,3-diaxial interactions.

Table 2: Conformational Free Energy (ΔG) for 2-Substituted Piperidines

CompoundSubstituent PositionFavored OrientationΔG (kcal/mol)MethodReference
1-(2-methyl-1-piperidyl)ethanone2-methylAxial-3.2Computational (M06-2X)[2]
2-methyl-1-phenylpiperidine2-methylAxial-1.0Computational[5]
1,2-dimethylpiperidine2-methylEquatorial1.8Computational[5]

3. Rotational Barriers around the N-CO Bond

The energy barrier to rotation around the N-CO bond in this compound derivatives is a key determinant of their dynamic behavior. This barrier can be experimentally determined using dynamic NMR spectroscopy by measuring the coalescence temperature of signals from the different rotamers. Computational methods are also widely used to calculate these rotational barriers.

For comparison, a dynamic 1H NMR study of N-benzhydryl-N-methylformamide determined the rotational barrier to be 19.5 kcal/mol.[4] DFT calculations for a series of N-benzhydrylformamides showed rotational barriers for the formyl group to be in the range of 20-23 kcal/mol.[6] These values are expected to be in a similar range for piperidine-1-carboxamides. The barrier to rotation is influenced by the electronic properties of the substituents and the solvent.[3]

Table 3: Calculated Rotational Barriers (ΔG‡) for Formamides

CompoundRotational Barrier (kcal/mol)MethodReference
N-benzhydryl-N-methylformamide19.5Dynamic NMR[4]
N-benzhydrylformamide20-23DFT (M06-2X)[6]

Experimental Protocols

A combination of spectroscopic, crystallographic, and computational techniques is essential for a thorough conformational analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation and dynamics of molecules in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The vicinal coupling constants (³JHH) are particularly informative for determining the dihedral angles and thus the ring conformation. Large coupling constants (typically 10-12 Hz) between adjacent axial protons (³Jaa) are characteristic of a chair conformation. Smaller coupling constants (2-5 Hz) are observed for axial-equatorial (³Jae) and equatorial-equatorial (³Jee) interactions.[7][8]

  • Dynamic NMR (DNMR): To determine the rotational barrier around the N-CO bond, variable temperature NMR experiments are performed. The temperature at which the signals of the two rotamers coalesce (Tc) is used to calculate the free energy of activation (ΔG‡) for the rotational process using the Eyring equation.[4]

  • 2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY can be used for unambiguous assignment of all proton and carbon signals and to identify through-space interactions that provide further conformational constraints.

Table 4: Representative ¹H NMR Coupling Constants for Chair Conformation

Coupling TypeDihedral Angle (approx.)Typical ³J Value (Hz)
axial-axial (aa)180°10 - 13
axial-equatorial (ae)60°2 - 5
equatorial-equatorial (ee)60°2 - 5
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis (typically 0.1-0.3 mm in size). This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Common solvents include ethanol, methanol, and ethyl acetate.[9]

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[9][10]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and torsion angles.[9][10]

Computational Modeling

Computational chemistry complements experimental data by providing insights into the relative energies of different conformers and transition states.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., M06-2X/def2-QZVPP).[11] The relative free energies of the conformers can then be calculated.

  • Transition State Calculation: To determine the rotational barrier around the N-CO bond, locate the transition state for this process and calculate its energy relative to the ground state conformers.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the conformational analysis of this compound derivatives.

Workflow for Conformational Analysis cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_data_analysis Data Interpretation and Comparison NMR NMR Spectroscopy (¹H, ¹³C, 2D, VT) Coupling_Constants Analysis of Coupling Constants NMR->Coupling_Constants Rot_Barrier Rotational Barrier (ΔG‡) NMR->Rot_Barrier XRay X-ray Crystallography Crystal_Structure Solid-State Conformation XRay->Crystal_Structure ConfSearch Conformational Search DFT DFT Calculations (Geometry Optimization, Energies) ConfSearch->DFT TS_Search Transition State Search DFT->TS_Search Conf_Energies Conformational Energies (ΔG) DFT->Conf_Energies TS_Search->Rot_Barrier Conclusion Comprehensive Conformational Profile Coupling_Constants->Conclusion Crystal_Structure->Conclusion Rot_Barrier->Conclusion Conf_Energies->Conclusion Synthesis Synthesis of Piperidine-1-carboxylic acid derivative Synthesis->NMR Synthesis->XRay Synthesis->ConfSearch

Caption: A typical workflow for conformational analysis.

Logical Relationship between Substituents and Conformation

The following diagram illustrates the key factors influencing the conformational preferences of this compound derivatives.

Factors Influencing Conformation cluster_factors Influencing Factors cluster_conformation Conformational Outcome Pseudoallylic_Strain Pseudoallylic Strain Substituent_Orientation Substituent Orientation (Axial vs. Equatorial) Pseudoallylic_Strain->Substituent_Orientation Favors Axial 2-Substituent Steric_Hindrance Steric Hindrance Ring_Conformation Piperidine Ring Conformation (Chair vs. Twist-Boat) Steric_Hindrance->Ring_Conformation Influences Ring Puckering Steric_Hindrance->Substituent_Orientation Favors Equatorial for Bulky Groups Electronic_Effects Electronic Effects (Hyperconjugation, Dipole) Electronic_Effects->Ring_Conformation Rotational_Barrier N-CO Rotational Barrier Electronic_Effects->Rotational_Barrier

Caption: Key factors influencing conformational outcomes.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-1-Carboxylic Acid-Based Compounds in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Within this class, piperidine-1-carboxylic acid derivatives have emerged as promising candidates for the treatment of inflammatory diseases. This guide provides an objective comparison of the in vitro and in vivo performance of two such derivatives, 1-Piperidinepropionic acid (1-PPA) and a substituted dipiperidine compound (7a), against established anti-inflammatory drugs. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Executive Summary

This guide focuses on two distinct this compound-based compounds that modulate key inflammatory pathways:

  • 1-Piperidinepropionic acid (1-PPA): A Protease-Activated Receptor 2 (PAR2) antagonist.

  • Compound 7a (a substituted dipiperidine): A C-C Chemokine Receptor 2 (CCR2) antagonist.

Both compounds have demonstrated significant anti-inflammatory potential in preclinical models. This guide will compare their in vitro potency and in vivo efficacy against standard-of-care agents like nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

In Vitro Evaluation: Targeting Key Inflammatory Mediators

The initial assessment of anti-inflammatory compounds relies on robust in vitro assays to determine their mechanism of action and potency at a cellular level.

1-Piperidinepropionic acid (1-PPA) as a PAR2 Antagonist

1-PPA has been identified as an antagonist of PAR2, a G-protein coupled receptor implicated in inflammatory signaling.[1] In vitro studies using the human monocytic cell line, THP-1, stimulated with lipopolysaccharide (LPS) have shown that 1-PPA can dose-dependently inhibit the expression of pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of LPS-Induced Cytokine Expression in THP-1 Cells by 1-PPA

TreatmentIL-6 (Fold Increase)TNF-α (Fold Increase)
Control1.0 ± 0.01.0 ± 0.0
LPS (10 ng/mL)12.5 ± 1.510.2 ± 1.2
LPS + 1-PPA (1 ng/mL)8.2 ± 1.17.5 ± 0.9
LPS + 1-PPA (10 ng/mL)4.1 ± 0.64.8 ± 0.5
LPS + 1-PPA (100 ng/mL)2.3 ± 0.42.1 ± 0.3

Data adapted from a study on the effects of 1-PPA on LPS-induced cytokine expression in THP-1 cells.[1]

Compound 7a as a CCR2 Antagonist

Compound 7a, a substituted dipiperidine, has been identified as a potent and selective CCR2 antagonist with nanomolar efficacy.[1] CCR2 is a key chemokine receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.

Table 2: In Vitro Inhibitory Activity of Compound 7a

TargetIC50 (nM)
Human CCR25.2

Data from a study identifying substituted dipiperidines as CCR2 antagonists.[1]

In Vivo Evaluation: Efficacy in Preclinical Models of Inflammation

The therapeutic potential of these piperidine derivatives has been further investigated in established animal models of inflammation.

Carrageenan-Induced Paw Edema

This widely used model of acute inflammation allows for the evaluation of a compound's ability to reduce edema formation.

Table 3: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Inhibition of Edema (%)
1-PPA2055
Indomethacin (NSAID)1048
Dexamethasone (Corticosteroid)175

Comparative data compiled from multiple studies on carrageenan-induced paw edema.

Collagen-Induced Arthritis (CIA)

The CIA model in rats is a well-established model of rheumatoid arthritis, characterized by chronic inflammation, pannus formation, and joint destruction.

Table 4: Efficacy of Compound 7a in the Rat Collagen-Induced Arthritis Model

TreatmentDose (mg/kg, p.o.)Reduction in Arthritis Score (%)
Vehicle-0
Compound 7a1065
Dexamethasone0.580

Data adapted from a study on the in vivo efficacy of substituted dipiperidines as CCR2 antagonists.[1]

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway in Inflammation

Activation of PAR2 by proteases leads to the activation of G-proteins and downstream signaling cascades, culminating in the production of pro-inflammatory cytokines and chemokines. 1-PPA acts by antagonizing this receptor, thereby dampening the inflammatory response.

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage GPCR Gαq/11 PAR2->GPCR Activation PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines PPA 1-PPA PPA->PAR2 Inhibition

Caption: PAR2 signaling cascade leading to inflammation and its inhibition by 1-PPA.

CCR2 Signaling Pathway in Monocyte Chemotaxis

The binding of the chemokine CCL2 to its receptor CCR2 on monocytes triggers a signaling cascade that leads to cell migration towards the site of inflammation. Compound 7a, as a CCR2 antagonist, blocks this interaction and subsequent monocyte recruitment.

CCR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (Chemokine) CCR2 CCR2 CCL2->CCR2 Binding Gi Gαi CCR2->Gi Activation PI3K PI3K Gi->PI3K Akt Akt PI3K->Akt Rac_Cdc42 Rac/Cdc42 Akt->Rac_Cdc42 Actin Actin Polymerization Rac_Cdc42->Actin Chemotaxis Monocyte Chemotaxis Actin->Chemotaxis Compound_7a Compound 7a Compound_7a->CCR2 Inhibition

Caption: CCR2-mediated monocyte chemotaxis and its inhibition by Compound 7a.

Experimental Workflow: In Vitro Cytokine Inhibition Assay

in_vitro_workflow cluster_workflow In Vitro Cytokine Inhibition Assay Workflow A Seed THP-1 cells in 96-well plates B Differentiate THP-1 monocytes into macrophages (with PMA) A->B C Pre-treat with Piperidine Compound or Vehicle B->C D Stimulate with LPS (e.g., 10 ng/mL) C->D E Incubate for 2-24 hours D->E F Collect Supernatant E->F G Measure Cytokine Levels (ELISA or CBA) F->G H Analyze Data and Calculate % Inhibition G->H

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema

in_vivo_workflow cluster_workflow In Vivo Carrageenan-Induced Paw Edema Workflow A Acclimatize Rats B Administer Piperidine Compound, Vehicle, or Standard Drug (p.o. or i.p.) A->B C Inject Carrageenan (1%) into the sub-plantar region of the right hind paw B->C D Measure Paw Volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan C->D E Calculate Paw Edema (Δ Paw Volume) D->E F Determine % Inhibition of Edema E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Experimental Protocols

In Vitro LPS-Induced Cytokine Production in THP-1 Cells
  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment and LPS Stimulation: After differentiation, the medium is replaced with fresh RPMI-1640 containing various concentrations of the piperidine test compound or vehicle control. After a 1-hour pre-incubation, cells are stimulated with 10 ng/mL of lipopolysaccharide (LPS) from E. coli.

  • Cytokine Measurement: Following a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.

In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-200 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The piperidine test compound, a standard drug (e.g., Indomethacin, 10 mg/kg), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

In Vivo Collagen-Induced Arthritis in Rats
  • Induction of Arthritis: Male Lewis rats are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is given on day 7.

  • Treatment Protocol: Treatment with the piperidine test compound, a standard drug (e.g., Dexamethasone, 0.5 mg/kg), or vehicle is initiated on day 10 post-primary immunization and continued daily until the end of the experiment (typically day 21 or 28).

  • Clinical Assessment of Arthritis: The severity of arthritis in each paw is scored daily on a scale of 0-4, where 0 = no signs of inflammation and 4 = severe inflammation with ankylosis. The maximum possible score per animal is 16.

  • Histopathological Analysis: At the end of the study, the animals are euthanized, and the hind paws are collected for histological examination. The joints are scored for inflammation, pannus formation, cartilage damage, and bone erosion.

  • Data Analysis: The mean arthritis score for each group is calculated over the treatment period. The percentage reduction in the arthritis score is determined for each treated group relative to the vehicle control group.

Conclusion

The presented data highlights the significant anti-inflammatory potential of this compound-based compounds. 1-Piperidinepropionic acid, acting through PAR2 antagonism, and the substituted dipiperidine Compound 7a, via CCR2 antagonism, demonstrate robust efficacy in both in vitro and in vivo models of inflammation. Their performance is comparable, and in some aspects potentially superior, to established anti-inflammatory agents. These findings underscore the therapeutic promise of this class of compounds and warrant further investigation and development for the treatment of a range of inflammatory disorders. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field to design and execute further comparative studies.

References

Head-to-head comparison of Piperidine-1-carboxylic acid with other N-protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the intricate field of peptide synthesis and drug development, the selection of an appropriate N-protecting group is a cornerstone of a successful strategy. While staples like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) dominate the field, a head-to-head comparison reveals the practical absence of Piperidine-1-carboxylic acid as a notable N-protecting group in mainstream chemical literature.

Our comprehensive search for comparative experimental data on the performance of the Piperidine-1-carbonyl (Poc or Pipoc) group—derived from this compound—yielded no significant results. This suggests that despite its structural similarity to other carbamate-based protecting groups, it has not been widely adopted or characterized for this purpose. Consequently, a direct, data-driven comparison of its stability, ease of deprotection, and impact on reaction yields against established protecting groups is not feasible based on available scientific literature.

A Comparative Overview of Standard N-Protecting Groups

To provide context for researchers and drug development professionals, the following tables summarize the key characteristics of the most commonly employed N-protecting groups. This information is crucial for strategic planning in multi-step syntheses.

Protecting GroupStructureIntroduction ReagentCleavage ConditionsStability
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[1][2][3]Stable to base, nucleophiles, and catalytic hydrogenation.[4]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, Fmoc-OSuMildly basic conditions (e.g., 20% piperidine in DMF)[1][3][5]Stable to acidic conditions.[6]
Cbz (Benzyloxycarbonyl)Benzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C), strong acids (HBr/AcOH)Stable to mildly acidic and basic conditions.
Tfa (Trifluoroacetyl)Trifluoroacetic anhydrideMild basic conditions (e.g., piperidine, NaOH)[1]Prone to racemization during activation.[1]

Orthogonality: The Key to Complex Syntheses

A critical concept in the use of protecting groups is orthogonality, which allows for the selective removal of one protecting group in the presence of others.[6][7][8][9] This is paramount in the synthesis of complex molecules with multiple functional groups.

Orthogonality cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc Boc (N-alpha) Bzl Benzyl (Side-chain) Boc->Bzl Acid Lability (Different Strengths) Fmoc Fmoc (N-alpha) tBu t-Butyl (Side-chain) Fmoc->tBu Orthogonal (Base vs. Acid) Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection Start Amine (R-NH2) Reagent Protecting Group Reagent (e.g., (Boc)2O, Fmoc-Cl) Start->Reagent Reaction Protected Protected Amine (R-NH-PG) Reagent->Protected Reaction Chemical Transformations (PG is stable) Protected->Reaction CleavageReagent Cleavage Reagent (e.g., TFA, Piperidine) Reaction->CleavageReagent Deprotected Deprotected Amine (R-NH2) CleavageReagent->Deprotected Cleavage

References

Assessing the Drug-like Properties of Piperidine-1-carboxylic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to be readily functionalized to interact with a wide array of biological targets. This guide provides a comparative analysis of Piperidine-1-carboxylic acid analogues, focusing on their structure-activity relationships (SAR), physicochemical properties, and performance in various biological assays. The information presented herein is a synthesis of experimental data from recent studies to aid in the rational design of novel therapeutics.

Quantitative Comparison of Biological Activity

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the piperidine ring. The following tables summarize the in vitro activity of representative analogues against different biological targets.

Table 1: Inhibitory Activity of Piperidine-4-carboxamide Analogues against Mycobacterium tuberculosis [1]

Compound IDR Group (at N-1 of piperidine)TargetIC50 (µM)MIC (µM)
844 4-chlorophenethylDNA Gyrase-12.5
844-TFM 4-(trifluoromethyl)phenethylDNA Gyrase1.51.5
9f 3-(trifluoromethyl)phenethylDNA Gyrase-12.5

IC50: Half-maximal inhibitory concentration against the target enzyme. MIC: Minimum inhibitory concentration against M. abscessus.

Table 2: Agonistic Activity of N-Aryl Piperidine Analogues at the Human Histamine H3 Receptor [2]

Compound IDR Group (Aryl group at N-1)Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
17d 4-Fluorophenyl1528
17h 4-Methoxyphenyl8.219

Ki: Dissociation constant for receptor binding. EC50: Half-maximal effective concentration for receptor activation.

Physicochemical and ADME Properties

A critical aspect of drug development is the optimization of pharmacokinetic properties. The piperidine scaffold is known to often impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3] The following table presents key physicochemical parameters for selected this compound analogues.

Table 3: Physicochemical Properties of Representative this compound Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
This compoundC6H11NO2129.160.640.5
1-Cyclopentylpiperidine-4-carboxylic acidC11H19NO2197.27--
Nipecotic Acid (Piperidine-3-carboxylic acid)C6H11NO2129.16-2.9-

Calculated logP and Polar Surface Area values are predictive estimates.

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the accurate assessment of the drug-like properties of novel compounds.

In Vitro Enzyme Inhibition Assay (e.g., MenA for M. tuberculosis)[3]
  • Enzyme Preparation : Recombinant MenA enzyme is expressed and purified.

  • Assay Reaction : The assay is performed in a suitable buffer (e.g., HEPES buffer with MgCl2 and detergent).

  • Compound Incubation : Serial dilutions of the test compounds (dissolved in DMSO) are pre-incubated with the MenA enzyme.

  • Substrate Addition : The reaction is initiated by the addition of the enzyme's substrates (e.g., 1,4-dihydroxy-2-naphthoate and farnesyl pyrophosphate).

  • Detection : The reaction progress is monitored using a suitable detection method, such as a coupled enzyme assay where the product formation is linked to a change in fluorescence or absorbance.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)[1]
  • Bacterial Culture : Mycobacterium abscessus is cultured in a suitable broth medium.

  • Compound Preparation : Test compounds are serially diluted in a 96-well microplate.

  • Inoculation : A standardized bacterial suspension is added to each well containing the test compound.

  • Incubation : The microplates are incubated under appropriate conditions (temperature and time) to allow for bacterial growth.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Receptor Binding Assay (e.g., Histamine H3 Receptor)[2]
  • Membrane Preparation : Cell membranes expressing the human histamine H3 receptor are prepared.

  • Radioligand Binding : The membranes are incubated with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound.

  • Separation : Bound and free radioligand are separated by rapid filtration.

  • Detection : The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

General Synthetic Workflow for this compound Analogues

The synthesis of this compound analogues often starts from a commercially available piperidine derivative, which is then functionalized.

G cluster_start Starting Materials cluster_reaction N-Substitution cluster_product Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Coupling Reaction Coupling Reaction Piperidine-4-carboxylic acid->Coupling Reaction Aryl/Alkyl Halide Aryl/Alkyl Halide Aryl/Alkyl Halide->Coupling Reaction N-Substituted Piperidine-4-carboxylic acid N-Substituted Piperidine-4-carboxylic acid Coupling Reaction->N-Substituted Piperidine-4-carboxylic acid Base, Solvent cluster_etc Mycobacterial Electron Transport Chain cluster_synthesis Essential Processes NDH-2 NADH Dehydrogenase-2 Menaquinone Pool Menaquinone Pool NDH-2->Menaquinone Pool e- Cytochrome bc1:aa3 Cytochrome bc1:aa3 Menaquinone Pool->Cytochrome bc1:aa3 e- O2 O2 Cytochrome bc1:aa3->O2 e- DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication DNA_Replication->NDH-2 Disruption of cellular processes Piperidine-4-carboxamide Piperidine-4-carboxamide Piperidine-4-carboxamide->DNA_Gyrase

References

Safety Operating Guide

Proper Disposal of Piperidine-1-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Piperidine-1-carboxylic acid, aligning with best practices in laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure risks. Always work in a well-ventilated area and avoid the formation of dust.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.[1]

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Chemical impermeable glovesTo prevent skin contact.[1]
Eye Protection Safety glasses or gogglesTo protect eyes from dust and splashes.
Respiratory Protection Appropriate respiratorTo prevent inhalation of dust.
Lab Coat Standard laboratory coatTo protect personal clothing and skin.

In case of accidental release, prevent the chemical from entering drains or the environment.[1] Spills should be carefully collected and placed in suitable, closed containers for disposal.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to local, state, and federal environmental regulations. The following protocol outlines the recommended steps for its disposal:

  • Waste Identification and Collection :

    • Clearly label a dedicated, sealable waste container for "this compound Waste."

    • Collect all waste material, including any contaminated spill cleanup supplies, into this container.

  • Disposal Method Selection :

    • The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for this type of organic compound.

  • Packaging for Disposal :

    • Ensure the waste container is securely sealed to prevent any leakage.

    • Properly label the container with the chemical name, associated hazards, and the date of accumulation.

  • Storage Pending Disposal :

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the container properly labeled? A->B C Label container with 'this compound Waste' and hazard information B->C No D Collect waste in a designated, sealed container B->D Yes C->D E Consult Institutional EHS for approved disposal vendor D->E F Store waste in a designated hazardous waste area E->F G Arrange for pickup by a licensed waste disposal service F->G H Final Disposal (e.g., Incineration) G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Piperidine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Piperidine-1-carboxylic Acid, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area.[4][5][6][7]

  • Use a fume hood or other approved local exhaust ventilation.[4][5]

  • Ensure eyewash stations and safety showers are readily accessible near the workstation.[2][4][8][9]

Personal Protective Equipment Summary:

PPE CategorySpecificationStandard Reference
Eye Protection Safety glasses with side-shields or goggles.EN166 (EU) or equivalent[2][5][8][9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.EU Directive 89/686/EEC, EN374[4]
Skin and Body Protection Lab coat or other protective clothing to prevent skin contact.[4][8][10]Varies by task and exposure risk
Respiratory Protection For nuisance dust levels, use a type N95 (US) or P1 (EU) dust mask. For higher-level protection or when generating aerosols, use a NIOSH (US) or CEN (EU) approved respirator.[4][10]NIOSH (US) or CEN (EU) approved[4][10]
Safe Handling and Storage Procedures

Handling:

  • Avoid contact with skin and eyes.[5][10][11]

  • Avoid the formation of dust and aerosols.[3][5][10][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][6][7]

  • Wash hands thoroughly after handling.[4][5][6][10]

  • Keep away from heat, sparks, and open flames.[6][12]

  • Use non-sparking tools and take precautionary measures against static discharge.[6][12]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][5][7][8][10]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][5][10]

  • Store in the original container or a container of the same material.[6]

Spill Management and First Aid

Spill Response: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[6][11] For a small spill, sweep up the material and place it in a suitable container for disposal.[5][10] For a large spill, prevent the product from entering drains and shovel the material into a suitable container for disposal.[5][10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation persists.[4][8][11]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][4][8][11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][4][8][11]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]

Disposal Plan

Dispose of this compound and its containers in accordance with federal, state, and local environmental control regulations.[5] Do not allow the chemical to enter drains or waterways.[7][11][13] Waste materials should be collected and placed in a suitable, closed container for disposal by an approved waste disposal plant.[8][9][11][14]

Chemical Spill Response Workflow

Spill_Response_Workflow Chemical Spill Response Workflow for this compound A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Evacuate Immediate Area Alert Others B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent material) D->E F Clean Up Spill (Sweep solid, absorb liquid) E->F G Place Waste in Labeled Container F->G H Decontaminate Area and Equipment G->H I Dispose of Waste (Follow institutional procedures) H->I J Report the Incident I->J

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.